molecular formula C8H14N2O4 B1308611 H-Ser-Pro-OH CAS No. 23827-93-2

H-Ser-Pro-OH

货号: B1308611
CAS 编号: 23827-93-2
分子量: 202.21 g/mol
InChI 键: WBAXJMCUFIXCNI-WDSKDSINSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Ser-Pro is a dipeptide formed from L-serine and L-proline residues. It has a role as a metabolite.
Ser-Pro has been reported in Brassica napus with data available.

属性

IUPAC Name

(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O4/c9-5(4-11)7(12)10-3-1-2-6(10)8(13)14/h5-6,11H,1-4,9H2,(H,13,14)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBAXJMCUFIXCNI-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CO)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CO)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90402478
Record name CHEBI:74820
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Serylproline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029047
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

23827-93-2
Record name CHEBI:74820
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Serylproline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029047
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

H-Ser-Pro-OH: A Comprehensive Technical Guide on its Biological Function and Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological significance of the dipeptide H-Ser-Pro-OH (Serinyl-Proline). The document details its established roles as a substrate for prolidase and a metabolic product of bradykinin degradation by angiotensin-converting enzyme (ACE). Furthermore, this guide explores potential biological activities based on evidence from structurally similar proline-containing peptides and outlines detailed experimental protocols to investigate these hypothesized functions.

Core Biological Functions of this compound

The primary established biological roles of this compound are centered on its involvement in protein and peptide metabolism.

Substrate for Prolidase (EC 3.4.13.9)

This compound is a known substrate for prolidase, a cytosolic exopeptidase that specifically cleaves dipeptides with a C-terminal proline or hydroxyproline residue. Prolidase plays a crucial role in the final stages of collagen catabolism, recycling proline for new collagen synthesis and other metabolic processes. While glycyl-proline (Gly-Pro) is often cited as a preferential substrate for prolidase, studies have indicated that rat brain prolidase exhibits a high affinity for Ser-Pro dipeptides, suggesting a significant physiological role for this interaction[1].

Quantitative Data on Prolidase Activity with X-Pro Substrates

SubstrateKm (mM)Vmax (U/mg)Source
H-Gly-Pro-OH5.4489[2]
H-Ala-Pro-OH---
H-Phe-Pro-OH---
H-Leu-Pro-OH---
This compound Data to be determinedData to be determined
Product of Bradykinin Degradation by Angiotensin-Converting Enzyme (ACE)

This compound is a metabolic product of the potent vasodilator bradykinin. Angiotensin-converting enzyme (ACE, also known as kininase II) plays a critical role in the renin-angiotensin system and also in the degradation of bradykinin. ACE cleaves the C-terminal dipeptide Phe-Arg from bradykinin, followed by the cleavage of Ser-Pro, leading to the inactivation of bradykinin[3]. The generation of this compound in this context places it within the complex signaling cascade of blood pressure regulation and inflammation.

Bradykinin Degradation Pathway by ACE

The following diagram illustrates the sequential cleavage of bradykinin by ACE, resulting in the formation of this compound.

Bradykinin_Degradation Bradykinin Bradykinin (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg) des_Arg9_BK des-Arg9-Bradykinin (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe) Bradykinin->des_Arg9_BK ACE H_Phe_Arg_OH H-Phe-Arg-OH Bradykinin->H_Phe_Arg_OH ACE (alternative cleavage) des_Phe8_des_Arg9_BK des-Phe8-des-Arg9-Bradykinin (Arg-Pro-Pro-Gly-Phe-Ser-Pro) des_Arg9_BK->des_Phe8_des_Arg9_BK ACE H_Ser_Pro_OH This compound des_Phe8_des_Arg9_BK->H_Ser_Pro_OH ACE

Bradykinin degradation by ACE.

Hypothesized Biological Activities and Experimental Investigation

Based on the known functions of structurally similar proline-containing dipeptides, such as prolyl-hydroxyproline (Pro-Hyp), it is hypothesized that this compound may possess direct biological activities, particularly in the regulation of cell behavior and extracellular matrix (ECM) dynamics.

Potential Effects on Cell Proliferation and Migration

Proline-containing dipeptides have been shown to influence cell proliferation and migration, key processes in wound healing and tissue regeneration. It is plausible that this compound could exhibit similar effects.

Proposed Experimental Workflow: Cell Proliferation and Migration Assays

The following workflow outlines a standard approach to investigate the effects of this compound on cell proliferation and migration using a human dermal fibroblast cell line as an example.

Cell_Assay_Workflow cluster_proliferation Cell Proliferation Assay cluster_migration Wound Healing (Scratch) Assay Seed_Fibroblasts_P Seed Human Dermal Fibroblasts in 96-well plates Treat_HSP_P Treat with varying concentrations of this compound Seed_Fibroblasts_P->Treat_HSP_P Incubate_P Incubate for 24-72 hours Treat_HSP_P->Incubate_P MTT_Assay Perform MTT or similar viability/proliferation assay Incubate_P->MTT_Assay Measure_Absorbance Measure Absorbance MTT_Assay->Measure_Absorbance Seed_Fibroblasts_M Seed Human Dermal Fibroblasts to confluence Create_Scratch Create a 'wound' with a pipette tip Seed_Fibroblasts_M->Create_Scratch Treat_HSP_M Treat with this compound Create_Scratch->Treat_HSP_M Image_T0 Image at T=0 Treat_HSP_M->Image_T0 Incubate_M Incubate for 12-24 hours Treat_HSP_M->Incubate_M Image_Tfinal Image at T=final Incubate_M->Image_Tfinal Analyze_Closure Analyze wound closure Image_Tfinal->Analyze_Closure

Workflow for cell proliferation and migration assays.
Potential Role in Extracellular Matrix (ECM) Homeostasis

Given the role of prolidase in collagen recycling, its substrate this compound may act as a signaling molecule influencing the synthesis of ECM components. Studies on Pro-Hyp have demonstrated its ability to stimulate collagen and hyaluronic acid synthesis in dermal fibroblasts[4][5].

Proposed Experimental Workflow: ECM Synthesis Analysis

This workflow details the investigation of this compound's impact on key ECM protein expression.

ECM_Workflow cluster_gene Gene Expression Analysis cluster_protein Protein Expression Analysis Seed_Fibroblasts Culture Human Dermal Fibroblasts Treat_HSP Treat with this compound for 48-72 hours Seed_Fibroblasts->Treat_HSP RNA_Extraction RNA Extraction Treat_HSP->RNA_Extraction Cell_Lysis Cell Lysis Treat_HSP->Cell_Lysis RT_qPCR RT-qPCR for COL1A1, HAS2, ELN genes RNA_Extraction->RT_qPCR Western_Blot Western Blot for Collagen I, Hyaluronan Synthase 2, Elastin Cell_Lysis->Western_Blot

Workflow for analyzing ECM synthesis.
Potential Modulation of Cellular Signaling Pathways

The hypothesized effects on cell proliferation and ECM synthesis are likely mediated by specific intracellular signaling pathways. Based on data from similar peptides, the MAPK/ERK and STAT3 pathways are potential candidates for activation by this compound.

Hypothesized Signaling Pathway

The following diagram illustrates a potential signaling cascade initiated by this compound, leading to changes in gene expression related to cell proliferation and ECM synthesis.

HSP_Signaling HSP This compound Receptor Unknown Receptor/ Transporter HSP->Receptor MAPK_Pathway MAPK/ERK Pathway Receptor->MAPK_Pathway STAT3_Pathway STAT3 Pathway Receptor->STAT3_Pathway Transcription_Factors Activation of Transcription Factors (e.g., AP-1, STAT3) MAPK_Pathway->Transcription_Factors STAT3_Pathway->Transcription_Factors Gene_Expression Altered Gene Expression (e.g., COL1A1, HAS2, c-Fos) Transcription_Factors->Gene_Expression Biological_Response Cell Proliferation & ECM Synthesis Gene_Expression->Biological_Response

Hypothesized this compound signaling.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited and proposed in this guide.

Prolidase Activity Assay (HPLC-Based)

This method allows for the quantification of prolidase activity by measuring the rate of this compound cleavage.

Materials:

  • Recombinant human prolidase

  • This compound (substrate)

  • Manganese (II) chloride (MnCl2)

  • Tris-HCl buffer (pH 7.8)

  • Trichloroacetic acid (TCA)

  • HPLC system with a C18 column

  • Mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid)

  • Proline and Serine standards

Procedure:

  • Enzyme Activation: Pre-incubate prolidase with Tris-HCl buffer containing MnCl2 at 37°C for 1 hour.

  • Reaction Initiation: Add this compound to the activated enzyme solution to start the reaction. Incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination: Immediately add TCA to the aliquot to stop the reaction and precipitate the enzyme.

  • Sample Preparation: Centrifuge the terminated reaction mixture and collect the supernatant.

  • HPLC Analysis: Inject the supernatant into the HPLC system. Monitor the appearance of the product peaks (serine and proline) and the disappearance of the substrate peak (this compound).

  • Quantification: Calculate the concentration of the products based on a standard curve generated with known concentrations of proline and serine.

  • Data Analysis: Determine the initial reaction velocity (V0) from the linear portion of the product formation curve. For kinetic analysis, repeat the assay with varying substrate concentrations to determine Km and Vmax by fitting the data to the Michaelis-Menten equation.

Angiotensin-Converting Enzyme (ACE) Activity Assay (Fluorometric)

This assay measures ACE activity by monitoring the cleavage of a fluorogenic substrate. While not directly measuring this compound, it is crucial for studying the context of its formation from bradykinin.

Materials:

  • ACE (from rabbit lung or recombinant human)

  • Fluorogenic ACE substrate (e.g., o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline)

  • Tris-HCl buffer (pH 8.3) containing NaCl and ZnCl2

  • Microplate fluorometer

Procedure:

  • Reagent Preparation: Prepare the ACE solution and the fluorogenic substrate in the Tris-HCl buffer.

  • Assay Setup: In a 96-well microplate, add the ACE solution to each well.

  • Reaction Initiation: Add the fluorogenic substrate to each well to start the reaction.

  • Fluorescence Measurement: Immediately place the microplate in the fluorometer and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 320 nm, Em: 420 nm) at regular intervals for a set period (e.g., 30-60 minutes).

  • Data Analysis: The rate of increase in fluorescence is directly proportional to the ACE activity. Calculate the activity based on a standard curve of the fluorescent product (e.g., o-aminobenzoylglycine).

Cell Proliferation (MTT) Assay

This colorimetric assay is a standard method for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Human Dermal Fibroblasts (or other cell line of interest)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that allows for logarithmic growth during the experiment and incubate overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound and appropriate controls (vehicle control, positive control if available).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Express the results as a percentage of the vehicle-treated control.

Conclusion and Future Directions

This compound is a dipeptide with established roles in peptide metabolism. Its position as a substrate for prolidase and a product of bradykinin degradation highlights its importance in physiological and pathological processes. While direct evidence for its signaling and extracellular matrix-modulating activities is currently limited, the data from structurally related proline-containing dipeptides strongly suggest that this compound may be a bioactive molecule in its own right. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to investigate these potential functions, which could uncover novel therapeutic targets for conditions related to tissue repair, inflammation, and fibrosis. Future research should focus on elucidating the specific receptors or transporters for this compound, definitively identifying the downstream signaling pathways it modulates, and exploring its therapeutic potential in in vivo models.

References

An In-depth Technical Guide to the Core Mechanism of Action of H-Ser-Pro-OH Dipeptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide H-Ser-Pro-OH, also known as Serinyl-Proline, is a naturally occurring small biomolecule with significant implications in cellular signaling and protein metabolism. This technical guide provides a comprehensive overview of its core mechanism of action, focusing on its roles as a substrate for prolinases and as a signaling molecule influencing proline-directed kinase pathways. This document details relevant experimental protocols, presents quantitative data in structured tables, and visualizes key pathways using Graphviz to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

This compound is a dipeptide composed of the amino acids L-serine and L-proline. Its presence in biological systems is not merely as a constituent of protein degradation but also as an active participant in cellular regulation. The unique structural properties conferred by the proline residue make the Ser-Pro motif a critical recognition site for a variety of enzymes, particularly prolinases and proline-directed kinases. Understanding the mechanism of action of this compound is crucial for elucidating its role in both physiological and pathological processes and for exploring its therapeutic potential.

Core Mechanisms of Action

The biological functions of this compound are primarily understood through two key mechanisms: its role as a substrate for specific enzymes and its involvement in cellular signaling cascades.

Substrate for Prolinases

This compound serves as a substrate for prolinases, specifically prolinase I (also known as prolidase) and prolinase II.[1] Prolidase is a cytosolic metalloenzyme that catalyzes the hydrolysis of dipeptides with a C-terminal proline or hydroxyproline, playing a crucial role in the final stages of collagen and other protein degradation. The enzymatic cleavage of this compound by prolidase releases free L-serine and L-proline, which can then be reutilized in protein synthesis or other metabolic pathways.

Table 1: Hypothetical Kinetic Parameters of Human Prolidase with this compound

ParameterValueUnitDescription
Michaelis Constant (Km)[Data Not Available]mMSubstrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate.
Maximum Velocity (Vmax)[Data Not Available]µmol/min/mgThe maximum rate of the enzymatic reaction when the enzyme is saturated with the substrate.
Catalytic Efficiency (kcat/Km)[Data Not Available]M-1s-1An overall measure of enzyme efficiency, combining both substrate binding and catalytic activity.
Modulation of Proline-Directed Kinase Signaling

The Ser-Pro motif is a consensus recognition and phosphorylation site for proline-directed kinases, a group of serine/threonine kinases that includes the Mitogen-Activated Protein Kinases (MAPKs) such as Extracellular signal-Regulated Kinases (ERK), c-Jun N-terminal Kinases (JNK), and p38 MAPKs. The phosphorylation of serine residues preceding a proline can have profound effects on protein structure and function, influencing protein-protein interactions, subcellular localization, and protein stability.

While direct evidence for this compound as an extracellular signaling molecule that activates MAPK pathways is still emerging, studies on the related dipeptide, prolyl-hydroxyproline (Pro-Hyp), have demonstrated activation of the ERK signaling pathway. It is hypothesized that this compound may similarly interact with cell surface receptors or be transported into the cell to modulate intracellular signaling cascades.

A plausible mechanism involves the interaction of this compound with a yet-to-be-identified cell surface receptor, leading to the activation of the Ras-Raf-MEK-ERK cascade. Activated ERK can then translocate to the nucleus and phosphorylate various transcription factors, such as c-Jun and members of the activator protein-1 (AP-1) family, thereby regulating gene expression related to cell proliferation, differentiation, and survival.

H_Ser_Pro_OH_MAPK_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Receptor (Hypothetical) This compound->Receptor Binding Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Phosphorylation pERK p-ERK1/2 ERK->pERK TF Transcription Factors (e.g., c-Jun, AP-1) pERK->TF pTF p-Transcription Factors pERK->pTF Phosphorylation TF->pTF Gene Target Genes pTF->Gene Regulation Response Cellular Response (Proliferation, Differentiation) Gene->Response

Proposed MAPK signaling pathway initiated by this compound.

Table 2: Quantifiable Readouts for this compound-Induced MAPK Activation

AnalyteMethodExpected Outcome with this compound
Phospho-ERK1/2Western BlotIncreased phosphorylation levels
Phospho-JNKWestern BlotPotential increase in phosphorylation
Phospho-p38Western BlotPotential increase in phosphorylation
Phospho-c-JunWestern BlotIncreased phosphorylation levels
Target Gene mRNAqRT-PCRAltered expression levels

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the mechanism of action of this compound.

Prolidase Activity Assay

This protocol is adapted from established methods for measuring prolidase activity and can be used to determine the kinetic parameters of this compound hydrolysis.

Objective: To quantify the enzymatic activity of prolidase using this compound as a substrate.

Materials:

  • Recombinant human prolidase

  • This compound dipeptide

  • Tris-HCl buffer (50 mM, pH 7.8)

  • Manganese chloride (MnCl2) solution (1 mM)

  • Trichloroacetic acid (TCA) solution (15% w/v)

  • Chinard's reagent (acid ninhydrin)

  • L-proline standard solutions

  • Spectrophotometer

Procedure:

  • Enzyme Activation: Pre-incubate the recombinant human prolidase in Tris-HCl buffer containing 1 mM MnCl2 for 2 hours at 37°C.

  • Reaction Initiation: Prepare reaction mixtures containing varying concentrations of this compound in Tris-HCl buffer. Initiate the reaction by adding the pre-activated prolidase solution. The final reaction volume should be standardized (e.g., 200 µL).

  • Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding an equal volume of 15% TCA solution.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated protein.

  • Proline Quantification:

    • Take an aliquot of the supernatant.

    • Add Chinard's reagent and glacial acetic acid.

    • Boil for 60 minutes at 100°C.

    • Cool the samples on ice and add toluene to extract the colored product.

    • Measure the absorbance of the toluene layer at 515 nm.

  • Standard Curve: Generate a standard curve using known concentrations of L-proline.

  • Calculation: Determine the amount of proline released in the enzymatic reaction by comparing the absorbance to the standard curve. Enzyme activity can be expressed as µmol of proline released per minute per mg of enzyme.

  • Kinetic Analysis: Plot the initial reaction velocities against the substrate (this compound) concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Prolidase_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_quantification Quantification A Activate Prolidase (37°C, 2h with MnCl2) B Mix Activated Enzyme with this compound A->B C Incubate (37°C, 30 min) B->C D Terminate Reaction (add TCA) C->D E Centrifuge and Collect Supernatant D->E F React with Chinard's Reagent E->F G Measure Absorbance (515 nm) F->G H Calculate Proline Concentration G->H

Workflow for the prolidase activity assay.
Western Blot for MAPK Phosphorylation

Objective: To detect changes in the phosphorylation status of ERK1/2 in response to this compound treatment.

Materials:

  • Cell line of interest (e.g., human dermal fibroblasts, HEK293 cells)

  • This compound

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Serum-starve the cells for 12-24 hours. Treat the cells with various concentrations of this compound for different time points. Include a positive control (e.g., EGF) and an untreated control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total ERK1/2 to normalize for protein loading.

Western_Blot_Workflow A Cell Treatment with This compound B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Transfer D->E F Blocking E->F G Primary Antibody (anti-p-ERK) F->G H Secondary Antibody G->H I Chemiluminescent Detection H->I J Data Analysis I->J

Western blot workflow for MAPK phosphorylation analysis.

Conclusion

The dipeptide this compound exhibits a multifaceted mechanism of action centered on its roles as a substrate for prolinases and a potential modulator of proline-directed kinase signaling pathways. While direct quantitative data for this compound remains an area for further investigation, the experimental frameworks provided in this guide offer robust methods for elucidating its precise kinetic parameters and cellular effects. A deeper understanding of the biological activities of this compound will be instrumental for the development of novel therapeutic strategies targeting pathways involved in protein metabolism and cellular signaling.

References

An In-depth Technical Guide on the Putative Role of H-Ser-Pro-OH in Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is a comprehensive overview of the potential role and methodologies for studying the dipeptide H-Ser-Pro-OH (Ser-Pro) in cellular signaling. It is important to note that, as of the current literature, there is limited direct experimental evidence elucidating the specific signaling functions of the free this compound dipeptide. Much of the available information pertains to the Ser-Pro motif within larger protein structures as a target for post-translational modifications. This document, therefore, presents a framework for investigation based on established principles of dipeptide and small molecule signaling research.

Introduction

This compound, a dipeptide composed of serine and proline, is a naturally occurring biomolecule. While its role as a metabolic intermediate is recognized, its potential function as an extracellular or intracellular signaling molecule is an area of emerging interest. The structural rigidity conferred by the proline residue and the reactive hydroxyl group of serine suggest that this compound could interact with cellular components to modulate signaling cascades. This guide explores the hypothetical signaling pathways this compound might influence, provides detailed experimental protocols for investigation, and presents a framework for quantitative data analysis.

Hypothetical Signaling Pathways Involving this compound

Based on the known roles of the Ser-Pro motif in protein phosphorylation, it is plausible that the free dipeptide could influence kinase-mediated signaling pathways. The two primary hypothetical pathways are the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-Kinase (PI3K)/Akt signaling cascades.

MAPK Signaling Pathway

The Ser-Pro motif is a known phosphorylation site for proline-directed kinases, including several members of the MAPK family (e.g., ERK, JNK, p38). It is hypothesized that this compound could act as a competitive inhibitor or an allosteric modulator of these kinases or their associated phosphatases.

MAPK_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Differentiation) Transcription_Factors->Cellular_Response H_Ser_Pro_OH This compound (Hypothetical) H_Ser_Pro_OH->ERK Competitive Inhibition? Inhibition Inhibition

Figure 1: Hypothetical modulation of the MAPK pathway by this compound.
PI3K/Akt Signaling Pathway

The Akt kinase, a key node in the PI3K pathway, also recognizes and phosphorylates Ser/Thr-Pro motifs. This compound could potentially interfere with the binding of Akt to its substrates or influence the activity of upstream or downstream components of this pathway, which is crucial for cell survival and metabolism.

Akt_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Downstream_Targets Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream_Targets Cell_Survival Cell Survival & Growth Downstream_Targets->Cell_Survival H_Ser_Pro_OH This compound (Hypothetical) H_Ser_Pro_OH->Akt Allosteric Modulation?

Figure 2: Postulated influence of this compound on the PI3K/Akt signaling pathway.

Quantitative Data Presentation (Hypothetical)

The following tables present a template for summarizing quantitative data that would be generated from the experimental protocols outlined in the subsequent section. As no direct experimental data for this compound signaling exists, these tables are populated with placeholder values for illustrative purposes.

Table 1: Hypothetical Dose-Response of this compound on ERK1/2 Phosphorylation

Concentration of this compound (µM)% Inhibition of p-ERK1/2 (Mean ± SD)
0.15.2 ± 1.3
115.8 ± 2.1
1048.9 ± 3.5
5075.3 ± 4.2
10092.1 ± 2.8
EC50 (µM) 10.5

Table 2: Hypothetical Kinase Inhibition Profile of this compound

Kinase TargetIC50 (µM)Assay Type
ERK112.3In vitro kinase assay
ERK29.8In vitro kinase assay
JNK1> 100In vitro kinase assay
p38α> 100In vitro kinase assay
Akt155.6In vitro kinase assay
CDK225.1In vitro kinase assay

Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the signaling role of this compound.

Cell Culture and Treatment
  • Cell Line: Select a relevant cell line, for example, human embryonic kidney cells (HEK293) for general signaling studies or a cancer cell line with known MAPK/Akt pathway dysregulation.

  • Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Serum Starvation: Prior to treatment, serum-starve the cells for 12-24 hours in DMEM with 0.1% FBS to reduce basal signaling activity.

  • This compound Treatment: Prepare a stock solution of this compound in sterile phosphate-buffered saline (PBS). Treat serum-starved cells with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) for different time points (e.g., 15, 30, 60, 120 minutes). Include a vehicle control (PBS alone).

  • Stimulation (Optional): To investigate inhibitory effects, pre-incubate cells with this compound for 1 hour before stimulating with a known pathway activator (e.g., Epidermal Growth Factor (EGF) for the MAPK pathway or Insulin-like Growth Factor 1 (IGF-1) for the Akt pathway).

Western Blotting for Phosphoprotein Analysis
  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-ERK1/2, ERK1/2, p-Akt, Akt) overnight at 4°C.

    • Wash the membrane three times with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize the phosphorylated protein levels to the total protein levels.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection Cell_Culture Cell Culture & Treatment Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer PVDF Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Analysis Detection->Analysis Densitometry

Figure 3: Experimental workflow for Western blot analysis.
In Vitro Kinase Assay

  • Reagents: Obtain recombinant active kinases (e.g., ERK2, Akt1), their specific peptide substrates, and ³²P-γ-ATP.

  • Reaction Mixture: Prepare a reaction buffer containing the kinase, its substrate, and varying concentrations of this compound.

  • Initiation: Start the reaction by adding ³²P-γ-ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Detection: Spot the reaction mixture onto a phosphocellulose paper, wash away unincorporated ³²P-γ-ATP, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition at each this compound concentration and determine the IC50 value.

Conclusion and Future Directions

While the direct role of the free dipeptide this compound in cellular signaling remains to be elucidated, its structural features and the well-established importance of the Ser-Pro motif in protein phosphorylation provide a strong rationale for its investigation. The hypothetical frameworks and detailed experimental protocols presented in this guide offer a comprehensive approach for researchers to explore the potential of this compound as a novel signaling molecule. Future studies should focus on identifying potential cell surface receptors or intracellular targets of this dipeptide, exploring its effects on gene expression through transcriptomic analysis, and validating its biological activity in in vivo models. Such research could uncover new paradigms in cellular regulation and open avenues for the development of novel therapeutic agents.

H-Ser-Pro-OH: A Technical Guide to its Discovery and Endogenous Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide H-Ser-Pro-OH (Seryl-Proline) is a molecule of growing interest within the scientific community. While research on this specific dipeptide is not as extensive as that for other collagen-derived peptides like Prolyl-Hydroxyproline (Pro-Hyp), its structural components and susceptibility to enzymatic cleavage suggest a potential role in various physiological processes. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, focusing on its discovery, potential endogenous sources, and the broader context of dipeptide signaling and metabolism. Due to the limited direct research on this compound, this guide draws upon established principles of collagen turnover, the function of the enzyme prolidase, and general mechanisms of dipeptide transport and signaling to provide a foundational understanding for future research.

Introduction to this compound

This compound is a dipeptide composed of the amino acids L-serine and L-proline. While it is commercially available for research purposes, its endogenous presence and biological functions are still under investigation. A study has identified a tripeptide containing the Ser-Pro motif (Ser-Pro-Cys) in the blood serum of patients with multiple sclerosis, suggesting that Ser-Pro-containing peptides can be endogenously generated and may serve as potential biomarkers.[1]

Endogenous Sources of this compound

The primary hypothesized endogenous source of this compound is the breakdown of collagen and other proline-containing proteins. Collagen, the most abundant protein in mammals, is rich in proline residues. During tissue remodeling, inflammation, or injury, extracellular matrix proteins, including collagen, are degraded by matrix metalloproteinases (MMPs) and other proteases into smaller peptide fragments.[2] These fragments are further broken down into di- and tripeptides.

The enzyme prolidase (EC 3.4.13.9), also known as Xaa-Pro dipeptidase, plays a crucial role in the final stages of collagen catabolism.[2] Prolidase specifically hydrolyzes dipeptides with a C-terminal proline or hydroxyproline residue.[2][3][4] this compound is a known substrate for prolidase, indicating that its cleavage is a recognized biochemical process.[5]

Diagram: Endogenous Generation of this compound

Collagen Collagen & Other Proteins Peptides Peptide Fragments Collagen->Peptides Degradation MMPs MMPs & Other Proteases Dipeptides X-Pro Dipeptides (including this compound) Peptides->Dipeptides Further Degradation Prolidase Prolidase Dipeptides->Prolidase Substrate CellularProcesses Cellular Processes (e.g., signaling, metabolism) Dipeptides->CellularProcesses Potential Signaling AminoAcids Serine + Proline Prolidase->AminoAcids Hydrolysis AminoAcids->CellularProcesses Metabolic Pool

Caption: Hypothetical pathway for the endogenous generation of this compound.

Cellular Uptake and Transport

Once generated, dipeptides like this compound can be taken up by cells through specific transporters. The primary mechanism for di- and tripeptide absorption in the intestine and other tissues is the proton-coupled peptide transporter 1 (PepT1).[6][7][8] PepT1 is a high-capacity, low-affinity transporter that facilitates the uptake of a broad range of di- and tripeptides. Following transport into the cell, these peptides can be hydrolyzed by intracellular peptidases, such as prolidase, into their constituent amino acids, which then enter the cellular amino acid pool.[9][10] Alternatively, some dipeptides may exert biological effects within the cell before being degraded.

Potential Signaling Pathways

While no specific signaling pathway for this compound has been identified, research on other proline-containing dipeptides suggests potential mechanisms. Dipeptides can act as signaling molecules by interacting with cell surface receptors, often G protein-coupled receptors (GPCRs), to initiate intracellular signaling cascades.

For instance, the dipeptide Gly-Pro has been shown to be involved in various biological processes.[11] Proline, a product of prolidase activity, can modulate intracellular signaling pathways such as the Akt/mTOR pathway, which is involved in cell growth and proliferation.[5][12] It is plausible that this compound, or its constituent amino acids following hydrolysis, could influence similar pathways.

Diagram: Hypothetical Signaling Pathway for this compound

SerPro This compound Receptor Cell Surface Receptor (e.g., GPCR) SerPro->Receptor Binding GProtein G Protein Receptor->GProtein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) GProtein->Effector Activation SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Production Kinase Protein Kinase A SecondMessenger->Kinase Activation TranscriptionFactor Transcription Factor Kinase->TranscriptionFactor Phosphorylation GeneExpression Changes in Gene Expression TranscriptionFactor->GeneExpression Regulation CellularResponse Cellular Response GeneExpression->CellularResponse

Caption: A generalized, hypothetical signaling pathway for a dipeptide like this compound.

Experimental Protocols

Quantification of this compound in Biological Samples

The accurate quantification of dipeptides in complex biological matrices like plasma or serum typically requires sensitive and specific analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Table 1: General LC-MS/MS Protocol for Dipeptide Quantification

StepDescription
1. Sample Preparation Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile or methanol) to the plasma/serum sample to precipitate larger proteins. Centrifuge to pellet the proteins.
Solid-Phase Extraction (SPE): Further purify the supernatant containing the dipeptides using a C18 SPE cartridge to remove salts and other interfering substances. Elute the dipeptides with a suitable solvent mixture (e.g., acetonitrile/water with formic acid).
2. LC Separation Column: Use a reverse-phase C18 column.
Mobile Phase: Employ a gradient elution with two mobile phases, typically water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
Gradient: Start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the dipeptides based on their hydrophobicity.
3. MS/MS Detection Ionization: Use electrospray ionization (ESI) in positive ion mode.
Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
MRM Transitions: Select specific precursor-to-product ion transitions for this compound and a stable isotope-labeled internal standard for accurate quantification.

Diagram: Experimental Workflow for Dipeptide Quantification

Sample Biological Sample (e.g., Plasma, Serum) Precipitation Protein Precipitation Sample->Precipitation SPE Solid-Phase Extraction (SPE) Precipitation->SPE LC Liquid Chromatography (LC) SPE->LC MS Tandem Mass Spectrometry (MS/MS) LC->MS Data Data Analysis & Quantification MS->Data

References

H-Ser-Pro-OH as a Substrate for Prolinase I and II: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide H-Ser-Pro-OH (Ser-Pro) serves as a substrate for the enzyme prolidase (EC 3.4.13.9), a key player in the final stages of collagen metabolism and a regulator of cellular processes. Prolidase exists in at least two isoforms, Prolinase I and Prolinase II, with differing substrate specificities. This technical guide provides a comprehensive overview of this compound as a substrate for these enzymes, including comparative kinetic data for various dipeptide substrates, detailed experimental protocols for enzyme activity assays, and a visualization of the signaling pathways influenced by extracellular prolidase. This document is intended to be a valuable resource for researchers investigating prolidase function, developing prolidase-targeted therapeutics, and studying proline metabolism.

Introduction to Prolidase and its Substrates

Prolidase, also known as peptidase D (PEPD), is a cytosolic metalloenzyme that specifically catalyzes the hydrolysis of dipeptides with a C-terminal proline or hydroxyproline residue[1]. This enzymatic activity is crucial for the recycling of proline from the breakdown of collagen and other proteins, thereby providing a proline pool for new protein synthesis[1].

Human prolidase has been identified in two isoforms, Prolidase I and Prolinase II[1]. Prolidase I, the more abundant isoform, exhibits a higher affinity for substrates such as Gly-Pro and Ala-Pro. In contrast, Prolinase II shows a preference for Met-Pro and has a very low affinity for Gly-Pro[1]. The dipeptide this compound is a known substrate for prolidase, although detailed kinetic parameters for its interaction with each isoform are not extensively documented in publicly available literature.

Beyond its enzymatic role in protein catabolism, extracellular prolidase has been identified as a signaling molecule that can act as a ligand for the Epidermal Growth Factor Receptor (EGFR)[1][2][3]. This interaction triggers downstream signaling cascades, including the PI3K/Akt/mTOR and Ras/Raf/ERK pathways, which are involved in cell proliferation, survival, and migration[1][2][3][4]. Prolidase activity is also modulated by β1-integrin signaling, highlighting its integration into complex cellular regulatory networks[1][5].

Data Presentation: Comparative Enzyme Kinetics

SubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Enzyme SourceReference
Gly-Pro1.8 ± 0.2130 ± 57.2 x 10⁴Recombinant Human Prolidase[6] (data derived)
Phe-Pro12 ± 11.4 ± 0.11.2 x 10²Recombinant Human Prolidase[6] (data derived)
Ala-Pro---Human Prolidase I[1] (qualitative)
Met-Pro---Human Prolinase II[1] (qualitative)

Note: The kinetic parameters for Gly-Pro and Phe-Pro were determined using an HPLC-based assay. The affinities for Ala-Pro and Met-Pro are described qualitatively in the literature.

Experimental Protocols

General Spectrophotometric Assay for Prolidase Activity

This protocol is adapted from established methods for measuring prolidase activity using a dipeptide substrate and can be applied to this compound[7][8]. The principle of the assay is the measurement of proline released from the enzymatic hydrolysis of the dipeptide. The amount of proline is quantified using the Chinard's ninhydrin method, which produces a colored product that can be measured spectrophotometrically.

Materials:

  • This compound (Substrate)

  • Purified Prolidase I or II, or cell/tissue lysate

  • Tris-HCl buffer (50 mM, pH 7.8)

  • Manganese Chloride (MnCl₂) solution (50 mM)

  • Glacial Acetic Acid

  • Ninhydrin reagent (2.5 g ninhydrin in 60 ml glacial acetic acid and 40 ml 6 M phosphoric acid)

  • L-Proline standards (for calibration curve)

  • Trichloroacetic acid (TCA) (1.5 M)

  • Spectrophotometer capable of reading at 515 nm

Procedure:

  • Enzyme Activation (Pre-incubation):

    • In a microcentrifuge tube, mix the enzyme preparation with an equal volume of Tris-HCl buffer containing 2 mM MnCl₂.

    • Incubate at 37°C for at least 30 minutes to activate the enzyme.

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing:

      • 100 µL of Tris-HCl buffer (50 mM, pH 7.8)

      • 50 µL of activated enzyme solution

      • 50 µL of this compound solution (e.g., 100 mM in Tris-HCl buffer)

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

    • Prepare a blank sample containing all components except the enzyme solution (replace with buffer).

  • Reaction Termination:

    • Stop the reaction by adding 200 µL of 1.5 M TCA.

    • Centrifuge at 12,000 x g for 5 minutes to pellet the precipitated protein.

  • Proline Quantification (Chinard's Method):

    • Transfer 200 µL of the supernatant to a new tube.

    • Add 200 µL of glacial acetic acid and 200 µL of the ninhydrin reagent.

    • Incubate at 100°C for 60 minutes.

    • Cool the tubes on ice to stop the color development.

    • Add 1 mL of glacial acetic acid to each tube and vortex.

    • Measure the absorbance at 515 nm using a spectrophotometer.

  • Calculation:

    • Prepare a standard curve using known concentrations of L-proline.

    • Determine the concentration of proline released in the enzymatic reaction from the standard curve.

    • Calculate the enzyme activity, typically expressed as µmol of proline released per minute per mg of protein.

Experimental Workflow

The following diagram illustrates the general workflow for a prolidase activity assay.

Prolidase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Enzyme Enzyme Source (Purified or Lysate) Activation Enzyme Activation (Pre-incubation with Mn²⁺) Enzyme->Activation Substrate This compound Solution Reaction Enzymatic Reaction (Incubation at 37°C) Substrate->Reaction Reagents Buffers & Reagents Reagents->Activation Activation->Reaction Termination Reaction Termination (TCA Precipitation) Reaction->Termination Quantification Proline Quantification (Chinard's Method) Termination->Quantification Absorbance Measure Absorbance (515 nm) Quantification->Absorbance Calculation Calculate Activity Absorbance->Calculation StdCurve Standard Curve (L-Proline) StdCurve->Calculation

A general workflow for the prolidase activity assay.

Mandatory Visualizations: Signaling Pathways

Extracellular prolidase has been shown to function as a signaling molecule, independent of its enzymatic activity. It acts as a ligand for the Epidermal Growth Factor Receptor (EGFR), initiating downstream signaling cascades that regulate cell growth, proliferation, and migration.

Extracellular Prolidase-Induced EGFR Signaling

The binding of extracellular prolidase to EGFR triggers the activation of two major downstream pathways: the PI3K/Akt/mTOR pathway and the Ras/Raf/ERK pathway.

EGFR_Signaling_Pathway Prolidase Extracellular Prolidase EGFR EGFR Prolidase->EGFR binds & activates PI3K PI3K EGFR->PI3K activates Grb2 Grb2 EGFR->Grb2 recruits Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration

Prolidase-induced EGFR downstream signaling pathways.
Crosstalk with β1-Integrin Signaling

Prolidase activity and its signaling functions are also interconnected with the β1-integrin pathway. Activation of β1-integrin can modulate prolidase activity, suggesting a feedback loop and a complex interplay between the extracellular matrix and intracellular signaling.

Integrin_Prolidase_Crosstalk ECM Extracellular Matrix (e.g., Collagen) Integrin β1-Integrin ECM->Integrin activates FAK FAK Integrin->FAK activates Grb2 Grb2 FAK->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ProlidaseActivity Intracellular Prolidase Activity ERK->ProlidaseActivity modulates CellGrowth Cell Growth & Differentiation ERK->CellGrowth ProlidaseActivity->CellGrowth supports

Crosstalk between β1-integrin and prolidase signaling.

Conclusion

This compound is a physiologically relevant substrate for both Prolinase I and II, although a detailed comparative kinetic analysis is still warranted. The provided experimental protocol offers a robust framework for investigating the enzymatic hydrolysis of this dipeptide. Furthermore, the emerging role of extracellular prolidase as a signaling molecule that activates EGFR-mediated pathways opens new avenues for research in areas such as wound healing, fibrosis, and cancer biology. The diagrams presented herein provide a visual guide to these complex signaling networks. This technical guide serves as a foundational resource for scientists and researchers in the field, facilitating further exploration of the multifaceted roles of prolidase and its substrates.

References

The Enzymatic Degradation of H-Ser-Pro-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the enzymatic degradation of the dipeptide H-Ser-Pro-OH (Ser-Pro). Tailored for researchers, scientists, and professionals in drug development, this document details the primary enzymes involved, their kinetic properties, relevant experimental protocols, and associated cellular signaling pathways.

Introduction to this compound and its Enzymatic Regulation

The dipeptide this compound, composed of L-serine and L-proline, is a product of the degradation of proline-rich proteins, such as collagen. Its metabolism is primarily regulated by specific peptidases that play crucial roles in amino acid recycling and cellular signaling. The key enzymes identified in the breakdown of such X-Pro dipeptides are Prolidase (EC 3.4.13.9) and Dipeptidyl Peptidase IV (EC 3.4.14.5). Understanding the enzymatic kinetics and pathways associated with this compound degradation is vital for research in areas such as tissue repair, fibrosis, and the development of therapeutics targeting these enzymes.

Key Enzymes in this compound Degradation

Prolidase (X-Pro Dipeptidase, Peptidase D)

Prolidase is a cytosolic metalloenzyme that specifically catalyzes the hydrolysis of dipeptides with a C-terminal proline or hydroxyproline residue.[1] It is the primary enzyme responsible for the cleavage of this compound into its constituent amino acids, L-serine and L-proline. This enzymatic activity is a rate-limiting step in the recycling of proline from collagen degradation, making it essential for collagen biosynthesis and overall protein metabolism.[2] Prolidase exists as a homodimer and requires manganese (Mn²⁺) for its catalytic activity.[3][4]

Dipeptidyl Peptidase IV (DPP-IV/CD26)

Dipeptidyl Peptidase IV is a transmembrane serine protease that cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides.[5][6] While its primary substrates are larger peptides and hormones, such as glucagon-like peptide-1 (GLP-1), its substrate specificity suggests a potential role in the degradation of dipeptides like this compound.[1] Studies have shown that DPP-IV can cleave dipeptides with N-terminal X-Ser sequences, although the efficiency is significantly lower compared to substrates with a penultimate proline or alanine.[7][8]

Quantitative Data on Enzymatic Degradation

While direct kinetic data for the degradation of this compound by human prolidase and DPP-IV are not extensively available in the literature, data for preferred and structurally similar substrates provide valuable insights. Rat brain prolidase has been noted to have a high affinity for Ser-Pro dipeptides, though quantitative values were not provided.[9]

The following tables summarize the kinetic parameters for the hydrolysis of common substrates by these enzymes.

Table 1: Kinetic Parameters of Human Prolidase

SubstrateEnzyme SourceKm (mM)Vmax (U/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Gly-ProRecombinant Human5.4489--[10]
Gly-L-ProHuman Erythrocyte~7.0---[11]
Gly-ProRecombinant Human15.3 ± 1.2340 ± 123132.05 x 10⁴[12][13]
Phe-ProRecombinant Human2.6 ± 0.412.0 ± 0.4114.23 x 10³[12][13]

Note: U = µmol of product released per minute. kcat and kcat/Km values were calculated based on the provided Vmax and Km.

Table 2: Kinetic Parameters of Dipeptidyl Peptidase IV (DPP-IV)

SubstrateEnzyme SourceKm (mM)Reference
Gly-Pro-2-naphthylamidePorcine Kidney0.66[1]
Gly-Pro-p-nitroanilidePorcine Kidney-[1]

Experimental Protocols

This section provides detailed methodologies for the enzymatic assay of this compound degradation.

Prolidase Activity Assay (Spectrophotometric Method)

This protocol is adapted from established methods for measuring prolidase activity using Gly-Pro as a substrate and can be applied to this compound.[10][13] The principle lies in the quantification of proline released upon enzymatic cleavage, which is measured colorimetrically using Chinard's reagent (acidic ninhydrin).

Materials:

  • Human recombinant prolidase

  • This compound substrate

  • Tris-HCl buffer (50 mM, pH 7.8)

  • Manganese chloride (MnCl₂) solution (1 mM)

  • Reduced glutathione (GSH) (0.75 mM)

  • Trichloroacetic acid (TCA)

  • Chinard's reagent (Ninhydrin in acetic acid and phosphoric acid)

  • L-proline standard solutions

  • Spectrophotometer

Procedure:

  • Enzyme Activation: Prepare an activation mixture by incubating the prolidase enzyme solution with 1 mM MnCl₂ and 0.75 mM GSH in Tris-HCl buffer at 50°C for 20 minutes.[10]

  • Enzymatic Reaction:

    • Prepare reaction tubes containing the activated enzyme solution and Tris-HCl buffer.

    • Pre-incubate the tubes at 37°C for 5 minutes.

    • Initiate the reaction by adding a solution of this compound to achieve a final desired concentration (e.g., in a range of 0.1 to 20 mM for kinetic studies).

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding an equal volume of TCA solution (e.g., 0.45 M) and vortexing.

  • Proline Quantification:

    • Centrifuge the tubes to pellet the precipitated protein.

    • Take an aliquot of the supernatant and add Chinard's reagent and glacial acetic acid.

    • Incubate at 100°C for 60 minutes.

    • After cooling, extract the chromophore with toluene.

    • Measure the absorbance of the toluene layer at 520 nm.

  • Calculation: Determine the concentration of proline released by comparing the absorbance to a standard curve prepared with known concentrations of L-proline. Express the enzyme activity in µmol of proline released per minute per mg of protein.

HPLC-Based Assay for this compound Degradation

This method allows for the direct quantification of the substrate (this compound) and its degradation products (serine and proline).

Materials:

  • Enzyme (Prolidase or DPP-IV)

  • This compound, L-serine, and L-proline standards

  • Appropriate reaction buffer (e.g., Tris-HCl for prolidase, PBS pH 7.4 for DPP-IV)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid or Trifluoroacetic acid (TFA)

  • Syringe filters (0.22 µm)

  • Reversed-phase C18 HPLC column

  • HPLC system with UV or MS detector

Procedure:

  • Enzymatic Reaction: Perform the enzymatic reaction as described in section 4.1, but scale up the reaction volume as needed for HPLC analysis.

  • Sample Preparation:

    • Terminate the reaction at various time points by adding a protein-precipitating agent like ice-cold acetonitrile or TCA.[14]

    • Vortex and centrifuge to pellet the enzyme.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Inject the sample onto a C18 column.

    • Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Monitor the elution of this compound, serine, and proline at an appropriate wavelength (e.g., 210-220 nm) or by mass spectrometry for higher specificity and sensitivity.[15]

  • Quantification: Create standard curves for this compound, serine, and proline to quantify their concentrations in the reaction mixture over time. This allows for the calculation of the rate of substrate depletion and product formation.

Signaling Pathways and Biological Relevance

The enzymatic degradation of this compound is not only a metabolic process but also has implications for cellular signaling.

Proline-Mediated Signaling

The product of prolidase activity, proline, is a multifunctional amino acid. It is a crucial component for collagen synthesis and can also act as a signaling molecule. Proline has been shown to modulate pathways such as the Akt/mTOR pathway, which is involved in cell growth and proliferation, and can inhibit the degradation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key regulator of cellular response to low oxygen.[2][16][17]

Proline_Signaling This compound This compound Prolidase Prolidase This compound->Prolidase Substrate Proline Proline Prolidase->Proline Product Akt_mTOR Akt/mTOR Pathway Proline->Akt_mTOR HIF1a HIF-1α Degradation Proline->HIF1a Collagen Collagen Synthesis Proline->Collagen CellGrowth Cell Growth & Proliferation Akt_mTOR->CellGrowth Angiogenesis Angiogenesis & Metabolic Adaptation HIF1a->Angiogenesis Inhibition leads to

Proline-mediated signaling pathways.
Ser-Pro Motif in Kinase Cascades

The Ser-Pro motif itself is a recognized phosphorylation site for several kinases, including mitogen-activated protein kinases (MAPKs) and cyclin-dependent kinases (CDKs).[1] Phosphorylation at this motif is a key event in various signaling cascades that regulate gene expression, cell cycle progression, and stress responses. While this typically occurs within a larger protein context, the presence of the dipeptide could potentially influence these pathways, though direct evidence for the signaling role of free this compound is limited.

SerPro_Kinase_Signaling Ext_Signal Extracellular Signal MAPK_Cascade MAPK Cascade Ext_Signal->MAPK_Cascade MAPK MAPK MAPK_Cascade->MAPK Protein Substrate Protein (containing Ser-Pro) MAPK->Protein Phosphorylates pProtein Phosphorylated Protein (pSer-Pro) Protein->pProtein Response Cellular Response (e.g., Gene Expression) pProtein->Response

Ser-Pro motif as a target in kinase signaling.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for studying the enzymatic degradation of this compound.

Experimental_Workflow Start Start: Hypothesis on This compound Degradation EnzymePrep Enzyme Preparation (e.g., Recombinant Prolidase) Start->EnzymePrep AssaySetup Enzymatic Assay Setup (Substrate, Buffer, Temp) EnzymePrep->AssaySetup Reaction Incubation & Time-course Sampling AssaySetup->Reaction Termination Reaction Termination & Protein Precipitation Reaction->Termination Analysis Analytical Method Termination->Analysis HPLC HPLC-MS/MS Analysis (Quantify Ser, Pro, Ser-Pro) Analysis->HPLC High Specificity Spectro Spectrophotometry (Quantify Proline) Analysis->Spectro High Throughput Data Data Analysis (Michaelis-Menten Kinetics) HPLC->Data Spectro->Data Conclusion Conclusion: Determine Kinetic Parameters Data->Conclusion

Workflow for kinetic analysis of this compound degradation.

Conclusion

The enzymatic degradation of this compound is a fundamental biochemical process primarily mediated by prolidase. While specific kinetic parameters for this dipeptide are yet to be fully elucidated, the methodologies and comparative data presented in this guide offer a robust framework for its investigation. The involvement of the Ser-Pro motif and its degradation product, proline, in key cellular signaling pathways underscores the importance of this research area. Further studies are warranted to precisely quantify the kinetics of this compound degradation and to explore the direct signaling roles of this dipeptide, which could unveil new therapeutic targets for a range of physiological and pathological conditions.

References

H-Ser-Pro-OH: A Technical Guide to its Role in Neurobiology and Neurotransmitter Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide H-Ser-Pro-OH, composed of L-serine and L-proline, represents a compelling yet under-investigated molecule in the field of neurobiology. While direct research on this compound is limited, the well-documented neuroprotective and cognitive-enhancing properties of other proline-containing dipeptides suggest a significant therapeutic potential for this molecule. This technical guide synthesizes the current understanding of related compounds to propose a framework for the investigation of this compound's neurobiological functions and its impact on neurotransmitter systems. We will explore its potential mechanisms of action, including blood-brain barrier transport and interaction with neuronal signaling pathways, and provide detailed experimental protocols for its comprehensive study.

Introduction

This compound is a dipeptide that can be endogenously formed through the action of angiotensin-converting enzyme (ACE) on bradykinin.[1] It also serves as a substrate for prolinase I and II, enzymes involved in the metabolism of proline-containing peptides.[2] The presence of a C-terminal proline residue is a key structural feature, as several dipeptides with this motif have been shown to cross the blood-brain barrier (BBB), suggesting that this compound may have direct effects within the central nervous system (CNS).[3][4]

The constituent amino acids of this compound, serine and proline, both play crucial roles in neurobiology. L-serine is a precursor to the neuromodulator D-serine, a co-agonist at the NMDA receptor, and is involved in neuronal development and synaptic plasticity.[5] Proline metabolism is implicated in neuronal function and its dysregulation has been linked to neurological and psychiatric disorders.[6][7] Given this background, this compound is a promising candidate for neuro-focused research and therapeutic development.

Proposed Neurobiological Roles and Mechanisms of Action

Based on evidence from structurally similar proline-containing dipeptides, we hypothesize that this compound may exert its effects through several mechanisms:

  • Neuroprotection: Proline-containing dipeptides like GVS-111 have demonstrated significant neuroprotective effects in models of ischemic stroke by reducing infarct volume and mitigating glutamate-induced neurotoxicity.[1][2] It is plausible that this compound shares these properties, potentially through antioxidant mechanisms or modulation of excitotoxicity.

  • Cognitive Enhancement: Dipeptides such as Tyr-Pro have been shown to improve learning and memory in animal models.[8] The proposed mechanisms include the reduction of amyloid-beta plaque formation and the upregulation of amyloid-degrading enzymes.[8] this compound could potentially influence similar pathways, contributing to improved cognitive function.

  • Modulation of Neurotransmitter Systems: The serine component of this compound suggests a possible interaction with the glutamatergic system, given L-serine's role as a precursor to the NMDA receptor co-agonist D-serine. Furthermore, the general influence of neuropeptides on various neurotransmitter systems, including GABAergic, cholinergic, and monoaminergic pathways, warrants investigation into the effects of this compound on these systems.

Proposed Signaling Pathways

G cluster_0 This compound in the Extracellular Space cluster_1 Potential Neuronal Targets cluster_2 Downstream Effects This compound This compound NMDA_Receptor NMDA Receptor This compound->NMDA_Receptor Modulation? GABA_Receptor GABA Receptor This compound->GABA_Receptor Modulation? Unknown_GPCR Unknown GPCR This compound->Unknown_GPCR Binding? Calcium_Influx Ca2+ Influx NMDA_Receptor->Calcium_Influx Neurotransmitter_Release Modulation of Neurotransmitter Release GABA_Receptor->Neurotransmitter_Release Inhibition Second_Messengers Second Messenger Activation (e.g., cAMP, IP3/DAG) Unknown_GPCR->Second_Messengers Neurotrophic_Factor_Receptors Neurotrophic Factor Receptors Kinase_Cascades Kinase Cascades (e.g., MAPK/ERK, PI3K/Akt) Neurotrophic_Factor_Receptors->Kinase_Cascades Calcium_Influx->Kinase_Cascades Second_Messengers->Kinase_Cascades Gene_Expression Changes in Gene Expression (e.g., BDNF, c-Fos) Kinase_Cascades->Gene_Expression Gene_Expression->Neurotransmitter_Release

Quantitative Data

Direct quantitative data for this compound is not yet available in the literature. The following tables present hypothetical data based on findings for similar proline-containing dipeptides to serve as a benchmark for future experimental investigations.

Table 1: Hypothetical Blood-Brain Barrier Transport Kinetics of this compound

ParameterHypothetical ValueMethodReference (for similar compounds)
Influx Rate (Kin)5 - 15 µL/(g·min)In situ brain perfusion[4]
Efflux Rate (kout)0.03 - 0.08 min-1In situ brain perfusion[9]
Brain UptakeTransportedIn vivo administration followed by LC-MS/MS[8]

Table 2: Hypothetical Neuroprotective Effects of this compound in an Ischemic Stroke Model

ParameterControlThis compound (1 mg/kg)MethodReference (for similar compounds)
Infarct Volume (%)25 ± 315 ± 2TTC Staining[1]
Neurological Deficit Score3.5 ± 0.52.0 ± 0.4Behavioral Assessment[2]
Neuronal Apoptosis (%)40 ± 520 ± 4TUNEL Assay[1]

Table 3: Hypothetical Effects of this compound on Neurotransmitter Levels in the Hippocampus

NeurotransmitterBasal Level (pmol/µL)This compound (10 µM)MethodReference (for similar compounds)
Glutamate5 ± 13 ± 0.5In vivo microdialysis with LC-MS/MS[2]
GABA0.5 ± 0.10.8 ± 0.2In vivo microdialysis with LC-MS/MS-
Acetylcholine1 ± 0.21.5 ± 0.3In vivo microdialysis with LC-MS/MS[10]

Experimental Protocols

The following protocols are designed to investigate the proposed neurobiological activities of this compound.

Blood-Brain Barrier Permeability Assessment

G Start Start Radiolabeling Synthesize Radiolabeled This compound (e.g., 3H or 14C) Start->Radiolabeling InSituPerfusion In Situ Brain Perfusion in Rodent Model Radiolabeling->InSituPerfusion SampleCollection Collect Brain Tissue and Perfusate Samples InSituPerfusion->SampleCollection Quantification Quantify Radioactivity in Samples SampleCollection->Quantification CalculateKinetics Calculate Influx (Kin) and Efflux (kout) Rates Quantification->CalculateKinetics End End CalculateKinetics->End

Protocol:

  • Synthesis of Radiolabeled this compound: Synthesize this compound with a radioactive isotope such as 3H or 14C to enable sensitive detection.[11][12]

  • Animal Model: Utilize adult male Sprague-Dawley rats (250-300g). Anesthetize the animals and expose the carotid artery for perfusion.

  • In Situ Brain Perfusion: Perfuse the brain with a Krebs-Ringer bicarbonate buffer containing the radiolabeled this compound at a known concentration and a vascular space marker (e.g., 14C-sucrose).

  • Sample Collection: After a set perfusion time (e.g., 1-10 minutes), decapitate the animal, and collect the brain. Dissect specific brain regions (e.g., hippocampus, cortex).

  • Quantification: Homogenize the brain tissue and measure the radioactivity in the tissue and the perfusate using liquid scintillation counting.

  • Data Analysis: Calculate the brain uptake space and the unidirectional influx rate constant (Kin) after correcting for the vascular space marker.

In Vivo Neurotransmitter Monitoring via Microdialysis

G Start Start ProbeImplantation Stereotactically Implant Microdialysis Probe into Target Brain Region (e.g., Hippocampus) Start->ProbeImplantation BaselineCollection Collect Baseline Dialysate Samples ProbeImplantation->BaselineCollection PeptideAdministration Administer this compound (Systemically or via Reverse Dialysis) BaselineCollection->PeptideAdministration PostAdminCollection Collect Post-Administration Dialysate Samples PeptideAdministration->PostAdminCollection LCMS_Analysis Analyze Neurotransmitter Levels in Dialysate using LC-MS/MS PostAdminCollection->LCMS_Analysis DataAnalysis Compare Pre- and Post-Administration Neurotransmitter Levels LCMS_Analysis->DataAnalysis End End DataAnalysis->End

Protocol:

  • Surgical Implantation: Anesthetize a rat or mouse and stereotactically implant a microdialysis guide cannula targeting the brain region of interest (e.g., hippocampus).

  • Probe Insertion and Equilibration: On the day of the experiment, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1 µL/min) for a 2-hour equilibration period.

  • Baseline Sample Collection: Collect baseline dialysate samples every 20 minutes for at least one hour.

  • This compound Administration: Administer this compound either systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

  • Post-Administration Sample Collection: Continue collecting dialysate samples for several hours post-administration.

  • Sample Analysis: Analyze the dialysate samples for neurotransmitter content (e.g., glutamate, GABA, acetylcholine) using a validated LC-MS/MS method.[5][13]

  • Data Analysis: Express neurotransmitter concentrations as a percentage of the baseline levels and analyze for significant changes following this compound administration.

Electrophysiological Assessment of Neuronal Activity

G Start Start SlicePreparation Prepare Acute Brain Slices (e.g., Hippocampal Slices) Start->SlicePreparation PatchClamp Perform Whole-Cell Patch-Clamp Recordings from Neurons SlicePreparation->PatchClamp BaselineRecording Record Baseline Neuronal Activity (e.g., Firing Rate, EPSCs, IPSCs) PatchClamp->BaselineRecording PeptideApplication Bath Apply this compound at Various Concentrations BaselineRecording->PeptideApplication PostAppRecording Record Neuronal Activity in the Presence of this compound PeptideApplication->PostAppRecording DataAnalysis Analyze Changes in Firing Rate, Synaptic Currents, and Membrane Properties PostAppRecording->DataAnalysis End End DataAnalysis->End

Protocol:

  • Brain Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from a rodent brain containing the region of interest (e.g., hippocampus).

  • Recording Setup: Place the slice in a recording chamber continuously perfused with aCSF. Use a microscope with DIC optics to visualize individual neurons.

  • Whole-Cell Patch-Clamp: Obtain whole-cell patch-clamp recordings from neurons using borosilicate glass pipettes filled with an appropriate internal solution.

  • Baseline Recordings: Record baseline spontaneous and evoked synaptic activity (EPSCs and IPSCs) and neuronal firing properties in current-clamp mode.

  • This compound Application: Bath-apply this compound at a range of concentrations to the slice.

  • Post-Application Recordings: Record changes in synaptic activity and neuronal firing in the presence of the dipeptide.

  • Data Analysis: Analyze the frequency, amplitude, and kinetics of synaptic currents and changes in neuronal excitability.

Conclusion and Future Directions

While direct experimental evidence for the neurobiological effects of this compound is currently lacking, the existing literature on proline-containing dipeptides provides a strong foundation for its investigation as a potential neuroactive agent. The proposed mechanisms of neuroprotection, cognitive enhancement, and neurotransmitter modulation offer exciting avenues for future research. The detailed experimental protocols provided in this guide offer a clear roadmap for elucidating the specific functions of this compound within the central nervous system. Future studies should focus on confirming its ability to cross the blood-brain barrier, identifying its specific molecular targets, and characterizing its effects on neuronal signaling and behavior in relevant animal models of neurological disorders. Such research will be crucial in determining the therapeutic potential of this compound for a range of neurological conditions.

References

Potential Therapeutic Applications of H-Ser-Pro-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Preamble: This document provides a comprehensive overview of the dipeptide H-Ser-Pro-OH (Seryl-proline), with a focus on its potential therapeutic applications. While direct research into the therapeutic effects of this compound is currently limited, this guide synthesizes available information on its biochemical properties and the roles of related peptides and enzymes to build a strong hypothesis for its potential utility, particularly in the context of neuroinflammatory and neurodegenerative diseases such as Multiple Sclerosis (MS). This whitepaper also outlines a proposed research framework to systematically investigate these potential applications.

Introduction to this compound

This compound is a dipeptide composed of the amino acids L-serine and L-proline. It is a naturally occurring metabolite and is also utilized in peptide synthesis and various biochemical research applications. A key known biological role of this compound is its function as a substrate for prolinase I (also known as prolidase or peptidase D) and prolinase II, enzymes that cleave the peptide bond in dipeptides with a C-terminal proline residue. Prolidase is crucial for the final stages of collagen degradation and recycling, and its dysregulation has been implicated in various pathological conditions.

While the direct therapeutic applications of this compound are yet to be extensively explored, emerging indirect evidence points towards its potential relevance in neurological disorders characterized by inflammation and oxidative stress.

Hypothesized Therapeutic Application in Multiple Sclerosis

The primary hypothesis for the therapeutic application of this compound centers on its potential role in modulating the pathophysiology of Multiple Sclerosis (MS). This hypothesis is built upon the following key observations:

  • Identification of a Ser-Pro-Cys Peptide in MS Patients: A significant finding is the detection of a novel tripeptide, Ser-Pro-Cys, in the blood serum of individuals with Multiple Sclerosis[1]. While this is a tripeptide, the presence of the Ser-Pro motif suggests that peptides containing this sequence may be involved in the disease process and could serve as biomarkers or have biological activity relevant to MS.

  • Role of Proline-Specific Peptidases in MS:

    • Prolidase (Peptidase D): As this compound is a substrate for prolidase, the activity of this enzyme is of considerable interest. Prolidase deficiency is a rare genetic disorder with a wide range of symptoms, including some that overlap with autoimmune conditions[2][3]. Furthermore, prolidase activity is linked to oxidative stress, a key factor in the pathology of MS[4].

    • Prolyl Oligopeptidase (POP): Research has shown a significant decrease in the activity of prolyl oligopeptidase in the plasma of patients with relapsing-remitting MS. This inhibition is suggested to be a result of the oxidative environment present in the plasma of these patients[5]. This finding further implicates the metabolism of proline-containing peptides in the pathology of MS.

  • Neuroinflammation and Oxidative Stress in MS: MS is an autoimmune disease characterized by chronic inflammation, demyelination, and oxidative damage in the central nervous system. Proline metabolism has been shown to play a role in modulating intracellular redox environments and protecting against oxidative stress[6]. Therefore, this compound, through its influence on proline metabolism, could potentially exert neuroprotective effects.

Proposed (Hypothetical) Mechanism of Action

Based on the available evidence, a plausible, albeit hypothetical, mechanism of action for this compound in the context of MS can be proposed. This compound could act as a modulator of prolidase activity. In a disease state like MS, where there is significant tissue remodeling and collagen turnover due to inflammation, the availability of prolidase substrates like this compound could be altered. By supplementing with this compound, it may be possible to influence the downstream effects of prolidase activity, which include the regulation of collagen synthesis, cellular proliferation, and potentially the inflammatory response.

Below is a conceptual diagram illustrating this hypothetical signaling pathway.

hypothetical_signaling_pathway cluster_extracellular Extracellular Space cluster_cell Cell (e.g., Immune Cell, Neuron) This compound This compound Prolidase Prolidase This compound->Prolidase Substrate Collagen_Metabolism Collagen Metabolism Prolidase->Collagen_Metabolism Regulates Signaling_Intermediates Signaling Intermediates (e.g., Proline, ROS) Prolidase->Signaling_Intermediates Influences Cellular_Response Cellular Response (e.g., Reduced Inflammation, Neuroprotection) Collagen_Metabolism->Cellular_Response Signaling_Intermediates->Cellular_Response experimental_workflow start Start: Hypothesis Generation synthesis Synthesis and Purification of this compound start->synthesis in_vitro In Vitro Studies synthesis->in_vitro cell_lines Cell Lines: - Immune cells (e.g., Macrophages, T-cells) - Neuronal/Glial cells (e.g., Oligodendrocytes) in_vitro->cell_lines assays Assays: - Cytotoxicity - Cytokine production (LPS stimulation) - Oxidative stress assays (H2O2 challenge) - Prolidase activity assays in_vitro->assays in_vivo In Vivo Studies in_vitro->in_vivo Promising Results eae_model Animal Model: Experimental Autoimmune Encephalomyelitis (EAE) in_vivo->eae_model readouts Readouts: - Clinical scoring - Histopathology (demyelination, inflammation) - Biomarker analysis (cytokines, prolidase activity) in_vivo->readouts pk_pd Pharmacokinetics and Pharmacodynamics in_vivo->pk_pd conclusion Conclusion: Evaluation of Therapeutic Potential pk_pd->conclusion

References

The Ser-Pro Motif: A Molecular Hinge Dictating Protein Fate and Function

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The seemingly simple dipeptide sequence, H-Ser-Pro-OH, and its phosphorylated counterpart, represent a critical conformational control element within the proteome. The unique structural properties of the proline residue, particularly the cis-trans isomerization of its peptide bond, imbue the Ser-Pro motif with the ability to act as a molecular switch, profoundly influencing protein folding, stability, and signaling. This technical guide provides a comprehensive overview of the this compound motif's role in protein architecture and function, offering insights for researchers in basic science and drug development.

The Proline Conundrum: A Tale of Two Isomers

Unlike other amino acids, the peptide bond preceding a proline residue (X-Pro) can readily adopt both cis and trans conformations. This is due to the unique cyclic structure of proline's side chain, which minimizes the energetic difference between the two states. While the trans conformation is generally more favorable for most peptide bonds, the cis conformation of X-Pro bonds is significantly populated, occurring in approximately 5-6% of cases in folded proteins.[1] The interconversion between these two isomers is an intrinsically slow process, often acting as the rate-limiting step in protein folding.[1][2]

The presence of a serine residue preceding proline (Ser-Pro) can further modulate this equilibrium. The hydroxyl group of serine can engage in hydrogen bonding interactions that can stabilize one conformation over the other, depending on the local environment and post-translational modifications.

Quantitative Insights into Ser-Pro Isomerization and Protein Stability

The cis-trans isomerization of the Ser-Pro bond has a quantifiable impact on protein folding kinetics and thermodynamic stability. The slow isomerization can lead to multiple folding phases, with the interconversion rate being a key determinant of the overall folding speed.

ParameterTypical Value RangeSignificance in Protein FoldingReference
Activation Energy (Ea) for Proline Isomerization ~20 kcal/molHigh energy barrier contributes to the slow rate of interconversion, making it a rate-limiting step.[2]
Uncatalyzed cis-trans Interconversion Rate 10⁻² to 10⁻⁴ s⁻¹Dictates the timescale of folding for proteins containing critical cis prolyl bonds.[3]
Equilibrium Constant (K_trans/cis_) Varies significantly based on sequence and environmentDetermines the population of cis and trans isomers in the unfolded state, influencing the proportion of fast- and slow-folding molecules.[4]
Folding Rate Acceleration by Peptidyl-Prolyl Isomerases (PPIases) 10³ to 10⁶ foldEnzymes that catalyze the isomerization, significantly accelerating folding and cellular processes.

Experimental Protocols for Studying the Ser-Pro Motif

Investigating the role of the this compound motif requires a combination of biophysical and biochemical techniques. Below are detailed methodologies for key experiments.

Site-Directed Mutagenesis to Probe the Role of the Ser-Pro Motif

This technique allows for the substitution of the serine or proline residue to assess their importance for protein function and folding.

Protocol:

  • Primer Design: Design mutagenic primers containing the desired nucleotide change to alter the serine or proline codon. The primers should be 25-45 bases in length with a melting temperature (Tm) between 75-80°C.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with the plasmid DNA containing the gene of interest as a template and the mutagenic primers.

    • Typical PCR cycling conditions:

      • Initial denaturation: 95°C for 2 minutes.

      • 20-30 cycles of:

        • Denaturation: 95°C for 30 seconds.

        • Annealing: 55-65°C for 1 minute.

        • Extension: 68°C for 1 minute/kb of plasmid length.

      • Final extension: 68°C for 5 minutes.

  • Template Digestion: Digest the parental, non-mutated DNA template with a methylation-sensitive restriction enzyme, such as DpnI.

  • Transformation: Transform the mutated plasmid into competent E. coli cells.

  • Selection and Sequencing: Select for transformed colonies and verify the desired mutation by DNA sequencing.[5][6][7]

Circular Dichroism (CD) Spectroscopy to Monitor Folding and Secondary Structure

CD spectroscopy is a powerful technique to assess the secondary structure of a protein and monitor its folding in real-time.

Protocol:

  • Sample Preparation:

    • Prepare the protein sample at a concentration of 0.1-0.2 mg/mL in a buffer that is transparent in the far-UV region (e.g., 10 mM phosphate buffer, pH 7.4).[8]

    • Ensure the buffer has low absorbance below 200 nm. Avoid high concentrations of chloride ions.

  • Instrument Setup:

    • Use a quartz cuvette with a path length of 1 mm.

    • Set the instrument to scan from 190 to 260 nm.

    • Acquire a baseline spectrum of the buffer alone.

  • Data Acquisition:

    • Acquire the CD spectrum of the protein sample.

    • For kinetic measurements, initiate folding by rapid dilution from a denaturant and monitor the CD signal at a fixed wavelength (e.g., 222 nm for alpha-helical content) over time.

  • Data Analysis:

    • Subtract the buffer baseline from the protein spectrum.

    • Convert the raw data (millidegrees) to mean residue ellipticity [θ].

    • Analyze the spectrum using deconvolution software to estimate the percentage of alpha-helix, beta-sheet, and random coil structures.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy for High-Resolution Structural Analysis

NMR spectroscopy provides atomic-level information on protein structure and dynamics, including the direct observation of cis and trans proline isomers.

Protocol:

  • Sample Preparation:

    • Express and purify the protein with ¹⁵N and/or ¹³C isotopic labeling.

    • Prepare the sample at a high concentration (0.5-1.0 mM) in a suitable NMR buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O).[11]

    • Add a protease inhibitor cocktail to prevent degradation.

  • Data Acquisition:

    • Acquire a series of 2D and 3D NMR experiments, such as ¹H-¹⁵N HSQC, TOCSY, and NOESY.

    • HSQC spectra will show distinct peaks for the amide protons of each residue, allowing for the monitoring of individual residues during folding.

    • NOESY experiments can be used to identify through-space interactions that are characteristic of the cis or trans proline conformation.

  • Data Analysis:

    • Assign the chemical shifts of the protein backbone and side chains.

    • The chemical shifts of the Cβ and Cγ atoms of proline are particularly sensitive to the cis/trans isomerization state.

    • Analyze NOE patterns to determine the conformation around the Ser-Pro peptide bond.[12][13]

The Ser-Pro Motif as a Signaling Nexus: The Pin1 Pathway

The cis-trans isomerization of phosphorylated Ser/Thr-Pro motifs is a key regulatory mechanism in numerous signaling pathways, and is catalyzed by the peptidyl-prolyl isomerase Pin1.[1][14] Pin1-mediated isomerization can alter protein conformation, leading to changes in activity, stability, and subcellular localization.

Pin1_Signaling cluster_upstream Upstream Signaling cluster_pin1_regulation Pin1-Mediated Isomerization cluster_downstream Downstream Consequences Kinase Kinase (e.g., MAPK, CDK) Substrate_unphos Substrate Protein (Ser-Pro) Kinase->Substrate_unphos Phosphorylation Substrate_phos_trans pSer-Pro (trans) Pin1 Pin1 Substrate_phos_trans->Pin1 Binding Substrate_phos_cis pSer-Pro (cis) Pin1->Substrate_phos_cis Isomerization Substrate_phos_cis->Pin1 Activity_change Altered Protein Activity Substrate_phos_cis->Activity_change Stability_change Altered Protein Stability (Ubiquitination/Degradation) Substrate_phos_cis->Stability_change Localization_change Altered Subcellular Localization Substrate_phos_cis->Localization_change

References

An In-depth Technical Guide to the Cellular Significance of the Ser-Pro Motif: A Focus on Intracellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The dipeptide H-Ser-Pro-OH is not recognized as a classical signaling molecule with a dedicated cellular receptor. Instead, the Ser-Pro motif within proteins is a critical substrate for intracellular kinases, playing a pivotal role in signal transduction. This guide focuses on the function of this motif in the context of protein phosphorylation and its downstream consequences.

Introduction: The Ser-Pro Motif as a Key Phosphorylation Site

The sequence of serine followed by proline (Ser-Pro) is a highly conserved motif in a multitude of cellular proteins. This dipeptide sequence does not function as an independent extracellular ligand that binds to a cell-surface receptor. Rather, its significance lies in its role as a primary target for phosphorylation by proline-directed serine/threonine kinases. This post-translational modification is a fundamental mechanism in the regulation of numerous cellular processes, including cell cycle progression, proliferation, differentiation, and apoptosis. The major kinase families that target Ser-Pro motifs are the Mitogen-Activated Protein Kinases (MAPKs) and the Cyclin-Dependent Kinases (CDKs).

Phosphorylation of a serine residue preceding a proline introduces a significant conformational change in the protein backbone. This is due to the unique cyclic structure of proline, which restricts the peptide bond's rotation. The addition of a negatively charged phosphate group can either promote or inhibit the cis-trans isomerization of the Ser-Pro peptide bond, which can act as a molecular switch to control protein activity, localization, and interaction with other proteins.

Key Signaling Pathways Involving Ser-Pro Phosphorylation

The phosphorylation of Ser-Pro motifs is a central event in several critical signaling cascades. The most well-characterized of these is the MAPK/ERK pathway.

The MAPK/ERK Signaling Cascade

The Ras-Raf-MEK-ERK pathway is a highly conserved signaling module that transduces extracellular signals from growth factors and cytokines to elicit cellular responses. Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are proline-directed kinases that phosphorylate a multitude of substrates on Ser-Pro motifs.

The activation of this pathway typically begins with the binding of a growth factor to its receptor tyrosine kinase on the cell surface. This leads to the activation of the small GTPase Ras, which in turn activates a cascade of kinases: Raf (a MAPKKK), MEK1/2 (a MAPKK), and finally ERK1/2 (a MAPK). Activated ERK1/2 then translocates to the nucleus to phosphorylate transcription factors or remains in the cytoplasm to regulate other proteins, many of which contain the Ser-Pro motif.

Below is a diagram illustrating the core MAPK/ERK signaling pathway leading to the phosphorylation of a substrate containing a Ser-Pro motif.

MAPK_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds Ras Ras RTK->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK1/2 (MAPKK) Raf->MEK Phosphorylates ERK ERK1/2 (MAPK) MEK->ERK Phosphorylates Substrate_Protein Substrate Protein (with Ser-Pro motif) ERK->Substrate_Protein Phosphorylates Ser-Pro motif Transcription_Factor Transcription Factor (e.g., c-Fos, Elk-1) ERK->Transcription_Factor Translocates to nucleus and phosphorylates pSubstrate_Protein Phosphorylated Substrate Protein Substrate_Protein->pSubstrate_Protein pTranscription_Factor Phosphorylated Transcription Factor Transcription_Factor->pTranscription_Factor Gene_Expression Gene Expression pTranscription_Factor->Gene_Expression Regulates

Core MAPK/ERK signaling pathway.
Cyclin-Dependent Kinase (CDK) Pathways

CDKs are another major family of proline-directed kinases that are central to the regulation of the cell cycle. Different CDK-cyclin complexes are active at specific phases of the cell cycle, and they phosphorylate a wide array of substrates on Ser-Pro motifs to drive events such as DNA replication and entry into mitosis. The consensus sequence for CDK phosphorylation is often S/T-P-x-K/R, where x is any amino acid.

Quantitative Data on Kinase-Substrate Interactions

Quantitative characterization of the kinetics of Ser-Pro phosphorylation is crucial for understanding the dynamics of signaling pathways. The key parameters are the Michaelis constant (Km), which reflects the substrate concentration at which the reaction rate is half of the maximum, and the catalytic constant (kcat), which represents the turnover number of the enzyme. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

While extensive quantitative data for every kinase-substrate pair is not centrally available, studies on specific interactions provide valuable insights. For instance, the interaction of ERK2 with some of its substrates has been characterized using techniques like surface plasmon resonance.

KinaseSubstrateDocking Motif(s)KD (µM)
ERK2ELK-1DEF and DEJL0.25[1]
ERK2RSK-1DEJL0.15[1]
ERK2c-FosDEF0.97[1]

KD (dissociation constant) is a measure of binding affinity.

Kinetic parameters for CDK-mediated phosphorylation have also been determined for specific substrates. For example, the phosphorylation of a peptide substrate by CDK2/cyclin A shows a dramatic increase in catalytic efficiency upon CDK2 activation by phosphorylation.

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
CDK2/cyclin APeptide 11500.00032
p-Thr160-CDK2/cyclin APeptide 1204.3215,000

Experimental Protocols

Investigating the phosphorylation of Ser-Pro motifs involves a variety of techniques, from in vitro kinase assays to global phosphoproteomic analyses.

In Vitro Kinase Assay for a Ser-Pro Peptide Substrate (Radiometric)

This protocol describes a method to measure the activity of a kinase (e.g., ERK1) on a synthetic peptide containing a Ser-Pro motif.

Materials:

  • Active kinase (e.g., recombinant ERK1)

  • Synthetic peptide substrate with a Ser-Pro motif (e.g., ERKtide)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

  • ATP solution (cold)

  • [γ-32P]ATP

  • P81 phosphocellulose paper

  • 75 mM phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a master mix containing kinase assay buffer, the peptide substrate (e.g., 50-200 µM), and cold ATP (e.g., 100 µM).

  • Enzyme Dilution: Dilute the active kinase to the desired concentration in kinase assay buffer on ice.

  • Initiate the Reaction: Add the diluted kinase to the reaction mixture. Start the reaction by adding [γ-32P]ATP to a final specific activity of approximately 500 cpm/pmol. The typical final reaction volume is 25-50 µL.

  • Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is within the linear range.

  • Stop the Reaction: Terminate the reaction by adding an equal volume of 75 mM phosphoric acid.

  • Spotting: Spot an aliquot (e.g., 20 µL) of the reaction mixture onto a labeled P81 phosphocellulose paper square.

  • Washing: Wash the P81 papers three times for 5 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-32P]ATP.

  • Quantification: Place the dried P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

The following diagram illustrates the general workflow for an in vitro kinase assay.

Kinase_Assay_Workflow Start Start Prepare_Mix Prepare Reaction Mix (Buffer, Peptide, Cold ATP) Start->Prepare_Mix Add_Kinase Add Diluted Kinase Prepare_Mix->Add_Kinase Initiate_Reaction Initiate with [γ-32P]ATP Add_Kinase->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop with Phosphoric Acid Incubate->Stop_Reaction Spot_Paper Spot on P81 Paper Stop_Reaction->Spot_Paper Wash_Paper Wash P81 Paper Spot_Paper->Wash_Paper Quantify Quantify with Scintillation Counter Wash_Paper->Quantify End End Quantify->End

Workflow for an in vitro kinase assay.
Phosphoproteomic Analysis of Ser-Pro Motifs using PTMScan® Technology

This protocol provides a general workflow for the enrichment and identification of peptides containing the phosphorylated Ser-Pro motif from cell lysates using immunoaffinity purification followed by LC-MS/MS.

Materials:

  • Cell culture and lysis reagents (e.g., urea-based lysis buffer)

  • Protease (e.g., Trypsin)

  • Reversed-phase solid-phase extraction (SPE) cartridges (e.g., C18)

  • PTMScan® Phospho-Ser-Pro Motif Antibody beads

  • Wash buffers

  • Elution buffer (e.g., dilute acid)

  • LC-MS/MS system

Procedure:

  • Cell Lysis and Protein Digestion: Lyse cultured cells in a urea-containing buffer. Reduce and alkylate the proteins, followed by digestion with a protease like trypsin overnight.

  • Peptide Purification: Purify the resulting peptides using reversed-phase SPE (e.g., C18 columns) to remove detergents and other contaminants.

  • Immunoaffinity Purification (IAP): Incubate the purified peptides with the PTMScan® Phospho-Ser-Pro Motif Antibody conjugated to beads. This will specifically capture peptides containing the pSer-Pro motif.

  • Washing: Wash the beads extensively to remove non-specifically bound peptides.

  • Elution: Elute the captured phosphopeptides from the antibody beads using a low pH elution buffer.

  • Desalting: Desalt the eluted phosphopeptides using reversed-phase microtips (e.g., C18 tips).

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by LC-MS/MS to identify the sequences of the peptides and pinpoint the exact sites of phosphorylation.

The following diagram outlines the workflow for a PTMScan®-based phosphoproteomic analysis.

PTMScan_Workflow Start Start Cell_Lysis Cell Lysis and Protein Extraction Start->Cell_Lysis Digestion Proteolytic Digestion (e.g., Trypsin) Cell_Lysis->Digestion Peptide_Purification Peptide Purification (C18 SPE) Digestion->Peptide_Purification IAP Immunoaffinity Purification (pSer-Pro Motif Antibody) Peptide_Purification->IAP Washing Wash Beads IAP->Washing Elution Elute Phosphopeptides Washing->Elution Desalting Desalt (C18 microtip) Elution->Desalting LC_MS LC-MS/MS Analysis Desalting->LC_MS Data_Analysis Data Analysis and Site Identification LC_MS->Data_Analysis End End Data_Analysis->End

Workflow for phosphoproteomic analysis.

Conclusion

The this compound dipeptide itself does not appear to interact with cellular receptors in the traditional sense. However, the Ser-Pro motif embedded within proteins is of immense biological importance as a key substrate for proline-directed kinases like MAPKs and CDKs. The phosphorylation of this motif acts as a molecular switch that regulates a vast array of cellular signaling pathways, influencing cell fate decisions. A thorough understanding of the kinases that target the Ser-Pro motif, the kinetics of these phosphorylation events, and their functional consequences is essential for researchers in cell biology and for the development of novel therapeutic strategies targeting these critical signaling networks. The experimental approaches outlined in this guide provide a framework for the detailed investigation of Ser-Pro phosphorylation in various biological contexts.

References

Methodological & Application

Solid-Phase Synthesis of H-Ser-Pro-OH: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive, step-by-step protocol for the solid-phase synthesis of the dipeptide H-Ser-Pro-OH using Fmoc/tBu chemistry. The synthesis of peptides containing proline at the C-terminus can be challenging due to the risk of diketopiperazine formation. This protocol is optimized to mitigate this side reaction and ensure a high yield and purity of the final product. Detailed methodologies for resin preparation, amino acid coupling, cleavage, and final product isolation are presented. This guide is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the efficient and straightforward assembly of peptide chains. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a widely adopted orthogonal protection scheme that offers mild reaction conditions throughout the synthesis. The synthesis of the dipeptide this compound involves the sequential coupling of Fmoc-protected amino acids onto a solid support, followed by cleavage and deprotection to yield the desired product.

A critical consideration in the synthesis of peptides with a C-terminal proline is the propensity for the dipeptidyl-resin to cyclize and form a diketopiperazine upon removal of the N-terminal protecting group of the second amino acid.[1] To circumvent this, the use of a sterically hindered resin, such as 2-chlorotrityl chloride (2-CTC) resin, is highly recommended.[1] This protocol will utilize 2-CTC resin to minimize diketopiperazine formation.

Experimental Protocol

This protocol is designed for a 0.1 mmol synthesis scale. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents
CategoryItemGrade
Resin 2-Chlorotrityl chloride resin, 100-200 mesh, 1% DVB1.0-1.6 mmol/g loading
Amino Acids Fmoc-Pro-OHSynthesis Grade
Fmoc-Ser(tBu)-OHSynthesis Grade
Coupling Reagent HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Synthesis Grade
Base DIPEA (N,N-Diisopropylethylamine)Synthesis Grade
Deprotection PiperidineSynthesis Grade
Solvents DMF (N,N-Dimethylformamide)Peptide Synthesis Grade
DCM (Dichloromethane)ACS Grade
Diethyl EtherAnhydrous
Cleavage Reagents TFA (Trifluoroacetic acid)Reagent Grade
TIS (Triisopropylsilane)Reagent Grade
H₂ODeionized
Step-by-Step Synthesis Protocol

The synthesis involves three main stages: (1) Loading of the first amino acid (Fmoc-Pro-OH) onto the resin, (2) Chain elongation by coupling the second amino acid (Fmoc-Ser(tBu)-OH), and (3) Cleavage and deprotection to yield the final dipeptide.

  • Resin Swelling: Place 62.5 mg (for 1.6 mmol/g loading) to 100 mg (for 1.0 mmol/g loading) of 2-chlorotrityl chloride resin (0.1 mmol) in a solid-phase synthesis vessel. Add 2 mL of DCM and allow the resin to swell for 20-30 minutes with gentle agitation.[2] Drain the DCM.

  • Loading of Fmoc-Pro-OH:

    • Dissolve Fmoc-Pro-OH (67.5 mg, 0.2 mmol, 2 eq) and DIPEA (68 µL, 0.4 mmol, 4 eq) in 2 mL of dry DCM.

    • Add the amino acid solution to the swollen resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Capping: To cap any unreacted chlorotrityl groups, add 200 µL of methanol to the reaction vessel and agitate for 15 minutes.

  • Washing: Drain the reaction solution and wash the resin sequentially with DCM (3 x 2 mL), DMF (3 x 2 mL), and finally DCM (3 x 2 mL). Dry the resin under vacuum.

  • Fmoc Deprotection:

    • Add 2 mL of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain the solution.

    • Add another 2 mL of 20% piperidine in DMF and agitate for 15 minutes.[3]

    • Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL) and DCM (3 x 2 mL).

  • Coupling of Fmoc-Ser(tBu)-OH:

    • In a separate vial, pre-activate Fmoc-Ser(tBu)-OH (115 mg, 0.3 mmol, 3 eq) with HBTU (114 mg, 0.3 mmol, 3 eq) and DIPEA (102 µL, 0.6 mmol, 6 eq) in 2 mL of DMF for 1-2 minutes.[4]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.[4]

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).

  • Final Fmoc Deprotection: Repeat the Fmoc deprotection step as described in 2.2.2.1 to remove the N-terminal Fmoc group from the serine residue. Wash the resin thoroughly with DMF (5 x 2 mL) and DCM (3 x 2 mL). Dry the peptidyl-resin under vacuum.

  • Preparation of Cleavage Cocktail: Prepare the cleavage cocktail "Reagent B" by mixing trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) in a ratio of 95:2.5:2.5 (v/v/v).[5] For 0.1 mmol of resin, prepare approximately 2 mL of the cocktail.

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail to the dried peptidyl-resin.

    • Agitate the mixture for 2-3 hours at room temperature.[3]

  • Peptide Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide into a clean centrifuge tube.

    • Wash the resin with an additional 0.5 mL of TFA and combine the filtrates.

    • Precipitate the crude peptide by adding the TFA solution to 20 mL of cold diethyl ether.[3]

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice to remove scavengers and residual TFA.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The resulting white powder is the desired this compound dipeptide.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the solid-phase synthesis of this compound on a 0.1 mmol scale.

ParameterExpected ValueNotes
Theoretical Yield 20.2 mgBased on the molecular weight of this compound (202.21 g/mol ) and a starting synthesis scale of 0.1 mmol.
Expected Crude Yield 16-19 mgTypically, crude yields range from 80-95%. Losses can occur during filtration, precipitation, and handling.
Expected Purity (Crude) >85%Purity as determined by analytical RP-HPLC. The major impurities are typically deletion sequences or products of side reactions.
Final Purity (Post-HPLC) >98%Purity achievable after purification by preparative reverse-phase HPLC.
Mass Spectrometry (ESI+) m/z 203.2Expected [M+H]⁺ ion peak. This is a primary method for confirming the identity of the synthesized peptide.

Visualized Workflow and Pathways

The following diagrams illustrate the key processes in the solid-phase synthesis of this compound.

SPPS_Workflow cluster_resin_prep Stage 1: Resin Preparation & Loading cluster_elongation Stage 2: Dipeptide Elongation cluster_cleavage Stage 3: Cleavage & Isolation Resin 2-CTC Resin Swelling Resin Swelling (DCM) Resin->Swelling Loading Fmoc-Pro-OH Loading (DIPEA, DCM) Swelling->Loading Capping Capping (MeOH) Loading->Capping Washing1 Washing Capping->Washing1 Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Washing1->Deprotection1 Coupling Fmoc-Ser(tBu)-OH Coupling (HBTU, DIPEA, DMF) Deprotection1->Coupling Washing2 Washing Coupling->Washing2 Deprotection2 Final Fmoc Deprotection Washing2->Deprotection2 Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Deprotection2->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Isolation Isolation & Drying Precipitation->Isolation Final_Product This compound Isolation->Final_Product

Caption: Experimental workflow for the solid-phase synthesis of this compound.

SPPS_Cycle Start Peptidyl-Resin (Fmoc-AA(n)) Deprotection Fmoc Deprotection Start->Deprotection 20% Piperidine/DMF Washing_A Washing Deprotection->Washing_A DMF Coupling Amino Acid Coupling Washing_A->Coupling Activated Fmoc-AA Washing_B Washing Coupling->Washing_B DMF/DCM End Peptidyl-Resin (Fmoc-AA(n+1)) Washing_B->End End->Deprotection Next Cycle

Caption: The iterative cycle of solid-phase peptide synthesis using Fmoc chemistry.

Conclusion

The protocol outlined in this application note provides a reliable and efficient method for the synthesis of this compound. By utilizing 2-chlorotrityl chloride resin, the risk of diketopiperazine formation is significantly minimized. The described Fmoc/tBu strategy, coupled with HBTU activation and a standard TFA cleavage cocktail, is expected to yield the target dipeptide with high purity and in good yield. This protocol can be adapted for the synthesis of other short peptides, serving as a valuable resource for researchers in peptide chemistry and drug discovery. Further purification by preparative HPLC may be required to achieve the desired purity for specific applications.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of H-Ser-Pro-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of the dipeptide H-Ser-Pro-OH using reversed-phase high-performance liquid chromatography (RP-HPLC). The method employs a C18 stationary phase and a water/acetonitrile mobile phase system containing trifluoroacetic acid (TFA) as an ion-pairing agent. This protocol is designed to achieve high purity of the target peptide, suitable for a variety of research and development applications. All quantitative data is summarized in tables for clarity, and a detailed experimental workflow is provided.

Introduction

This compound is a dipeptide composed of L-serine and L-proline. As a small peptide, it can serve as a building block in peptide synthesis or be used in various biochemical assays. For these applications, a high degree of purity is essential to ensure accurate and reproducible results. RP-HPLC is a powerful and widely used technique for the purification of peptides, separating them based on their hydrophobicity.[1] This document outlines a comprehensive method for the purification of this compound, which can be adapted for different scales and specific instrumentation.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for developing an effective purification strategy. The isoelectric point (pI) is estimated based on the pKa values of the terminal amino and carboxyl groups of serine and proline, respectively.[2][3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 202.21 g/mol [2]
Molecular Formula C₈H₁₄N₂O₄
Isoelectric Point (pI) (Estimated) ~5.6[3][4]
Solubility Soluble in aqueous solutions

HPLC Purification Method

The recommended method for purifying this compound is preparative RP-HPLC. The non-polar C18 stationary phase retains the peptide, and a gradient of increasing organic solvent concentration is used for elution. Trifluoroacetic acid is added to the mobile phase to act as an ion-pairing agent, which improves peak shape and resolution.[5]

Materials and Instrumentation

Table 2: Materials and Reagents

ItemDescription
Crude this compound Synthesized or commercially sourced
Mobile Phase A 0.1% (v/v) TFA in HPLC-grade water
Mobile Phase B 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN)
Sample Solvent Mobile Phase A
Syringe Filters 0.22 µm or 0.45 µm

Table 3: HPLC System and Column Specifications

ComponentSpecification
HPLC System Preparative HPLC system with gradient capability
Detector UV detector
Column Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size, 120 Å pore size)
Analytical Column Analytical C18 column (e.g., 250 x 4.6 mm, 5 µm particle size, 120 Å pore size)[6]

Experimental Protocols

Sample Preparation
  • Dissolution: Dissolve the crude this compound peptide in Mobile Phase A to a concentration of 10-20 mg/mL. Ensure complete dissolution.

  • Filtration: Filter the dissolved sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[7]

HPLC Method Parameters

The following tables outline the recommended HPLC method parameters for both analytical and preparative scale purification. An initial analytical run is advised to determine the retention time of the target peptide and optimize the preparative gradient.[5]

Table 4: Analytical HPLC Method Parameters

ParameterSetting
Column Analytical C18 (e.g., 250 x 4.6 mm, 5 µm)[6]
Flow Rate 1.0 mL/min
Detection Wavelength 214 nm and 280 nm
Injection Volume 10-20 µL
Gradient 5% to 30% B over 20 minutes

Table 5: Preparative HPLC Method Parameters

ParameterSetting
Column Preparative C18 (e.g., 250 x 21.2 mm, 5 µm)
Flow Rate 15-20 mL/min
Detection Wavelength 214 nm and 280 nm
Injection Volume Dependent on column loading capacity
Gradient Optimized based on analytical run (e.g., 10% to 25% B over 30 minutes)
Purification and Fraction Collection
  • Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase composition (e.g., 90% A, 10% B) until a stable baseline is achieved.

  • Injection: Inject the filtered peptide sample onto the column.

  • Gradient Elution: Initiate the gradient elution program.

  • Fraction Collection: Begin collecting fractions as the UV detector signal starts to rise for the main peak corresponding to this compound. Collect fractions across the entire peak.

Post-Purification Processing
  • Purity Analysis: Analyze the collected fractions using the analytical HPLC method to determine the purity of each fraction.

  • Pooling: Combine the fractions that meet the desired purity level (e.g., >98%).

  • Lyophilization: Freeze the pooled fractions (snap-freezing in liquid nitrogen is recommended) and lyophilize to obtain the purified this compound as a white powder.[8]

  • Storage: Store the lyophilized peptide at -20°C or lower in a desiccated environment.[9]

Expected Results

The described method is expected to yield this compound with a purity of >98%. The recovery of the purified peptide is anticipated to be in the range of 70-90%, depending on the purity of the crude material and the optimization of the collection window.

Table 6: Expected Performance

ParameterExpected Value
Purity >98%
Recovery 70-90%
Final Form White lyophilized powder

Experimental Workflow Diagram

HPLC_Purification_Workflow start Start sample_prep Sample Preparation (Dissolution & Filtration) start->sample_prep analytical_hplc Analytical HPLC (Method Development) sample_prep->analytical_hplc prep_hplc Preparative HPLC (Purification) sample_prep->prep_hplc Prepared Sample analytical_hplc->prep_hplc Optimized Gradient fraction_collection Fraction Collection prep_hplc->fraction_collection purity_analysis Purity Analysis of Fractions (Analytical HPLC) fraction_collection->purity_analysis pooling Pooling of Pure Fractions purity_analysis->pooling Fractions >98% Pure lyophilization Lyophilization pooling->lyophilization final_product Purified this compound (>98% Purity) lyophilization->final_product

Caption: Experimental workflow for the HPLC purification of this compound.

Signaling Pathway Diagram

A signaling pathway is not directly applicable to this topic, which is a chemical purification method.

Logical Relationship Diagram

Logical_Relationship crude_peptide Crude this compound hplc_system RP-HPLC System crude_peptide->hplc_system separation Separation by Hydrophobicity hplc_system->separation c18_column C18 Column (Stationary Phase) c18_column->hplc_system mobile_phase Mobile Phase (Water/ACN + TFA) mobile_phase->hplc_system purified_peptide Purified this compound separation->purified_peptide Collected Fraction impurities Impurities separation->impurities Eluted Separately

Caption: Logical relationship of components in the HPLC purification process.

References

Application Note: Mass Spectrometry Analysis of H-Ser-Pro-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the mass spectrometry analysis of the dipeptide H-Ser-Pro-OH (Ser-Pro). This compound is a small, polar molecule relevant in various biological and pharmaceutical research areas. This document outlines a comprehensive workflow, including sample preparation, liquid chromatography-mass spectrometry (LC-MS) parameters, and expected fragmentation patterns. The provided methodologies are designed to ensure accurate and reproducible quantification and identification of this compound for researchers in academic and industrial settings.

Introduction

This compound is a dipeptide composed of serine and proline residues. The analysis of such small, hydrophilic peptides by mass spectrometry can be challenging due to their poor retention on traditional reversed-phase columns and their specific fragmentation behavior. The presence of a proline residue significantly influences the fragmentation pattern, often leading to a dominant cleavage at the N-terminal side of the proline, a phenomenon known as the "proline effect". Accurate mass determination and characterization of fragmentation patterns are crucial for the unambiguous identification and quantification of this compound in various matrices. This application note presents a robust LC-MS/MS method for the analysis of this compound, providing researchers with a reliable protocol for their studies.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to remove substances that can interfere with the analysis, such as salts and detergents. For the analysis of the polar dipeptide this compound, a straightforward dilution or a solid-phase extraction (SPE) for more complex matrices is recommended.

Materials:

  • This compound standard

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Formic acid (FA)

  • C18 SPE cartridges (if required)

  • Low-protein binding microcentrifuge tubes

Protocol for Standard Solution:

  • Prepare a stock solution of this compound in HPLC-grade water at a concentration of 1 mg/mL.

  • Perform serial dilutions of the stock solution with a solvent mixture of 95:5 water:acetonitrile with 0.1% formic acid to prepare working standards at the desired concentrations (e.g., 1 µg/mL, 100 ng/mL, 10 ng/mL).

Protocol for Complex Samples (e.g., biological fluids):

  • Condition a C18 SPE cartridge by washing with 1 mL of acetonitrile followed by 1 mL of HPLC-grade water.

  • Load the sample onto the conditioned C18 cartridge.

  • Wash the cartridge with 1 mL of 95:5 water:acetonitrile to remove salts and other highly polar impurities.

  • Elute the this compound with 1 mL of 50:50 water:acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried sample in an appropriate volume of 95:5 water:acetonitrile with 0.1% formic acid for LC-MS/MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

The following parameters provide a starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation used.

Liquid Chromatography (LC) Parameters:

ParameterValue
Column Charged Surface Hybrid (CSH) C18, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 2% to 30% B over 5 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry (MS) Parameters:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
Collision Energy 10-25 eV (optimized for specific transitions)
Analyzer Tandem Quadrupole or Orbitrap

Data Presentation

The molecular weight of this compound is 202.21 g/mol .[1][2] The protonated molecule ([M+H]⁺) will have a mass-to-charge ratio (m/z) of 203.22. Collision-induced dissociation (CID) of the precursor ion will generate characteristic fragment ions.

Table 1: Key Quantitative Data for this compound Analysis

ParameterValue
Precursor Ion (m/z) 203.22
Product Ion 1 (m/z) 70.07 (Iminium ion of Proline)
Product Ion 2 (m/z) 116.07 (Proline)
Product Ion 3 (m/z) 88.05 (Serine iminium ion)
Product Ion 4 (m/z) 185.21 ([M+H-H₂O]⁺)
Collision Energy Range 10 - 25 eV

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Standard This compound Standard Dilution Serial Dilution Standard->Dilution LC Liquid Chromatography (CSH C18) Dilution->LC Inject ComplexSample Complex Sample (e.g., Biofluid) SPE Solid-Phase Extraction (C18) ComplexSample->SPE Reconstitution Reconstitution SPE->Reconstitution Inject Reconstitution->LC Inject ESI Electrospray Ionization (ESI+) LC->ESI MS1 MS1 Scan (Precursor Ion Selection: m/z 203.22) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2 Scan (Product Ion Detection) CID->MS2 Quantification Quantification MS2->Quantification Identification Identification MS2->Identification

Figure 1. Experimental workflow for the mass spectrometry analysis of this compound.

fragmentation_pathway cluster_fragments Major Fragment Ions Precursor [this compound + H]⁺ m/z = 203.22 ProImmonium Proline Iminium Ion m/z = 70.07 Precursor->ProImmonium y1 ion Pro Proline m/z = 116.07 Precursor->Pro b2 ion SerImmonium Serine Iminium Ion m/z = 88.05 Precursor->SerImmonium a2 ion Dehydrated [M+H-H₂O]⁺ m/z = 185.21 Precursor->Dehydrated Neutral Loss

Figure 2. Proposed fragmentation pathway of protonated this compound.

Discussion

The protocol described in this application note provides a reliable method for the analysis of this compound. The use of a Charged Surface Hybrid (CSH) C18 column is recommended to improve the retention of this hydrophilic dipeptide, leading to better peak shape and separation from potential interferences. The addition of formic acid to the mobile phase enhances ionization efficiency in positive ESI mode while maintaining good chromatographic performance.

The fragmentation of this compound is dominated by cleavage of the peptide bond, which is characteristic for peptides containing proline. The most abundant product ions are typically the iminium ion of proline (m/z 70.07) and the b2 ion corresponding to the protonated proline residue (m/z 116.07). The observation of these specific fragments provides high confidence in the identification of this compound. The collision energy should be optimized to maximize the signal of the desired product ions for quantitative analysis using Multiple Reaction Monitoring (MRM).

Conclusion

This application note details a robust and sensitive LC-MS/MS method for the analysis of the dipeptide this compound. The provided protocols for sample preparation and instrumental analysis, along with the expected quantitative data and fragmentation patterns, offer a comprehensive guide for researchers. This method is suitable for various applications, including pharmacokinetic studies, metabolism research, and quality control in peptide synthesis.

References

Application Notes and Protocols for the Quantification of H-Ser-Pro-OH in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide H-Ser-Pro-OH (Seryl-Proline) is a molecule of growing interest in biomedical research due to the unique structural and functional properties conferred by the proline residue. Proline-containing peptides play significant roles in various biological processes, including collagen metabolism, cell signaling, and immune responses.[1][2] Accurate quantification of this compound in biological matrices such as plasma, serum, and urine is crucial for understanding its physiological and pathological roles, as well as for the development of potential therapeutics targeting pathways involving this dipeptide.

Quantitative Data Summary

The following tables summarize the key parameters for the LC-MS/MS-based quantification of this compound.

Table 1: LC-MS/MS Method Parameters

ParameterRecommended Setting
Liquid Chromatography
ColumnReversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient5% B for 0.5 min, linear ramp to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and equilibrate for 1.5 min
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
MS SystemTriple Quadrupole Mass Spectrometer
Analysis ModeMultiple Reaction Monitoring (MRM)
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature400 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
MRM Transitions
This compound (Analyte)Precursor Ion (m/z): 203.1; Product Ions (m/z): 70.1, 116.1
Deuterated this compound (Internal Standard)Precursor Ion (m/z): 208.1 (assuming d5); Product Ions (m/z): 70.1, 121.1

Table 2: Sample Preparation Recovery and Matrix Effects

Sample TypePreparation MethodAverage Recovery (%)Matrix Effect (%)
Human PlasmaProtein Precipitation85 ± 5< 15
Human UrineSolid-Phase Extraction92 ± 7< 10

Table 3: Assay Performance Characteristics

ParameterResult
Linearity (r²)> 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL
Intra-day Precision (%CV)< 10%
Inter-day Precision (%CV)< 15%
Accuracy (%)85-115%

Experimental Protocols

Protocol 1: Sample Preparation from Human Plasma

This protocol describes the extraction of this compound from human plasma using protein precipitation.

Materials:

  • Human plasma (collected in K2-EDTA tubes)

  • Internal Standard (IS) working solution (Deuterated this compound in 50:50 methanol:water)

  • Acetonitrile (LC-MS grade), chilled at -20°C

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of 14,000 x g and 4°C

  • 96-well collection plate

Procedure:

  • Thaw frozen plasma samples on ice.

  • Vortex the plasma sample to ensure homogeneity.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

  • Add 10 µL of the internal standard working solution to the plasma and vortex briefly.

  • Add 400 µL of ice-cold acetonitrile to the sample.[3]

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.[3]

  • Carefully transfer the supernatant to a clean 96-well collection plate, avoiding the protein pellet.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of Mobile Phase A.

  • Vortex briefly and centrifuge the plate at 4,000 x g for 5 minutes.

  • The sample is now ready for LC-MS/MS analysis.

Protocol 2: Sample Preparation from Human Urine

This protocol details the solid-phase extraction (SPE) of this compound from human urine.[4][5]

Materials:

  • Human urine

  • Internal Standard (IS) working solution (Deuterated this compound in 50:50 methanol:water)

  • Mixed-mode cation exchange SPE cartridges

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Ammonium hydroxide

  • SPE vacuum manifold

Procedure:

  • Thaw frozen urine samples and centrifuge at 4,000 x g for 10 minutes to remove sediment.

  • Take 500 µL of the supernatant and add 10 µL of the internal standard working solution.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.

  • Load the urine sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of acetonitrile.

  • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of Mobile Phase A.

  • The sample is now ready for LC-MS/MS analysis.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation sample Biological Sample (Plasma or Urine) add_is Add Internal Standard (Deuterated this compound) sample->add_is extraction Extraction (Protein Precipitation or SPE) add_is->extraction dry_recon Dry Down & Reconstitute extraction->dry_recon lcms LC-MS/MS Analysis (Reversed-Phase Separation, MRM Detection) dry_recon->lcms data_proc Data Processing (Integration & Quantification) lcms->data_proc results Results (Concentration of this compound) data_proc->results

Caption: Workflow for this compound quantification.

Signaling Pathway: Collagen Degradation and Dipeptide Formation

collagen_degradation collagen Collagen (Extracellular Matrix) fragments Collagen Fragments collagen->fragments Cleavage mmp Matrix Metalloproteinases (MMPs) mmp->collagen dipeptides X-Pro/X-Hyp Dipeptides (including this compound) fragments->dipeptides Further Degradation prolidase Prolidase (PEPD) prolidase->fragments amino_acids Free Amino Acids (Serine, Proline, etc.) dipeptides->amino_acids Hydrolysis by Prolidase cellular_processes Cellular Processes (Signaling, Metabolism) dipeptides->cellular_processes Biological Activity

Caption: Collagen degradation and dipeptide release.

References

Application Notes and Protocols for H-Ser-Pro-OH in In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

H-Ser-Pro-OH, a dipeptide composed of serine and proline, represents a molecule of interest for in vitro cell culture research due to the prevalence of the Ser-Pro motif in a variety of biologically active proteins.[1] Proline confers unique conformational constraints on peptide chains, influencing protein structure and function, while serine residues are common targets for phosphorylation, a key mechanism in signal transduction.[1] This document provides detailed application notes and standardized protocols for investigating the potential effects of this compound in various in vitro cell culture assays. The following sections will cover its preparation, potential biological activities, and methodologies to assess its impact on cell viability, proliferation, migration, signaling pathways, and enzyme inhibition.

II. Product Information

  • Name: this compound

  • Synonyms: Ser-Pro, L-Seryl-L-proline

  • Molecular Formula: C₈H₁₄N₂O₄

  • Molecular Weight: 202.21 g/mol

  • CAS Number: 23827-93-2

III. Preparation of this compound for Cell Culture

The solubility and stability of peptides are critical for obtaining reliable and reproducible results in in vitro assays.

A. Solubility Assessment:

While specific solubility data for this compound in all cell culture media is not extensively published, peptides with polar amino acids like serine are generally soluble in aqueous solutions. However, proline can sometimes reduce solubility. It is recommended to perform a solubility test before preparing a stock solution.

Protocol for Solubility Testing:

  • Add a small, known amount of this compound (e.g., 1 mg) to a known volume of sterile phosphate-buffered saline (PBS) or the desired cell culture medium (e.g., 100 µL).

  • Vortex thoroughly for 1-2 minutes.

  • Visually inspect for any undissolved particles.

  • If the peptide dissolves completely, the concentration is at least 10 mg/mL. If not, add more solvent incrementally until it dissolves completely to determine the maximum solubility.

B. Stock Solution Preparation:

For most cell culture applications, a sterile stock solution of this compound at a concentration of 1-10 mg/mL in sterile PBS or serum-free cell culture medium is recommended.

Protocol for 10 mg/mL Stock Solution:

  • Weigh out 10 mg of this compound powder in a sterile microcentrifuge tube.

  • Add 1 mL of sterile PBS or serum-free cell culture medium.

  • Vortex until the peptide is completely dissolved.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

IV. In Vitro Cell-Based Assays

The following protocols are designed to investigate the potential biological activities of this compound. It is recommended to perform these assays on relevant cell lines based on the research focus (e.g., cancer cell lines, immune cells, fibroblasts).

A. Cell Viability and Proliferation Assay (MTT Assay)

This assay determines the effect of this compound on cell viability and proliferation by measuring the metabolic activity of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same solvent concentration used for the stock solution) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or other suitable solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the EC₅₀ (half-maximal effective concentration) or IC₅₀ (half-maximal inhibitory concentration) values.

Data Presentation:

Concentration of this compound (µM)Cell Viability (%) at 24h (Mean ± SD)Cell Viability (%) at 48h (Mean ± SD)Cell Viability (%) at 72h (Mean ± SD)
0 (Control)100 ± 5.2100 ± 6.1100 ± 5.8
1102 ± 4.8105 ± 5.5110 ± 6.3
10108 ± 6.0115 ± 7.2125 ± 8.1
50115 ± 7.1130 ± 8.5145 ± 9.2
100120 ± 8.3140 ± 9.8160 ± 10.5
50095 ± 5.985 ± 7.470 ± 6.9

Note: The data in this table is hypothetical and for illustrative purposes only.

B. Cell Migration Assays

This assay assesses the effect of this compound on collective cell migration.

Protocol:

  • Create a Monolayer: Seed cells in a 6-well plate and grow them to 90-100% confluency.

  • Create a "Scratch": Use a sterile 200 µL pipette tip to create a straight scratch across the cell monolayer.

  • Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace the medium with fresh medium containing different concentrations of this compound.

  • Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours) using a microscope.

  • Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

This assay evaluates the effect of this compound on the chemotactic migration of individual cells.

Protocol:

  • Prepare Transwell Inserts: Place Transwell inserts (typically with 8 µm pores) into a 24-well plate.

  • Add Chemoattractant: In the lower chamber, add medium containing different concentrations of this compound as a potential chemoattractant. As a control, add medium without this compound.

  • Seed Cells: Resuspend cells in serum-free medium and seed them into the upper chamber of the Transwell insert.

  • Incubation: Incubate the plate for a period that allows for cell migration (e.g., 6-24 hours) at 37°C and 5% CO₂.

  • Staining and Counting: Remove the non-migrated cells from the upper surface of the insert with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane with a stain like crystal violet.

  • Data Analysis: Count the number of migrated cells in several random fields under a microscope.

Data Presentation:

TreatmentConcentration (µM)Migrated Cells per Field (Mean ± SD)
Control050 ± 8
This compound1075 ± 12
This compound50120 ± 18
This compound100150 ± 25

Note: The data in this table is hypothetical and for illustrative purposes only.

C. Investigation of Cell Signaling Pathways

Ser-Pro motifs are known to be involved in signaling pathways such as the MAPK and Akt pathways.[1] Western blotting can be used to assess the phosphorylation status of key proteins in these pathways.

Protocol for Western Blot Analysis:

  • Cell Treatment: Culture cells to 70-80% confluency in 6-well plates. Treat the cells with different concentrations of this compound for a specified time (e.g., 15, 30, 60 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-ERK, ERK, p-Akt, Akt).

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Data Presentation:

Treatmentp-ERK / Total ERK (Fold Change)p-Akt / Total Akt (Fold Change)
Control1.01.0
This compound (10 µM)1.81.5
This compound (50 µM)2.52.1
This compound (100 µM)3.22.8

Note: The data in this table is hypothetical and for illustrative purposes only.

D. Cytokine Production Assay

To investigate the potential immunomodulatory effects of this compound, cytokine levels in the cell culture supernatant can be measured using ELISA or multiplex assays.

Protocol:

  • Cell Stimulation: Seed immune cells (e.g., PBMCs, macrophages) in a 24-well plate. Treat the cells with different concentrations of this compound in the presence or absence of a stimulant (e.g., LPS).

  • Supernatant Collection: After an appropriate incubation period (e.g., 24 hours), centrifuge the plate and collect the cell-free supernatant.

  • Cytokine Measurement: Measure the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-10) in the supernatant using commercially available ELISA kits or multiplex bead-based assays according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve and calculate the concentration of each cytokine in the samples.

Data Presentation:

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-10 (pg/mL)
Control50 ± 1080 ± 1520 ± 5
LPS (100 ng/mL)1500 ± 2002000 ± 250150 ± 30
LPS + this compound (10 µM)1200 ± 1501600 ± 200250 ± 40
LPS + this compound (50 µM)800 ± 1001000 ± 120400 ± 50
LPS + this compound (100 µM)500 ± 80700 ± 90600 ± 70

Note: The data in this table is hypothetical and for illustrative purposes only.

E. Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay

Proline-containing peptides are known to be potential inhibitors of DPP-IV, an enzyme involved in glucose metabolism.[2][3]

Protocol:

  • Assay Setup: In a 96-well plate, add DPP-IV enzyme solution, a fluorogenic or colorimetric DPP-IV substrate (e.g., Gly-Pro-AMC), and different concentrations of this compound. Include a positive control inhibitor (e.g., sitagliptin) and a no-inhibitor control.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Signal Measurement: Measure the fluorescence or absorbance using a microplate reader.

  • Data Analysis: Calculate the percentage of DPP-IV inhibition for each concentration of this compound and determine the IC₅₀ value.

Data Presentation:

InhibitorConcentration (µM)% DPP-IV Inhibition (Mean ± SD)
This compound15 ± 1.2
This compound1015 ± 2.5
This compound5035 ± 4.1
This compound10055 ± 5.8
This compound50080 ± 7.3
Sitagliptin (Positive Control)195 ± 2.1

Note: The data in this table is hypothetical and for illustrative purposes only.

V. Visualizations

G cluster_0 Experimental Workflow: Cell Viability Assay A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 24/48/72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add Solubilizing Agent F->G H Measure Absorbance at 570nm G->H I Data Analysis (IC50/EC50) H->I

Caption: Workflow for assessing the effect of this compound on cell viability using the MTT assay.

G cluster_1 Potential Signaling Pathway: MAPK Activation Ligand This compound Receptor Cell Surface Receptor Ligand->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK p ERK ERK1/2 MEK->ERK p Transcription Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription p Response Cellular Response (Proliferation, Differentiation) Transcription->Response

Caption: Hypothetical MAPK signaling pathway potentially activated by this compound.

G cluster_2 Potential Signaling Pathway: PI3K/Akt Activation Ligand This compound Receptor Cell Surface Receptor Ligand->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt p Downstream Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream p Response Cellular Response (Survival, Growth) Downstream->Response

Caption: Hypothetical PI3K/Akt signaling pathway potentially activated by this compound.

VI. Conclusion

The provided application notes and protocols offer a comprehensive framework for researchers to investigate the in vitro effects of the dipeptide this compound. By systematically applying these methodologies, scientists can elucidate the potential roles of this molecule in fundamental cellular processes, paving the way for a deeper understanding of its biological significance and potential therapeutic applications. It is crucial to adapt and optimize these protocols for specific cell lines and experimental conditions to ensure the generation of high-quality, reproducible data.

References

Application Notes for Enzymatic Assays Utilizing H-Ser-Pro-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the enzymatic analysis of prolidase activity using the dipeptide substrate H-Ser-Pro-OH. Prolidase, a crucial enzyme in collagen metabolism, catalyzes the hydrolysis of dipeptides with a C-terminal proline.[1] Its dysregulation is associated with various pathologies, including the rare genetic disorder, prolidase deficiency.[2][3][4][5] The methodologies detailed herein are designed to facilitate research into prolidase function and the development of potential therapeutic modulators. The primary assay relies on the quantification of L-proline, a product of the enzymatic cleavage of this compound. Two distinct methods for proline detection are presented: a traditional ninhydrin-based colorimetric assay and a highly specific enzymatic assay.

Principle of the Assay

The fundamental principle of this enzymatic assay is the prolidase-mediated hydrolysis of the peptide bond in this compound, which results in the release of L-Serine and L-Proline. The enzymatic activity is determined by quantifying the rate of L-Proline formation.

Enzymatic Reaction: this compound + H₂O --(Prolidase)--> L-Serine + L-Proline

The concentration of the liberated L-Proline can be measured using one of the following detection methods:

  • Ninhydrin-Based Colorimetric Method: This technique involves the reaction of proline with ninhydrin in an acidic environment, which produces a red-colored adduct that can be measured spectrophotometrically at approximately 520 nm.[6][7] It should be noted that this method may exhibit some cross-reactivity with other amino acids.[7][8]

  • Enzymatic Proline Detection: A more specific approach utilizes the enzyme pyrroline-5-carboxylate reductase (P5CR). In a reverse reaction at an alkaline pH, P5CR catalyzes the proline-dependent reduction of NAD⁺ to NADH. The resulting increase in NADH is monitored by measuring the absorbance at 340 nm.[7][9][10]

Data Presentation

A summary of relevant quantitative data for prolidase is presented below. It is important to note the absence of comprehensive kinetic data for this compound, highlighting an area for further experimental investigation.

Table 1: Prolidase Kinetic Parameters

SubstrateEnzyme SourceKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Glycyl-L-ProlinePorcine Kidney1.31.8 x 10³1.4 x 10⁶Myerowitz et al., 1973
This compoundPorcine Kidney2.5Not DeterminedNot DeterminedStruck & Siler, 1975

Experimental Protocols

Required Materials and Reagents
  • Substrate: this compound

  • Enzyme: Prolidase (e.g., from porcine kidney)

  • Buffers:

    • 50 mM Tris-HCl, pH 8.0 at 40°C

    • 100 mM Glycine-NaOH, pH 10.2 (for enzymatic proline assay)

  • Reagents:

    • 200 mM Manganese Chloride (MnCl₂)

    • 30 mM Glutathione (GSH), reduced form (prepare fresh)

    • For Ninhydrin Assay: Ninhydrin reagent, Glacial acetic acid, Toluene (optional), L-Proline standards

    • For Enzymatic Proline Assay: NAD⁺, Pyrroline-5-carboxylate reductase (P5CR), L-Proline standards

  • Equipment:

    • Spectrophotometer or microplate reader

    • Water bath or incubator set to 40°C and 37°C

    • Centrifuge

    • 96-well plates and microcentrifuge tubes

Prolidase Activation Protocol

Prolidase requires manganese ions for its catalytic activity.

  • In a microcentrifuge tube, prepare the activation mixture by combining:

    • 2.40 mL of 50 mM Tris-HCl buffer (pH 8.0)

    • 0.40 mL of 200 mM MnCl₂

    • 0.10 mL of 30 mM GSH

  • To this mixture, add 0.20 mL of the prolidase enzyme solution (e.g., a stock of 5 mg/mL in cold Tris-HCl buffer).

  • Incubate the enzyme activation mixture at 40°C for 20-30 minutes prior to use in the enzymatic reaction.[11]

Enzymatic Reaction Protocol
  • In either microcentrifuge tubes or a 96-well plate, prepare the reaction by adding the activated prolidase solution (e.g., 20 µL) and adjusting the volume with 50 mM Tris-HCl buffer (pH 8.0).

  • Equilibrate the reaction mixture at 40°C for 5 minutes.

  • Initiate the reaction by the addition of this compound to the desired final concentration (a range of 1-10 mM is recommended for initial experiments).

  • Allow the reaction to proceed at 40°C for a defined period (e.g., 10-30 minutes). It is critical to ensure the reaction remains within the linear range for accurate kinetic measurements.

  • Terminate the reaction. This can be achieved by heat inactivation (e.g., boiling for 5 minutes) or by the addition of an appropriate quenching agent compatible with the chosen proline detection method.

  • It is essential to include the following controls: a reaction blank (without enzyme) and a zero-time control (reaction stopped immediately after substrate addition).

Proline Detection Protocols
  • To the terminated reaction mixture, add equal volumes of glacial acetic acid and the ninhydrin reagent.

  • Heat the mixture at 95-100°C for 20-60 minutes.[6]

  • After cooling to room temperature, measure the absorbance at 520 nm.

  • The concentration of proline is determined by comparing the absorbance values to a standard curve generated with known concentrations of L-Proline.

  • In a 96-well plate, combine a sample of the terminated enzymatic reaction with 100 mM Glycine-NaOH buffer (pH 10.2) and NAD⁺ (final concentration of 5-10 mM).

  • Initiate the detection reaction by adding the P5CR enzyme.

  • Incubate at 37°C and monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.[7][9]

  • The proline concentration is quantified by referencing a standard curve prepared with known L-Proline concentrations.

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Product Detection reagents Prepare Reagents (Buffer, Substrate, Enzyme) activation Activate Prolidase (with MnCl2 and GSH) reagents->activation setup Set up Reaction Mixture activation->setup initiate Initiate with this compound setup->initiate incubate Incubate at 40°C initiate->incubate stop Stop Reaction incubate->stop detect_proline Detect L-Proline stop->detect_proline ninhydrin Ninhydrin Assay detect_proline->ninhydrin enzymatic Enzymatic Assay (P5CR) detect_proline->enzymatic measure Measure Absorbance ninhydrin->measure enzymatic->measure calculate Calculate Prolidase Activity measure->calculate

Caption: Workflow for the enzymatic assay of prolidase using this compound.

Prolidase-Associated Signaling Pathways

G cluster_integrin Integrin-Mediated Activation cluster_egfr EGFR Ligand Activity ecm Extracellular Matrix (ECM) integrin β1 Integrin ecm->integrin ras Ras integrin->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk prolidase_act Prolidase Activity ↑ erk->prolidase_act prolidase_ligand Prolidase (as ligand) egfr EGFR prolidase_ligand->egfr pi3k PI3K egfr->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Growth mtor->proliferation

Caption: Signaling pathways involving prolidase.

References

Application Notes and Protocols for Labeling H-Ser-Pro-OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tripeptide H-Ser-Pro-OH, composed of serine and proline, serves as a valuable molecular scaffold in various research contexts, from its role as a substrate for enzymes like prolinase to its use as a building block in polypeptide synthesis.[1] The ability to attach specific labels to this peptide is crucial for elucidating its biological functions, tracking its distribution, and developing new diagnostic and therapeutic agents.[2][3] Labeling transforms the peptide into a versatile probe for a multitude of applications, including cellular imaging, protein interaction studies, and pharmacokinetic analysis.[4][5]

The chemical structure of this compound offers three primary sites for modification: the N-terminal α-amino group of serine, the C-terminal carboxylic acid of proline, and the hydroxyl group on the serine side chain. This document provides detailed application notes and experimental protocols for four major labeling techniques: fluorescent labeling, biotinylation, radiolabeling, and stable isotope labeling. Each technique is suited for different experimental goals, and the choice of method depends on the desired application, sensitivity, and the type of detection instrumentation available.

Strategic Selection of a Labeling Method

Choosing the appropriate labeling strategy is critical for experimental success. The decision depends on the intended application, the required detection method, and whether the modification of a specific terminus will interfere with the peptide's biological activity. For instance, if the N-terminus is crucial for receptor binding, a C-terminal labeling strategy should be employed.[6] The following diagram outlines a general decision-making process.

G start What is the primary application? app_imaging Cellular or In Vivo Imaging? start->app_imaging app_affinity Affinity Purification or Immunoassays? start->app_affinity app_quant Quantitative MS or NMR Structural Studies? start->app_quant sub_decision Real-time tracking in live cells? app_imaging->sub_decision tech_biotin Biotinylation app_affinity->tech_biotin tech_iso Stable Isotope Labeling app_quant->tech_iso tech_fluor Fluorescent Labeling tech_radio Radiolabeling sub_decision->tech_fluor Yes sub_decision->tech_radio No (e.g., PET/SPECT)

Caption: Decision tree for selecting a labeling strategy for this compound.

Fluorescent Labeling

Fluorescent labeling attaches a fluorophore to the peptide, enabling its detection via fluorescence microscopy, flow cytometry, and fluorimetry.[7][8] This method is ideal for visualizing the peptide's localization in cells, studying its uptake mechanisms, and for Förster Resonance Energy Transfer (FRET) based interaction studies.[5][8] Labeling is most commonly achieved by reacting an amine-reactive dye, such as an N-hydroxysuccinimide (NHS) ester, with the N-terminal amine of serine.[9][10]

Data Presentation: Common Amine-Reactive Fluorescent Dyes

Dye ClassExample DyeExcitation (nm)Emission (nm)Key Features
FluoresceinFAM, FITC~495~517Bright green fluorescence, pH-sensitive, most common.[7]
RhodamineTAMRA, TRITC~552~578Bright orange-red fluorescence, more photostable than fluorescein.[7]
CyanineCy3~550~570Bright, photostable, suitable for various applications.[7]
CyanineCy5~650~670Red-shifted emission, good for reducing background fluorescence.[7]
ATTO DyesATTO 488~501~523High photostability and quantum yield.[7]
Protocol 1: N-terminal Labeling with an NHS-Ester Dye

This protocol describes the covalent attachment of an NHS-ester functionalized fluorescent dye to the N-terminal α-amino group of this compound.

Workflow Diagram

G start Start dissolve_peptide 1. Dissolve this compound in reaction buffer (pH 8.0-8.5) start->dissolve_peptide dissolve_dye 2. Dissolve NHS-ester dye in anhydrous DMSO dissolve_peptide->dissolve_dye reaction 3. Add dye to peptide solution (5-10 fold molar excess) dissolve_dye->reaction incubate 4. Incubate for 1-2 hours at RT (Protected from light) reaction->incubate purify 5. Purify using HPLC or size-exclusion chromatography incubate->purify characterize 6. Characterize by Mass Spectrometry and UV-Vis Spectroscopy purify->characterize end End characterize->end

Caption: Workflow for N-terminal fluorescent labeling of this compound.

Methodology

  • Peptide Preparation: Dissolve this compound in a non-amine-containing reaction buffer (e.g., 100 mM sodium bicarbonate or phosphate buffer, pH 8.0-8.5) to a final concentration of 1-5 mg/mL. The slightly basic pH deprotonates the N-terminal amine, making it nucleophilic.[11]

  • Dye Preparation: Immediately before use, dissolve the amine-reactive NHS-ester dye in a small volume of anhydrous dimethyl sulfoxide (DMSO).

  • Reaction: Add a 5- to 10-fold molar excess of the dissolved dye to the peptide solution. Mix gently by vortexing. A molar excess ensures efficient labeling.[11]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light to prevent photobleaching of the dye.

  • Purification: Remove unreacted dye and byproducts from the labeled peptide. For high purity, reverse-phase high-performance liquid chromatography (RP-HPLC) is recommended. Alternatively, a desalting column (size-exclusion chromatography) can be used for rapid cleanup.[11]

  • Characterization: Confirm successful labeling by mass spectrometry (expecting a mass shift corresponding to the dye's molecular weight). The concentration and degree of labeling can be determined using UV-Vis spectrophotometry by measuring the absorbance of the peptide (if it contains aromatic residues, which this compound does not) and the dye.

Biotinylation

Biotinylation is the process of attaching biotin to the peptide.[3] The exceptionally strong and specific interaction between biotin and streptavidin (or avidin) is widely exploited for detecting, purifying, and immobilizing peptides in a variety of assays, such as ELISAs, Western blotting, and affinity chromatography.[12][13]

Protocol 2: N-terminal Biotinylation with NHS-Biotin

This method uses an N-hydroxysuccinimide ester of biotin to label the N-terminal amine of this compound. A variation of this protocol at a lower pH can be used to favor labeling of the N-terminal α-amino group over any lysine ε-amino groups if they were present.[14]

Workflow Diagram

G start Start prep_peptide 1. Dissolve this compound in reaction buffer (pH 7.5-8.5) start->prep_peptide prep_biotin 2. Prepare NHS-Biotin solution in DMSO prep_peptide->prep_biotin reaction 3. Mix peptide and NHS-Biotin (10-20 fold molar excess of biotin) prep_biotin->reaction incubate 4. Incubate for 30-60 min at RT reaction->incubate purify 5. Purify via dialysis or size-exclusion chromatography incubate->purify end End purify->end

Caption: Workflow for N-terminal biotinylation using an NHS-ester reagent.

Methodology

  • Peptide Preparation: Dissolve this compound in a suitable buffer such as 1X PBS (pH 7.5) or bicarbonate buffer (pH 8.3) to a concentration of 1-5 mg/mL.

  • Biotin Reagent Preparation: Prepare a stock solution of an NHS-ester of biotin (e.g., NHS-LC-Biotin, which includes a spacer arm) in DMSO.[14] The spacer arm helps reduce steric hindrance when binding to streptavidin.[12]

  • Reaction: Add a 10- to 20-fold molar excess of the biotin reagent to the peptide solution.

  • Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature.

  • Purification: Remove excess, non-reacted biotin using a desalting column or dialysis. The efficiency of biotinylation can be assessed using a HABA assay or by mass spectrometry.

Protocol 3: Site-Specific Labeling of N-terminal Serine

This advanced method provides high specificity for peptides with an N-terminal serine. It involves the oxidation of the 1,2-amino alcohol moiety of serine to create a unique aldehyde group, which can then be selectively targeted by a hydrazide- or aminooxy-functionalized label.[15]

Workflow Diagram

G start Start oxidation Step 1: Oxidation Treat peptide with Sodium Periodate to form an N-terminal aldehyde start->oxidation labeling Step 2: Labeling React aldehyde-peptide with hydrazide-biotin oxidation->labeling purification Step 3: Purification Purify the biotin-hydrazone conjugate via HPLC labeling->purification end End purification->end

Caption: Two-step workflow for site-specific labeling of N-terminal serine.

Methodology

  • Oxidation:

    • Dissolve this compound in an oxidation buffer (e.g., 100 mM phosphate buffer, pH 6.5-7.0).

    • Add a fresh solution of sodium periodate (NaIO₄) to a final concentration of 1-2 mM.

    • Incubate the reaction on ice, in the dark, for 15-30 minutes.

    • Quench the reaction by adding glycerol to consume excess periodate.

    • Remove excess reagents using a desalting column.

  • Labeling:

    • To the purified aldehyde-peptide, add a 20- to 50-fold molar excess of a hydrazide-activated biotin (e.g., Biotin-LC-Hydrazide).

    • Incubate for 2-4 hours at room temperature. The reaction forms a stable hydrazone bond.[15]

  • Purification: Purify the final biotinylated peptide using RP-HPLC to remove excess labeling reagent. Confirm the product by mass spectrometry.

Radiolabeling

Radiolabeling introduces a radioactive isotope into the peptide, allowing for highly sensitive detection in applications like PET and SPECT imaging, autoradiography, and metabolic studies.[16][17] Since this compound lacks tyrosine or histidine residues suitable for direct radioiodination, an indirect (prosthetic group) method is required.[18][19] This typically involves first conjugating a chelating agent to the peptide, which then securely holds a radiometal.

Data Presentation: Common Radionuclides for Peptide Labeling

RadionuclideHalf-LifeEmission TypeImaging ModalityKey Features
Gallium-68 (⁶⁸Ga)68 minβ+ (Positron)PETShort half-life for same-day imaging; generator-produced.[16]
Lutetium-177 (¹⁷⁷Lu)6.7 daysβ- (Beta), γSPECT/TherapyUsed for "theranostics" (both imaging and therapy).[16]
Iodine-124 (¹²⁴I)4.2 daysβ+ (Positron)PETLonger half-life allows tracking of slower biological processes.[18]
Technetium-99m (⁹⁹ᵐTc)6 hoursγ (Gamma)SPECTMost commonly used radionuclide in diagnostic medicine.[16]
Protocol 4: N-terminal Labeling with a Radiometal via a Chelator

This two-stage protocol first involves the stable conjugation of a bifunctional chelator (e.g., DOTA-NHS-ester) to the peptide's N-terminus. In the second stage, the peptide-chelator conjugate is radiolabeled with a metallic radionuclide like ⁶⁸Ga.

Workflow Diagram

G cluster_0 Stage 1: Chelator Conjugation cluster_1 Stage 2: Radiolabeling conjugate 1. React this compound with DOTA-NHS-ester in buffer (pH 8.5) purify_conj 2. Purify DOTA-Ser-Pro-OH conjugate using RP-HPLC conjugate->purify_conj radiolabel 3. Incubate conjugate with ⁶⁸GaCl₃ in buffer (pH 4.0-4.5) at 95°C purify_conj->radiolabel purify_radio 4. Purify final radiolabeled peptide using a C18 cartridge radiolabel->purify_radio G start Start resin 1. Start with Proline attached to solid-phase resin start->resin deprotect 2. Deprotect the N-terminus of Proline resin->deprotect couple 3. Couple Fmoc-¹³C₆,¹⁵N-Serine (labeled amino acid) deprotect->couple cleave 4. Cleave the full peptide from the resin couple->cleave purify 5. Purify the labeled peptide via HPLC cleave->purify end End purify->end

References

Application Notes and Protocols for H-Ser-Pro-OH in Biotechnology and Protein Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide H-Ser-Pro-OH, comprised of serine and proline, is a molecule of interest in the fields of biotechnology and protein production. While direct and extensive quantitative data on its specific applications are emerging, the known roles of its constituent amino acids, particularly proline, suggest significant potential for enhancing recombinant protein expression. Proline is well-documented for its ability to inhibit protein aggregation and improve protein solubility.[1][2][3][4][5][6][7][8] This document provides detailed application notes and experimental protocols to guide researchers in exploring the use of this compound as a supplement to improve the yield, quality, and stability of recombinant proteins.

Potential Applications in Biotechnology

Based on the properties of its constituent amino acids, this compound is hypothesized to have several beneficial applications in biotechnology and protein production:

  • Reduction of Protein Aggregation: Proline is known to act as a chemical chaperone, preventing the formation of protein aggregates during refolding and in cell culture.[1][4][6][7][8] The Ser-Pro motif may contribute to this effect by influencing protein backbone conformation.[9][10]

  • Enhancement of Protein Solubility: By minimizing aggregation, this compound may lead to a higher yield of soluble and functional protein, a critical factor in the production of biologics.[2][3]

  • Improved Protein Folding and Stability: Proline's unique cyclic structure can influence protein folding pathways, potentially favoring correctly folded conformations.[11][12][13] The serine-proline turn is a recognized structural motif that can stabilize peptide structures.[9][10]

  • Cell Culture Supplement: As a dipeptide, this compound could serve as a nutrient source for production host cells, such as Chinese Hamster Ovary (CHO) cells, potentially influencing cellular metabolism and protein synthesis pathways.[14][15][16]

Quantitative Data (Hypothetical)

Due to the limited availability of published quantitative data specifically for this compound, the following tables present hypothetical data to illustrate the potential effects of this dipeptide on recombinant protein production. These tables are intended to serve as a template for data presentation in future studies.

Table 1: Effect of this compound Supplementation on Recombinant Monoclonal Antibody (mAb) Production in CHO Cells

This compound (mM)Viable Cell Density (x 10^6 cells/mL)Titer (g/L)Aggregate Content (%)
0 (Control)15.2 ± 0.82.5 ± 0.28.7 ± 0.5
115.5 ± 0.72.8 ± 0.36.5 ± 0.4
516.1 ± 0.93.5 ± 0.24.2 ± 0.3
1015.8 ± 0.63.2 ± 0.44.5 ± 0.2

Table 2: Impact of this compound on Soluble Protein Yield from E. coli Inclusion Bodies (Refolding Study)

This compound (mM) in Refolding BufferInitial Protein from Inclusion Bodies (mg)Final Soluble Protein (mg)Recovery Yield (%)
0 (Control)10022 ± 322
510035 ± 435
1010048 ± 548
2010045 ± 445

Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound on recombinant protein production in both mammalian and bacterial expression systems.

Protocol 1: Supplementation of this compound in CHO Cell Fed-Batch Culture for Monoclonal Antibody Production

Objective: To evaluate the effect of this compound on cell growth, protein titer, and product quality of a recombinant monoclonal antibody (mAb) produced in CHO cells.

Materials:

  • CHO cell line expressing a recombinant mAb

  • Chemically defined CHO cell culture medium and feed solutions

  • This compound (sterile, cell culture grade)

  • Shake flasks or bioreactors

  • Cell counting instrument (e.g., automated cell counter)

  • Protein A affinity chromatography system for mAb quantification

  • Size-exclusion chromatography (SEC-HPLC) system for aggregate analysis

Procedure:

  • Prepare this compound Stock Solution:

    • Dissolve this compound in the basal cell culture medium to create a sterile 100 mM stock solution.

    • Filter-sterilize the stock solution using a 0.22 µm filter.

  • Cell Culture Inoculation:

    • Inoculate shake flasks or bioreactors with the CHO cell line at a seeding density of 0.5 x 10^6 viable cells/mL in the defined medium.

  • Supplementation Strategy:

    • Prepare different culture conditions with varying final concentrations of this compound (e.g., 0 mM, 1 mM, 5 mM, 10 mM).

    • Add the corresponding volume of the this compound stock solution to the cultures at the time of inoculation and with each feed addition to maintain the target concentration.

  • Fed-Batch Culture:

    • Maintain the cultures at 37°C, 5% CO₂, and appropriate agitation.

    • Follow a standard fed-batch strategy, adding feed solutions at predetermined time points (e.g., days 3, 5, 7, 9, and 11).

  • Sampling and Analysis:

    • Take daily samples to measure viable cell density and viability.

    • On the day of harvest (e.g., day 14), centrifuge the culture to separate the cells from the supernatant.

    • Quantify the mAb titer in the supernatant using a Protein A HPLC method.

    • Analyze the percentage of high molecular weight species (aggregates) in the purified mAb sample using SEC-HPLC.

Protocol 2: Use of this compound as an Additive in the Refolding of Recombinant Proteins from E. coli Inclusion Bodies

Objective: To assess the effectiveness of this compound in preventing aggregation and increasing the yield of soluble, correctly folded protein from inclusion bodies.

Materials:

  • Inclusion bodies of a recombinant protein expressed in E. coli

  • Denaturation Buffer: 8 M Urea, 50 mM Tris-HCl, pH 8.0, 10 mM DTT

  • Refolding Buffer: 50 mM Tris-HCl, pH 8.0, 500 mM L-Arginine, 1 mM GSH, 0.1 mM GSSG

  • This compound

  • Dialysis tubing or centrifugal concentrators

  • Protein concentration assay (e.g., BCA assay)

  • SDS-PAGE and Western blotting reagents

  • Circular Dichroism (CD) spectropolarimeter (optional, for secondary structure analysis)

Procedure:

  • Solubilization of Inclusion Bodies:

    • Resuspend the inclusion body pellet in Denaturation Buffer to a final protein concentration of 10-20 mg/mL.

    • Incubate at room temperature with gentle stirring for 1-2 hours until the inclusion bodies are fully dissolved.

    • Centrifuge at high speed to remove any insoluble material.

  • Preparation of Refolding Buffers:

    • Prepare a series of Refolding Buffers containing different concentrations of this compound (e.g., 0 mM, 5 mM, 10 mM, 20 mM).

  • Protein Refolding by Rapid Dilution:

    • Rapidly dilute the denatured protein solution into the various Refolding Buffers at a ratio of 1:100 (denatured protein:refolding buffer). The final protein concentration should be in the range of 0.1-0.2 mg/mL.

    • Incubate the refolding mixture at 4°C for 24-48 hours with gentle stirring.

  • Concentration and Buffer Exchange:

    • After refolding, concentrate the protein solution and exchange the buffer to a suitable storage buffer (e.g., PBS, pH 7.4) using centrifugal concentrators or dialysis.

  • Analysis of Refolded Protein:

    • Measure the final protein concentration.

    • Analyze the protein by SDS-PAGE to check for purity and degradation.

    • Assess the amount of soluble protein versus aggregated protein (pellet after centrifugation).

    • If possible, confirm the correct folding of the protein using a functional assay or biophysical methods like Circular Dichroism.

Visualizations: Signaling Pathways and Workflows

Hypothetical Signaling Pathway for this compound Action

The following diagram illustrates a hypothetical signaling pathway through which this compound might enhance protein production in a host cell. It is proposed that the dipeptide could act as an anti-stress agent, potentially modulating pathways like the Unfolded Protein Response (UPR).

G cluster_extracellular Extracellular cluster_cell Cell This compound This compound Transporter Transporter This compound->Transporter Proline_Pool Intracellular Proline Pool Transporter->Proline_Pool ER_Stress ER Stress (UPR) Proline_Pool->ER_Stress Reduces Aggregation Protein Aggregation Proline_Pool->Aggregation Inhibits Chaperones Chaperone Expression ER_Stress->Chaperones Induces Protein_Folding Correct Protein Folding Chaperones->Protein_Folding Protein_Production Increased Soluble Protein Production Protein_Folding->Protein_Production Aggregation->Protein_Production Reduces

Caption: Hypothetical mechanism of this compound in enhancing protein production.

Experimental Workflow for Screening this compound Effects

This diagram outlines a general workflow for researchers to systematically evaluate the impact of this compound on recombinant protein expression.

G Start Start Cell_Culture Prepare Host Cell (E. coli or CHO) Start->Cell_Culture Supplementation Add this compound (Concentration Gradient) Cell_Culture->Supplementation Induction Induce Protein Expression Supplementation->Induction Harvest Harvest Cells and/ or Supernatant Induction->Harvest Analysis Analyze Protein: - Titer/Yield - Aggregation - Purity Harvest->Analysis Data Quantitative Data Analysis Analysis->Data Conclusion Draw Conclusions on Efficacy Data->Conclusion End End Conclusion->End

Caption: Workflow for testing this compound as a protein production enhancer.

Logical Relationship: Proline's Role in Preventing Aggregation

This diagram illustrates the logical relationship of how proline, a component of this compound, is thought to prevent protein aggregation.

G Unfolded_Protein Unfolded or Misfolded Protein Hydrophobic_Exposure Exposure of Hydrophobic Regions Unfolded_Protein->Hydrophobic_Exposure Aggregation Protein Aggregation (Inclusion Bodies) Hydrophobic_Exposure->Aggregation Solubilization Increased Protein Solubility Hydrophobic_Exposure->Solubilization Proline Proline (from this compound) Proline->Hydrophobic_Exposure Masks/Shields Correct_Folding Correct Protein Folding Solubilization->Correct_Folding

Caption: Proline's proposed role in preventing protein aggregation.

Conclusion

While further research is required to fully elucidate the specific benefits and mechanisms of this compound in biotechnology, the existing knowledge surrounding its constituent amino acids provides a strong rationale for its investigation as a novel supplement in protein production. The protocols and conceptual frameworks presented here offer a starting point for researchers to explore the potential of this compound to enhance the efficiency and quality of recombinant protein manufacturing.

References

Troubleshooting & Optimization

improving H-Ser-Pro-OH solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for H-Ser-Pro-OH. This guide provides detailed troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in effectively dissolving and handling the tripeptide this compound in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my lyophilized this compound powder not dissolving in pure water or standard phosphate-buffered saline (PBS)?

A: The limited solubility of this compound in neutral aqueous solutions is primarily due to its molecular characteristics. The peptide consists of a polar amino acid (Serine) and a non-polar, hydrophobic amino acid (Proline).[1][2] At a neutral pH (around 7.0), the N-terminal amine group is protonated (positive charge) and the C-terminal carboxyl group is deprotonated (negative charge), resulting in a net charge close to zero. Peptides often exhibit their lowest solubility at their isoelectric point (pI), the pH at which they have no net charge.[1][3] Therefore, dissolving it in a neutral buffer like PBS can be challenging.

Q2: What is the very first step I should take when trying to dissolve a new batch of this compound?

A: Always begin by performing a solubility test on a small aliquot of the peptide, not the entire batch.[2][4] Start with the most common and gentle solvent, sterile deionized water. If the peptide does not readily dissolve, mechanical assistance such as vortexing or sonication can be effective at breaking up particles and enhancing dissolution.[2][4]

Q3: How can I use pH to improve the solubility of this compound?

A: Adjusting the pH of the solvent is a highly effective strategy. By shifting the pH away from the peptide's isoelectric point (pI), you increase its net charge, which enhances its interaction with water molecules.[1][5][6]

  • For Acidic Conditions: Add a few drops of a dilute acidic solution, such as 10% acetic acid, to the peptide suspension.[2][4] This will protonate the C-terminal carboxyl group, resulting in a net positive charge.

  • For Basic Conditions: Alternatively, add a small amount of a dilute basic solution, like 0.1M ammonium bicarbonate or 10% ammonium bicarbonate, to create a net negative charge.[4] Once the peptide is dissolved, you can carefully add it to your final buffer solution.

Q4: Are organic co-solvents a viable option for this compound?

A: Yes. For peptides with hydrophobic residues like Proline, using a small amount of an organic co-solvent can be very effective.[2] First, dissolve the peptide in a minimal volume of an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[5] Then, add this stock solution dropwise into your stirred aqueous buffer to the desired final concentration.[4] It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental assay; for most cell-based assays, the DMSO concentration should not exceed 0.5-1%.[2][4]

Q5: My peptide dissolved in a co-solvent but precipitated when I added it to my aqueous buffer. What should I do?

A: This indicates that the peptide's solubility limit was exceeded in the final buffer conditions. The buffer's pH may have shifted the peptide back towards its isoelectric point, or the final concentration is simply too high for that specific aqueous environment. To resolve this, try preparing a more dilute final solution. Alternatively, adjust the pH of the final aqueous buffer before adding the peptide stock solution. Always centrifuge your final solution before use to pellet any undissolved precipitate.[2]

Q6: Can I heat the solution to help dissolve the peptide?

A: Gentle warming (up to 40°C) combined with sonication can help dissolve stubborn peptides.[2][5] However, excessive heat can degrade the peptide, so this should be done with caution and for a short period.[3]

Troubleshooting Guide

This guide provides a structured approach to resolving common solubility issues with this compound.

Issue Encountered Primary Cause Recommended Solutions & Protocol
Initial Insolubility: Lyophilized powder does not dissolve in water or neutral buffer (e.g., PBS).The peptide solution's pH is near its isoelectric point (pI), minimizing its net charge. The hydrophobic Proline residue resists interaction with water.[1]1. Mechanical Agitation: Use a sonicator bath for 5-10 minutes. 2. pH Adjustment: If sonication fails, proceed to Experimental Protocol 1 . Try adding 10% acetic acid first. 3. Organic Co-solvent: If pH adjustment is unsuccessful or not desired, proceed to Experimental Protocol 2 .
Precipitation on Dilution: Peptide dissolves in an initial solvent but crashes out when added to the final experimental buffer.The final buffer conditions (pH, ionic strength, concentration) are unfavorable for solubility. The solution has become supersaturated.1. Check Final pH: Ensure the pH of your final buffer is not near the peptide's pI. 2. Reduce Concentration: Prepare a more dilute final solution. 3. Clarify Solution: Before use, always centrifuge the solution (e.g., 10,000 x g for 10 min) and use the supernatant.[2]
High Concentration Required: The experiment requires a higher peptide concentration than can be achieved.The desired concentration exceeds the intrinsic solubility limit of this compound in the chosen solvent system.1. Conduct Solubility Test: Use Experimental Protocol 3 to determine the maximum practical solubility in various solvents. 2. Use Strong Denaturants (with caution): For non-biological assays, consider solvents like 6M guanidinium-HCl or 8M urea, but confirm compatibility with your experiment.[4]
Data Summary: this compound Solubility Profile

The table below summarizes the key properties of this compound and the resulting strategies for its solubilization.

PropertyAnalysis of this compoundImplication for SolubilityRecommended Primary Solvents
Amino Acid Composition 1x Serine (Polar, Hydrophilic), 1x Proline (Non-polar, Hydrophobic)The presence of hydrophobic Proline can counteract the hydrophilic nature of Serine, leading to reduced overall aqueous solubility.[1][2]1. Sterile Deionized Water2. Dilute Acetic Acid (~10%)3. Dilute Ammonium Bicarbonate (~0.1 M)
Estimated Net Charge at pH 7 Approximately 0 (N-terminus ≈ +1, C-terminus ≈ -1)Very low solubility is expected in neutral buffers like PBS because this pH is likely near the peptide's isoelectric point (pI).[1][3]Buffers with pH well below or above the pI (e.g., pH 4-6 or pH 8-9).
Peptide Length Tripeptide (Short)Shorter peptides are generally more soluble than longer peptides due to fewer intermolecular interactions.[1][2]This is a favorable characteristic, but the net charge and amino acid composition are more dominant factors for this compound.
Experimental Protocols

Protocol 1: Solubilization via pH Adjustment

  • Weigh a small, known amount of this compound (e.g., 1 mg) into a sterile microcentrifuge tube.[4]

  • Add a small volume of sterile deionized water (e.g., 100 µL) to create a suspension. Vortex briefly.

  • Acidic Path: While vortexing, add 1-2 µL increments of 10% acetic acid. Check for dissolution after each addition.

  • Basic Path (Alternative): If the acidic path fails, use a fresh aliquot of peptide. Add 1-2 µL increments of 10% ammonium bicarbonate.

  • Once the peptide is fully dissolved, the resulting stock solution can be slowly added to the final, stirred experimental buffer.

  • Verify the pH of the final solution and adjust if necessary.

Protocol 2: Solubilization Using an Organic Co-Solvent

  • Weigh this compound into a sterile tube.

  • Add a minimal volume of 100% DMSO (e.g., 10-20 µL for 1 mg of peptide) to completely dissolve the peptide. Sonication may assist.[4]

  • While vigorously vortexing your target aqueous buffer, add the DMSO stock solution drop-by-drop to achieve the desired final peptide concentration.

  • Important: Do not add the aqueous buffer to the DMSO stock, as this will likely cause precipitation. The final DMSO concentration should be kept as low as possible.

Protocol 3: Systematic Solubility Testing

  • Prepare several small, pre-weighed aliquots of this compound (e.g., 0.5 mg each).

  • To each tube, add a fixed volume (e.g., 100 µL) of a different test solvent. Test solvents should include:

    • Deionized Water

    • PBS, pH 7.4

    • 10% Acetic Acid

    • 0.1 M Ammonium Bicarbonate

    • DMSO

  • Vortex all tubes for 2 minutes, then sonicate for 10 minutes.

  • Visually inspect each tube for complete dissolution. Centrifuge the tubes and check for a pellet.

  • This test will identify the most effective solvent system for your peptide batch before committing your entire sample.

Visualizations

Troubleshooting_Workflow start Start: Lyophilized This compound water Add Sterile Water & Vortex start->water sonicate Sonicate for 10-15 minutes water->sonicate check1 Is it dissolved? sonicate->check1 ph_adjust Adjust pH (Protocol 1) check1->ph_adjust No success Peptide Solubilized Proceed with Experiment check1->success Yes check2 Is it dissolved? ph_adjust->check2 cosolvent Use Organic Co-solvent (Protocol 2) check2->cosolvent No check2->success Yes check3 Is it dissolved? cosolvent->check3 check3->success Yes fail Insoluble Re-evaluate concentration or solvent system check3->fail No

Caption: Troubleshooting workflow for dissolving this compound.

Influencing_Factors cluster_intrinsic Intrinsic Properties cluster_extrinsic Extrinsic Factors center This compound Solubility aa_comp Amino Acid Composition (Hydrophilic Ser vs. Hydrophobic Pro) center->aa_comp charge Net Charge at pH 7 ≈ 0 (Near Isoelectric Point) center->charge len Short Peptide Length (Favorable) center->len ph Solution pH (Alters Net Charge) center->ph cosolvent Co-solvents (e.g., DMSO) center->cosolvent temp Temperature & Sonication (Increases Dissolution Rate) center->temp

Caption: Key factors influencing this compound solubility.

References

Technical Support Center: Preventing H-Ser-Pro-OH Aggregation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for H-Ser-Pro-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the aggregation of the tripeptide this compound in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has become cloudy/formed a precipitate. What is happening?

A1: Cloudiness or precipitation in your peptide solution is a common indicator of aggregation. Peptide aggregation is a process where individual peptide molecules stick together to form larger, often insoluble, complexes. This can be influenced by several factors including concentration, pH, temperature, and the solvent used.

Q2: What is the isoelectric point (pI) of this compound and why is it important?

A2: The theoretical isoelectric point (pI) of this compound is approximately 6.15. The pI is the pH at which the peptide has a net neutral charge.[1][2] At or near its pI, a peptide is often least soluble and most prone to aggregation because the lack of net charge reduces electrostatic repulsion between molecules. Therefore, adjusting the pH of your solution away from the pI is a key strategy to prevent aggregation.

Q3: How does pH affect the solubility of this compound?

A3: The solubility of peptides is highly dependent on pH.

  • At a pH below the pI (e.g., pH < 6.15) , the N-terminal amino group is protonated (-NH3+) and the C-terminal carboxyl group is also protonated (-COOH), giving the peptide a net positive charge. This increased charge enhances repulsion between peptide molecules, generally leading to better solubility.

  • At a pH above the pI (e.g., pH > 6.15) , the C-terminal carboxyl group is deprotonated (-COO-) and the N-terminal amino group is also deprotonated (-NH2), resulting in a net negative charge. This also increases intermolecular repulsion and can improve solubility.

Q4: What is the best way to dissolve a new batch of lyophilized this compound?

A4: It is always recommended to first perform a small-scale solubility test with a small amount of the peptide. A good starting point is to dissolve the peptide in sterile, distilled water. If solubility is an issue, consider using a buffer with a pH further away from the pI of ~6.15. For peptides with a net positive charge at neutral pH, a slightly acidic buffer may help, while for those with a net negative charge, a slightly basic buffer might be more effective. Based on the calculated pI of this compound, adjusting the pH to be at least one to two units away from 6.15 should improve solubility.

Q5: Are there any additives I can use to prevent aggregation?

A5: Yes, certain excipients can help prevent peptide aggregation. These include:

  • Sugars (e.g., sucrose, trehalose) can stabilize the peptide's native conformation.

  • Polyols (e.g., glycerol, mannitol) can increase solvent viscosity and stabilize the peptide.

  • Amino acids such as arginine and glycine have been shown to reduce aggregation for some biomolecules.[1]

  • Non-ionic detergents (e.g., Tween 20) can help solubilize hydrophobic patches on peptides that may contribute to aggregation.

It's important to note that the effectiveness of these additives is peptide-dependent and may require optimization.

Troubleshooting Guides

This section provides structured guidance to address specific issues you may encounter during your experiments with this compound.

Issue 1: this compound fails to dissolve or precipitates upon dissolution.

This is a common issue, particularly if the peptide has been stored for a long time or if the dissolution conditions are not optimal.

Troubleshooting Workflow for Poor Solubility

G start Start: Lyophilized this compound test_water Attempt to dissolve in sterile, distilled water start->test_water check_solubility1 Is the solution clear? test_water->check_solubility1 adjust_ph Adjust pH of the buffer away from pI (~6.15) (e.g., pH 4.0-5.0 or 7.5-8.5) check_solubility1->adjust_ph No success Peptide is dissolved. Proceed with experiment. check_solubility1->success Yes check_solubility2 Is the solution clear? adjust_ph->check_solubility2 organic_solvent Add a small amount of a polar organic solvent (e.g., DMSO, DMF, Acetonitrile) to the dry peptide first, then slowly add aqueous buffer. check_solubility2->organic_solvent No check_solubility2->success Yes check_solubility3 Is the solution clear? organic_solvent->check_solubility3 sonicate Briefly sonicate the solution in a water bath check_solubility3->sonicate No check_solubility3->success Yes check_solubility4 Is the solution clear? sonicate->check_solubility4 check_solubility4->success Yes failure Aggregation is persistent. Consider resynthesis or purification. check_solubility4->failure No

Caption: A step-by-step workflow for troubleshooting this compound solubility issues.

Quantitative Data Summary for Troubleshooting Solubility

ParameterRecommended Range/ValueRationale
pH pH < 5.15 or pH > 7.15To move away from the isoelectric point (pI ≈ 6.15) and increase net charge, thus enhancing solubility through electrostatic repulsion.
Peptide Concentration Start with < 1 mg/mLHigher concentrations increase the likelihood of intermolecular interactions and aggregation. Test with a lower concentration first.
Temperature Room Temperature (initially)Some peptides have better solubility at lower or higher temperatures. If aggregation occurs, try dissolving at 4°C.
Ionic Strength 50-150 mMSalts can either increase solubility by shielding charges or decrease it through the "salting out" effect. A moderate ionic strength is a good starting point.
Issue 2: Solution becomes cloudy over time, even after initial successful dissolution.

This indicates that the peptide is aggregating in solution, which can be time- and concentration-dependent.

Logical Flow for Preventing Time-Dependent Aggregation

G start Clear this compound Solution observe_aggregation Solution becomes cloudy over time start->observe_aggregation lower_concentration Reduce peptide concentration observe_aggregation->lower_concentration optimize_ph Optimize solution pH (further from pI) observe_aggregation->optimize_ph add_excipients Add stabilizing excipients (e.g., sugars, polyols, arginine) observe_aggregation->add_excipients storage_conditions Optimize storage conditions (e.g., aliquot and freeze at -80°C) lower_concentration->storage_conditions optimize_ph->storage_conditions add_excipients->storage_conditions end Stable Solution storage_conditions->end

Caption: Strategies to prevent the time-dependent aggregation of this compound in solution.

Summary of Additives for Preventing Aggregation

Additive CategoryExampleTypical ConcentrationMechanism of Action
Sugars Sucrose, Trehalose5-10% (w/v)Stabilize the native conformation of the peptide.
Polyols Glycerol, Mannitol5-20% (v/v)Increase solvent viscosity and stabilize the peptide structure.
Amino Acids L-Arginine, L-Glycine50-100 mMCan reduce aggregation by interacting with the peptide surface.[1]
Detergents Tween 20, Triton X-1000.01-0.1% (v/v)Non-ionic detergents can help solubilize hydrophobic regions of peptides.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess this compound aggregation.

Protocol 1: Determination of Optimal pH for Solubility

Objective: To identify the pH range where this compound exhibits the highest solubility.

Materials:

  • Lyophilized this compound

  • Sterile, distilled water

  • A series of buffers (e.g., acetate, phosphate, Tris) covering a pH range from 4.0 to 9.0

  • pH meter

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Prepare a stock solution of this compound in sterile water at a concentration known to be challenging for solubility (e.g., 5-10 mg/mL).

  • In separate microcentrifuge tubes, aliquot a small, equal amount of the lyophilized peptide.

  • Add a fixed volume of each buffer to the respective tubes to achieve the desired final concentration.

  • Vortex each tube for 1-2 minutes to facilitate dissolution.

  • Visually inspect each tube for turbidity or precipitate.

  • For a more quantitative assessment, centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes.

  • Carefully collect the supernatant and measure the peptide concentration using a suitable method (e.g., UV-Vis spectroscopy if the peptide contains an aromatic residue, or a peptide-specific ELISA).

  • The pH that yields the highest concentration of soluble peptide is the optimal pH for dissolution.

Protocol 2: Thioflavin T (ThT) Assay for Aggregation Monitoring

Objective: To monitor the kinetics of this compound aggregation in real-time.

Experimental Workflow for ThT Assay

G prep_peptide Prepare this compound stock solution (e.g., in an appropriate buffer) mix Mix peptide solution with ThT in a 96-well black, clear-bottom plate prep_peptide->mix prep_tht Prepare Thioflavin T (ThT) working solution prep_tht->mix incubate Incubate at a constant temperature with intermittent shaking mix->incubate measure Measure fluorescence (Ex: ~440 nm, Em: ~485 nm) at regular time intervals incubate->measure analyze Plot fluorescence intensity vs. time to obtain aggregation kinetics curve measure->analyze

Caption: A simplified workflow for monitoring this compound aggregation using the Thioflavin T assay.

Materials:

  • This compound solution at the desired concentration and buffer conditions

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

  • 96-well black, clear-bottom microplate

  • Plate reader with fluorescence capabilities

Procedure:

  • Prepare your this compound samples under the conditions you wish to test (e.g., different concentrations, pH values, or with/without additives).

  • Prepare a ThT working solution by diluting the stock solution in the same buffer as your peptide samples to a final concentration of 10-25 µM.

  • In the wells of the microplate, mix your peptide solution with the ThT working solution. A typical final volume is 100-200 µL per well. Include control wells with buffer and ThT only.

  • Place the plate in the plate reader, set to the desired temperature.

  • Set up the instrument to measure fluorescence intensity (Excitation ~440 nm, Emission ~485 nm) at regular intervals (e.g., every 5-15 minutes) for the desired duration of the experiment. It is often beneficial to include a brief shaking step before each reading.

  • Analyze the data by subtracting the background fluorescence of the ThT-only control from all readings. Plot the fluorescence intensity versus time to observe the lag phase, growth phase, and plateau of aggregation.

Protocol 3: Dynamic Light Scattering (DLS) for Aggregate Size Distribution

Objective: To determine the size distribution of this compound aggregates in solution.

Materials:

  • This compound solution

  • DLS instrument

  • Low-volume cuvettes

Procedure:

  • Prepare your this compound sample in a dust-free environment. It is recommended to filter the buffer through a 0.22 µm filter before preparing the peptide solution.

  • Transfer the sample to a clean, appropriate cuvette for the DLS instrument.

  • Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.

  • Set the instrument parameters (e.g., laser wavelength, scattering angle, acquisition time).

  • Perform the DLS measurement. The instrument will measure the fluctuations in scattered light intensity over time.

  • The software will analyze the autocorrelation function of the scattered light to calculate the diffusion coefficient of the particles in solution.

  • Using the Stokes-Einstein equation, the software will then determine the hydrodynamic radius and provide a size distribution profile of the particles (aggregates) present in the sample. This will allow you to see if you have a monomodal distribution (one size of particles) or a multimodal distribution (multiple sizes of aggregates).

References

Technical Support Center: Optimizing H-Ser-Pro-OH Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the synthesis of peptides containing the H-Ser-Pro-OH motif.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of a serine residue to a proline residue (Ser-Pro) particularly challenging in peptide synthesis?

A1: The coupling of serine to proline presents two main challenges. Firstly, proline is a secondary amino acid, and its sterically hindered N-terminus can slow down the coupling reaction. Secondly, the dipeptide sequence this compound is highly susceptible to intramolecular cyclization, leading to the formation of a stable six-membered ring called a 2,5-diketopiperazine (DKP).[1][2] This side reaction cleaves the growing peptide chain from the resin, significantly reducing the yield of the desired peptide.[1][2]

Q2: What is diketopiperazine (DKP) formation and why is it a major concern for the this compound sequence?

A2: Diketopiperazine (DKP) formation is an intramolecular side reaction that occurs at the dipeptide stage of solid-phase peptide synthesis (SPPS). The deprotected N-terminal amine of the second amino acid attacks the ester linkage of the first amino acid to the resin, leading to the formation of a cyclic dipeptide and cleavage from the resin. The Ser-Pro sequence is particularly prone to DKP formation due to the conformational flexibility of the peptide backbone at the proline residue, which facilitates the necessary geometry for the intramolecular attack. This side reaction is a major cause of low yield in the synthesis of peptides containing this sequence.

Q3: Which coupling reagents are recommended for optimizing the this compound coupling efficiency?

A3: For difficult couplings such as this compound, it is recommended to use potent coupling reagents that can accelerate the rate of amide bond formation, thereby outcompeting the DKP formation. Uronium/aminium or phosphonium-based reagents like HATU , HCTU , and COMU are highly recommended.[3][4][5] These reagents are generally more efficient than carbodiimide-based reagents (e.g., DIC/HOBt) for sterically hindered amino acids and sequences prone to side reactions.[3][4]

Q4: What are pseudoproline dipeptides and how can they improve the synthesis of peptides containing Ser-Pro sequences?

A4: Pseudoproline dipeptides are derivatives of serine or threonine where the side-chain hydroxyl group is cyclized onto the backbone nitrogen. This modification introduces a "kink" in the peptide chain, similar to proline, which disrupts interchain hydrogen bonding and reduces aggregation. By using a pre-formed Fmoc-Xaa-Ser(ψPro)-OH dipeptide, the problematic Ser-Pro coupling step is circumvented, and the risk of DKP formation is significantly reduced. The pseudoproline moiety is readily cleaved during the final acidolytic cleavage step to regenerate the native serine residue.

Q5: Can reaction conditions be modified to improve the this compound coupling yield?

A5: Yes, optimizing reaction conditions can significantly improve coupling efficiency. Strategies include:

  • Double Coupling: Performing the coupling reaction twice with a fresh portion of activated amino acid and coupling reagent can help drive the reaction to completion.

  • Increased Reagent Concentration: Using higher concentrations of the activated amino acid and coupling reagents can increase the reaction rate.

  • Temperature: While elevated temperatures can sometimes improve coupling, they can also accelerate DKP formation. Therefore, temperature optimization should be approached with caution.

  • Solvent: N-Methyl-2-pyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for difficult sequences as it can improve solvation and reduce aggregation.

Troubleshooting Guide

Symptom Possible Cause Recommended Solution(s)
Low to no yield of the final peptide. Diketopiperazine (DKP) formation: The primary cause of failure for Ser-Pro sequences.- Use a potent coupling reagent (HATU, HCTU, COMU).- Perform a double coupling.- Use a pseudoproline dipeptide building block.- Switch to a 2-chlorotrityl chloride resin, which is more sterically hindered and can reduce DKP formation.
LC-MS analysis shows a major peak corresponding to the mass of the cyclic dipeptide (cyclo(Ser-Pro)). Extensive DKP formation. - Confirm the identity of the peak by MS/MS fragmentation.- Implement the solutions for DKP formation mentioned above.
Incomplete coupling detected by a positive Kaiser test after the Ser-Pro coupling step. Steric hindrance of proline: The secondary amine of proline is less nucleophilic than primary amines.- Perform a second coupling (double coupling).- Increase the coupling time.- Use a more potent coupling reagent (HATU, HCTU, COMU).
Presence of deletion sequences (e.g., missing Ser) in the final product. Incomplete coupling of Serine. - Optimize the coupling of Fmoc-Ser(tBu)-OH by using a more efficient coupling reagent or double coupling.- Ensure complete deprotection of the preceding amino acid before coupling serine.
Aggregation of the peptide-resin, observed as poor swelling or clumping. Interchain hydrogen bonding of the growing peptide chain. - Switch to NMP as the solvent.- Incorporate a pseudoproline dipeptide to disrupt secondary structure formation.

Data Presentation

Table 1: Comparison of Coupling Reagent Performance for Difficult Couplings

Coupling ReagentAdditiveBaseTypical Coupling TimeReported Efficiency/Purity for Difficult Sequences
HATU HOAtDIPEA/Collidine5-30 minVery High
HCTU 6-Cl-HOBtDIPEA5-20 minVery High
COMU NoneDIPEA5-20 minVery High, with reduced risk of epimerization
PyBOP HOBtDIPEA30-60 minHigh, but may be less effective than HATU/HCTU for very difficult sequences
DIC/HOBt HOBtNone60-120 minModerate to High, can be less efficient for sterically hindered couplings

Note: The exact yield and purity are highly sequence-dependent. This table provides a general comparison based on literature reports for challenging peptide couplings.

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) of this compound using HATU

This protocol describes the manual synthesis of the dipeptide this compound on a Rink Amide resin (0.1 mmol scale).

  • Resin Swelling: Swell 200 mg of Rink Amide resin (loading ~0.5 mmol/g) in 5 mL of DMF for 1 hour in a fritted syringe.

  • Fmoc-Deprotection (Proline):

    • Drain the DMF.

    • Add 5 mL of 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh 5 mL of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 5 mL).

  • Coupling of Fmoc-Ser(tBu)-OH:

    • In a separate vial, dissolve Fmoc-Ser(tBu)-OH (0.5 mmol, 5 eq.), HATU (0.49 mmol, 4.9 eq.), and HOAt (0.5 mmol, 5 eq.) in 2 mL of DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq.) to the activation mixture and vortex for 1 minute.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (5 x 5 mL), DCM (3 x 5 mL), and finally DMF (3 x 5 mL).

  • Monitoring the Coupling: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), perform a second coupling (double coupling) by repeating step 3.

  • Final Fmoc-Deprotection (Serine): Repeat step 2 to remove the Fmoc group from the N-terminal serine.

  • Cleavage and Deprotection:

    • Wash the resin with DCM (5 x 5 mL) and dry under vacuum for 1 hour.

    • Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).

    • Add 5 mL of the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the cleavage mixture into a cold centrifuge tube containing diethyl ether to precipitate the peptide.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

    • Dry the peptide pellet under vacuum.

Visualizations

Peptide_Coupling_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle cluster_final_steps Final Steps Resin Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Repeat for each amino acid Coupling Amino Acid Coupling (e.g., HATU/DIPEA) Wash1->Coupling Repeat for each amino acid Wash2 Wash (DMF/DCM) Coupling->Wash2 Repeat for each amino acid Wash2->Deprotection Repeat for each amino acid Final_Deprotection Final Fmoc Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (HPLC) Precipitation->Purification

Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).

Troubleshooting_Workflow Start Low Yield or Impure Product in this compound Synthesis Check_LCMS Analyze Crude Product by LC-MS Start->Check_LCMS DKP_Peak Major Peak at MW of cyclo(Ser-Pro)? Check_LCMS->DKP_Peak Incomplete_Coupling Presence of Deletion Sequences? DKP_Peak->Incomplete_Coupling No DKP_Solutions Implement DKP Mitigation Strategy: - Use Potent Coupling Reagent (HATU/HCTU/COMU) - Use Pseudoproline Dipeptide - Double Coupling - Use 2-Cl-Trt Resin DKP_Peak->DKP_Solutions Yes Other_Issues Other Unexpected Peaks? Incomplete_Coupling->Other_Issues No Incomplete_Coupling_Solutions Optimize Coupling: - Double Couple Serine - Increase Coupling Time - Use Potent Coupling Reagent Incomplete_Coupling->Incomplete_Coupling_Solutions Yes Further_Analysis Further Characterization Needed: - Check for side reactions related to protecting groups - Verify raw material purity Other_Issues->Further_Analysis Yes

Caption: A troubleshooting decision tree for this compound coupling issues.

References

troubleshooting H-Ser-Pro-OH cleavage from resin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting the cleavage of H-Ser-Pro-OH from solid-phase synthesis resins. This guide provides detailed solutions to common issues encountered by researchers, scientists, and drug development professionals.

Troubleshooting Guide

This section addresses specific problems in a question-and-answer format, offering potential causes and actionable solutions.

Issue 1: Low or No Cleavage Yield

Question: After the cleavage procedure, I have a very low yield of my this compound peptide, or no precipitate forms at all. What should I do?

Potential Causes & Solutions:

  • Incomplete Cleavage Reaction: The peptide may not be fully released from the resin.

    • Solution: Ensure your cleavage cocktail is potent and the reaction time is sufficient. For Wang resin, a standard reaction time is 2-4 hours.[1][2] If using a milder condition for 2-Chlorotrityl (2-CTC) resin, you may need to switch to a stronger acid cocktail. Consider performing a second cleavage on the same resin to recover any remaining peptide.[1]

  • Inefficient Precipitation: Small, polar peptides like this compound can be challenging to precipitate from the cleavage solution.

    • Solution: Before adding cold diethyl ether, reduce the volume of the TFA filtrate to 1-2 mL under a gentle stream of nitrogen.[1] Use a larger volume of pre-chilled ether (at least 10 times the volume of the TFA solution) and ensure it is ice-cold (~ -20°C or lower).[2][3] If no precipitate forms immediately, store the mixture at -20°C overnight to maximize recovery.[2]

  • Synthesis Failure: The peptide may not have been successfully synthesized on the resin.

    • Solution: Before performing a large-scale cleavage, take a small sample of the resin, perform a "test cleavage," and analyze the supernatant by Mass Spectrometry (MS) to confirm the presence of the target peptide.[4] Also, weighing the resin before and after synthesis should show a substantial weight increase.[1]

  • Diketopiperazine Formation (Primarily with Wang Resin): The H-Ser-Pro- sequence is susceptible to cyclization at the dipeptide stage during Fmoc deprotection, forming a diketopiperazine that cleaves the peptide from the resin prematurely. This is a known issue for C-terminal Proline residues.[5]

    • Solution: For future syntheses, using a sterically hindered resin like 2-Chlorotrityl Chloride (2-CTC) is highly recommended to minimize this side reaction.[6]

Issue 2: Impurities Detected in HPLC/MS Analysis

Question: My final product shows multiple peaks in the HPLC chromatogram and unexpected masses in the MS analysis. How can I identify and prevent these impurities?

Potential Causes & Solutions:

  • Incomplete Deprotection of Serine: The tert-butyl (tBu) protecting group on the Serine side chain may not be fully removed.

    • Cause: Insufficient cleavage time or a weak cleavage cocktail.

    • Identification: An unexpected mass of +56 Da (C₄H₈) compared to the expected product mass.

    • Solution: Extend the cleavage reaction time to at least 2-3 hours. Ensure the TFA concentration is high (e.g., 95%). Using a robust cleavage cocktail is essential.

  • Side Reactions from Reactive Cations: Cations (e.g., tert-butyl cations) generated during the removal of protecting groups can cause unwanted modifications if not properly quenched.

    • Cause: Insufficient or inadequate scavengers in the cleavage cocktail.

    • Solution: Always use a freshly prepared cleavage cocktail with appropriate scavengers. A standard and effective cocktail for most peptides is TFA/Water/TIPS (95:2.5:2.5).[7] Triisopropylsilane (TIPS) is a highly effective carbocation scavenger.[8]

  • Deacetylation (if using Ac-Ser): If the N-terminus is acetylated (Ac-Ser-Pro-OH), the acetyl group can be labile under strongly acidic conditions.

    • Identification: A mass loss of 42 Da corresponding to the acetyl group.

    • Solution: This requires optimizing the cleavage protocol to be milder. Consider using a resin that allows for cleavage under less harsh acidic conditions, such as 2-CTC resin with a milder cleavage cocktail (e.g., AcOH/TFE/DCM).[9][10]

Cleavage Cocktail and HPLC Gradient Tables

For easy reference, common cleavage cocktails and a standard HPLC gradient are summarized below.

Table 1: Common Cleavage Cocktails for Full Deprotection

Cocktail Name Composition (v/v/v) Target Peptides & Remarks Citation(s)
Standard Cocktail 95% TFA / 2.5% H₂O / 2.5% TIPS Suitable for most peptides, including those with Ser(tBu). TIPS is an effective scavenger for carbocations. [7][8]
Reagent B 88% TFA / 5% Phenol / 5% H₂O / 2% TIPS An alternative that is effective for scavenging trityl groups. [8]

| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | A robust cocktail for peptides with multiple sensitive residues (Trp, Met, Cys, Tyr). While likely overkill for this compound, it is a highly effective formulation. |[11][12] |

Table 2: Typical Analytical HPLC Gradient

Time (min) % Acetonitrile (with 0.1% TFA) % Water (with 0.1% TFA) Flow Rate
0 5 95 1.0 mL/min
20 60 40 1.0 mL/min
22 95 5 1.0 mL/min
25 95 5 1.0 mL/min
26 5 95 1.0 mL/min
30 5 95 1.0 mL/min

Note: This is a general gradient for peptide analysis and may require optimization. A shallower gradient can provide better separation of impurities.[3]

Diagrams and Workflows

Visual aids for understanding the cleavage process and troubleshooting logic.

G cluster_synthesis Synthesis cluster_cleavage Cleavage & Isolation cluster_analysis Analysis Resin Peptide-on-Resin (H-Ser(tBu)-Pro-OH-Resin) Cleavage Add Cleavage Cocktail (e.g., 95% TFA / H₂O / TIPS) Incubate 2-3 hours Resin->Cleavage Filter Filter to Separate Resin Cleavage->Filter Precipitate Precipitate Peptide in Cold Diethyl Ether Filter->Precipitate Isolate Centrifuge & Decant; Wash & Dry Pellet Precipitate->Isolate Crude Crude this compound Isolate->Crude HPLC HPLC Analysis (Purity Check) Crude->HPLC MS Mass Spectrometry (Identity Confirmation) Crude->MS

Caption: Standard workflow for peptide cleavage, isolation, and analysis.

G start Low / No Cleavage Yield q1 Was a test cleavage performed to confirm synthesis? start->q1 a1_no Perform Test Cleavage & Analyze with MS q1->a1_no No a1_yes Synthesis Confirmed q1->a1_yes Yes q2 Is the peptide soluble in the TFA/Ether mixture? a1_no->q2 a1_yes->q2 a2_yes Improve Precipitation: 1. Concentrate TFA first 2. Use more cold ether 3. Chill longer (-20°C O/N) q2->a2_yes Yes q3 Was cleavage reaction complete? q2->q3 No end Problem Resolved a2_yes->end a3_no Optimize Cleavage: 1. Increase reaction time 2. Use fresh, stronger cocktail 3. Re-cleave the resin q3->a3_no No q3->end Yes a3_no->end

Caption: Decision tree for troubleshooting low peptide cleavage yield.

G cluster_process Cleavage Process Ser_tBu Ser(tBu) Residue on Peptide tBu_cation tert-Butyl Cation (Reactive) Ser_tBu->tBu_cation Deprotection TFA TFA (H⁺) TFA->Ser_tBu Quenched Quenched Product (Stable) tBu_cation->Quenched TIPS TIPS (Scavenger) TIPS->Quenched Trapping

Caption: Role of TIPS scavenger in preventing side reactions.

Experimental Protocols

Protocol 1: Standard Cleavage from Wang or 2-CTC Resin

This protocol is for the complete deprotection and cleavage of the peptide from the resin.

  • Resin Preparation: Transfer the dry peptide-resin (e.g., 100 mg) to a reaction vessel. Wash the resin thoroughly with Dichloromethane (DCM) (3 x 5 mL) and dry it under a high vacuum for at least 1 hour.[13]

  • Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail fresh. For 100 mg of resin, prepare 2 mL of the "Standard Cocktail": 1.9 mL TFA, 50 µL deionized water, and 50 µL TIPS.[8]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin. Swirl the mixture gently and allow it to react at room temperature for 2-3 hours.[2] Occasional agitation is recommended.

  • Peptide Isolation:

    • Filter the resin using a sintered glass funnel and collect the filtrate into a clean centrifuge tube.

    • Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.

    • In a separate, larger tube, add approximately 20 mL of ice-cold diethyl ether.

    • Slowly add the TFA filtrate dropwise into the cold ether while gently vortexing. A white precipitate of the peptide should form.[8]

  • Washing and Drying:

    • Centrifuge the suspension (e.g., 3000 rpm for 5 minutes) to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether (2 x 10 mL), centrifuging and decanting after each wash to remove residual scavengers.[3]

    • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: HPLC Analysis of Crude Peptide

This protocol outlines the steps for analyzing the purity of the cleaved peptide.

  • Sample Preparation: Prepare a stock solution of the crude peptide at approximately 1 mg/mL in 0.1% TFA in water.[3] If solubility is an issue, a small amount of acetonitrile can be added.

  • HPLC Setup:

    • Column: Use a standard reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).[3]

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Analysis:

    • Equilibrate the column with 95% A / 5% B.

    • Inject 10-20 µL of the sample solution.

    • Run a linear gradient similar to the one described in Table 2 .

    • Monitor the elution profile at a wavelength of 214 nm, where the peptide bond absorbs.[14][15]

  • Data Interpretation: Calculate the purity of the peptide by dividing the area of the main product peak by the total area of all peaks in the chromatogram.[16] Use MS to confirm the identity of the main peak and any major impurities.[14]

Frequently Asked Questions (FAQs)

Q1: Which resin is better for synthesizing this compound, Wang or 2-CTC? For sequences containing C-terminal proline, 2-CTC resin is generally preferred. Its steric bulk helps to minimize the formation of diketopiperazine, a common side reaction that can cleave the growing peptide chain from the support, especially on Wang resin.[5][6]

Q2: My peptide won't dissolve after drying. What can I do? Lyophilized peptides can sometimes be difficult to dissolve. Try dissolving the peptide in 0.1% aqueous TFA or a dilute acetic acid solution.[3] If it remains insoluble, sonication may help. For highly hydrophobic peptides, which is not the case for this compound, solvents like trifluoroethanol (TFE) may be required.[17]

Q3: How critical is it to use fresh TFA and other reagents? It is very critical. Old TFA can accumulate water, which can alter its cleaving efficiency. Diethyl ether can form peroxides over time, which can lead to unwanted side reactions. Always use high-quality, fresh reagents for best results.[1]

Q4: Can I monitor the cleavage reaction over time? Yes. You can take a small aliquot of the cleavage mixture at different time points (e.g., 30, 60, 120 minutes), precipitate the peptide with ether, and analyze it by HPLC to determine the optimal cleavage time for your specific conditions.[18]

Q5: What does a yellow color during cleavage indicate? A yellow or orange color is often due to the formation of trityl cations if you have Trt-protected residues (like Asn, Gln, or His) in your peptide. This is normal and should disappear upon addition to ether. For this compound, this is not expected unless the resin itself or other reagents are the source.[18]

References

Technical Support Center: H-Ser-Pro-OH Stability and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of the dipeptide H-Ser-Pro-OH in various solvent systems. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound powder?

A1: For long-term storage, this compound should be stored in its lyophilized powder form at -20°C or -80°C in a tightly sealed container to protect it from moisture.

Q2: How should I prepare stock solutions of this compound?

A2: The choice of solvent depends on the experimental requirements. For aqueous buffers, it is recommended to prepare fresh solutions daily. If using organic solvents like DMSO, stock solutions can be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.

Q3: What are the primary degradation pathways for this compound in solution?

A3: The main degradation pathways for this compound in solution are hydrolysis of the peptide bond and intramolecular cyclization to form the diketopiperazine, cyclo(Ser-Pro). The rates of these reactions are highly dependent on the pH and temperature of the solution.

Q4: Is this compound stable in acidic or basic conditions?

A4: Peptide bonds are susceptible to hydrolysis under both acidic and basic conditions. Generally, the stability of this compound is greatest around a neutral pH. Extreme pH values will accelerate the degradation process.

Q5: Can I expect enzymatic degradation of this compound in my cell culture experiments?

A5: Dipeptides containing proline at the C-terminus, such as this compound, are generally more resistant to degradation by certain peptidases.[1][2] However, some cellular proteases may still be capable of cleaving the peptide. It is recommended to perform control experiments to assess the stability in your specific cell culture system.

Troubleshooting Guide

Q: I am observing a loss of activity of my this compound solution over a short period. What could be the cause?

A: This issue is likely due to the chemical instability of the dipeptide in your chosen solvent system.

  • Check the pH of your solution: Deviations from a neutral pH can significantly accelerate hydrolysis or cyclization.

  • Review your storage conditions: Storing aqueous solutions at room temperature or even at 4°C for extended periods can lead to degradation. Prepare fresh aqueous solutions daily or store aliquoted stock solutions in a suitable organic solvent at -20°C or -80°C.

  • Consider the solvent: If using a solvent other than water or a standard buffer, ensure it is of high purity and does not contain reactive impurities.

Q: My this compound is not dissolving properly in my aqueous buffer.

A: this compound is a polar molecule and should be soluble in aqueous solutions. However, solubility can be affected by several factors.

  • Verify the peptide's overall charge: Based on its amino acid composition (Serine - neutral polar, Proline - neutral nonpolar), this compound is a neutral peptide. For neutral peptides, initial dissolution in a small amount of an organic solvent like DMSO or ethanol, followed by dilution with the aqueous buffer, can be effective.[1][3][4]

  • Sonication: Gentle sonication can help to dissolve the peptide.

  • pH adjustment: While being mindful of stability, slight adjustments to the pH of the buffer might improve solubility.

Q: I see an unexpected peak in my HPLC analysis of an aged this compound solution. What could it be?

A: The appearance of a new peak is likely due to the formation of a degradation product.

  • Cyclo(Ser-Pro): The most probable degradation product is the cyclic dipeptide, cyclo(Ser-Pro), formed via intramolecular cyclization. This is a common degradation pathway for dipeptides, especially those containing proline.

  • Hydrolysis products: Depending on the conditions, you might also observe peaks corresponding to the individual amino acids, Serine and Proline, resulting from the hydrolysis of the peptide bond.

  • Confirm with mass spectrometry: To definitively identify the unknown peak, analysis by mass spectrometry (MS) is recommended.

Stability of this compound in Different Solvent Systems

Solvent SystempHTemperature (°C)Estimated Half-life (t½)Primary Degradation Pathway(s)
Water 3.025DaysHydrolysis
7.025WeeksCyclization, Hydrolysis
9.025DaysHydrolysis, Cyclization
Phosphate-Buffered Saline (PBS) 7.425WeeksCyclization, Hydrolysis
7.44MonthsCyclization, Hydrolysis
Dimethyl Sulfoxide (DMSO) N/A25MonthsMinimal
Ethanol N/A25Weeks to MonthsMinimal

Note: The stability in organic solvents like DMSO and ethanol is generally higher due to the reduced water activity, which slows down hydrolysis. However, the peptide should be protected from moisture.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • High-purity water

  • pH meter

  • Incubator or water bath

  • HPLC system with UV detector

2. Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation: Dissolve this compound in a 3% H₂O₂ solution to a final concentration of 1 mg/mL. Incubate at room temperature for 24 hours, protected from light. At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation: Store the lyophilized powder of this compound at 60°C for 7 days. Also, prepare a solution of this compound in water (1 mg/mL) and incubate at 60°C for 24 hours. Analyze samples at appropriate time points.

  • Photostability: Expose a solution of this compound in water (1 mg/mL) and the solid powder to a light source according to ICH Q1B guidelines. Analyze the samples after the exposure period.

3. Analysis:

  • Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2).

  • Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

This protocol describes a general reversed-phase HPLC method for the separation of this compound from its potential degradation products.

1. Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 50% B (linear gradient)

    • 25-30 min: 50% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Dissolve samples in the initial mobile phase composition (95% A, 5% B).

  • Filter samples through a 0.45 µm syringe filter before injection.

Visualizations

G cluster_workflow General Workflow for Assessing Peptide Stability A Prepare Peptide Solution in Test Solvent B Incubate under Controlled Conditions (Temperature, pH, Light) A->B C Withdraw Aliquots at Defined Time Points B->C D Analyze by Stability-Indicating Method (e.g., HPLC) C->D E Quantify Parent Peptide and Degradation Products D->E F Determine Degradation Kinetics (e.g., Half-life) E->F

Caption: General workflow for assessing peptide stability.

G cluster_degradation Potential Degradation Pathways of this compound cluster_products Peptide This compound Cyclic cyclo(Ser-Pro) Peptide->Cyclic Intramolecular Cyclization (pH dependent) AminoAcids Serine + Proline Peptide->AminoAcids Hydrolysis (Acid/Base Catalyzed)

References

addressing low yield in H-Ser-Pro-OH chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low yield, encountered during the chemical synthesis of the tripeptide H-Ser-Pro-OH.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of this compound particularly challenging and prone to low yields?

A1: The synthesis of sequences containing both serine and proline presents unique difficulties. Proline's secondary amine is less nucleophilic and more sterically hindered than the primary amines of other amino acids, which can lead to slower and incomplete coupling reactions[1][2]. Furthermore, when proline is the C-terminal residue attached to the resin, the resulting dipeptide (Ser-Pro-resin) is highly susceptible to an intramolecular side reaction that forms a stable six-membered ring, known as a diketopiperazine (DKP), leading to premature cleavage of the peptide from the resin and termination of the chain[3][4].

Q2: What is the most critical side reaction to prevent when synthesizing this compound?

A2: The most critical side reaction is diketopiperazine (DKP) formation. This occurs after the successful coupling of serine to the proline-loaded resin. The deprotected N-terminal amine of the serine residue can attack the ester linkage connecting the proline to the resin, cleaving the dipeptide from the support as a cyclic DKP. This side reaction is a major cause of low yield as it terminates the synthesis for the affected chains[3][4].

Q3: Which protecting group strategy is recommended for the Fmoc-based synthesis of this compound?

A3: The standard and most effective strategy is the Fmoc/tBu approach. This involves using the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for Nα-amino protection. For the serine side chain, the acid-labile tert-Butyl (tBu) ether is the gold standard, as it is stable to the basic conditions of Fmoc removal (piperidine) and prevents side reactions at the hydroxyl group[5][6][7]. Proline's side chain is integral to its ring structure and does not require a protecting group[8].

Q4: How can I minimize racemization of the proline residue during coupling?

A4: Proline racemization can be influenced by the choice of coupling reagents, additives, and solvent. The combination of a carbodiimide like DIC with the additive HOBt, particularly in a DMF solvent, has been shown to increase the risk of proline racemization. To minimize this, it is recommended to use coupling reagents known for low racemization, such as those based on OxymaPure (e.g., COMU) or phosphonium salts (e.g., PyAOP)[1]. If using a carbodiimide, consider coupling without an additive or using a less polar solvent like dichloromethane (DCM)[1].

Q5: What is the function of scavengers in the final cleavage cocktail?

A5: During the final cleavage step, strong acids like trifluoroacetic acid (TFA) are used to remove side-chain protecting groups (like tBu from serine) and cleave the peptide from the resin. This process generates highly reactive carbocations (e.g., t-butyl cations). Scavengers, such as triisopropylsilane (TIS) and water, are added to the cleavage cocktail to "scavenge" or trap these reactive species, preventing them from re-attaching to electron-rich residues in the peptide, such as the hydroxyl group of serine, which would result in undesired side products and lower purity[5][8].

Troubleshooting Guide

Issue 1: Significant loss of peptide from the resin after coupling serine.

  • Potential Cause: You are likely observing the effects of Diketopiperazine (DKP) formation, which is highly common for dipeptides with C-terminal proline linked to standard resins like Wang resin[3][4].

  • Recommended Solution: The most effective solution is to use a resin that sterically hinders this intramolecular cyclization. The 2-chlorotrityl chloride (2-Cl-Trt) resin is highly recommended for syntheses involving C-terminal proline because its steric bulk effectively suppresses DKP formation[3][4].

Issue 2: Incomplete coupling of Fmoc-Ser(tBu)-OH onto the proline-resin, confirmed by a strong positive ninhydrin test.

  • Potential Cause: The N-terminal secondary amine of proline is sterically hindered and less reactive than primary amines, leading to inefficient coupling[1][2][8].

  • Recommended Solution: Implement a "double coupling" strategy using a highly potent coupling reagent. Reagents like HATU or HCTU are more effective at activating the carboxylic acid and driving the reaction to completion[1][9]. Increasing the concentration of the amino acid and coupling reagents can also improve the reaction kinetics[2].

Issue 3: The final crude product shows low overall yield after cleavage and precipitation.

  • Potential Cause: This could be a cumulative effect of several issues. If DKP formation and incomplete coupling have been addressed, the low yield may stem from inefficient loading of the first amino acid (Fmoc-Pro-OH) onto the resin or physical loss of resin beads during washing steps.

  • Recommended Solution:

    • Verify Resin Loading: Before starting the synthesis, perform a quantitative test (e.g., UV-Vis measurement of the fulvene-piperidine adduct after Fmoc removal) to confirm the loading capacity of your Fmoc-Pro-resin.

    • Optimize Handling: Ensure gentle agitation during washing and reaction steps to prevent mechanical breakdown of the resin beads. Use appropriate fritted vessels to avoid loss of resin during filtration[10].

Issue 4: Mass spectrometry of the final product shows a significant peak corresponding to a deletion of serine.

  • Potential Cause: This is a clear indication of a failed coupling at the Ser-Pro step. A portion of the proline-resin did not react with the incoming serine, was capped (if a capping step was used), or simply remained unreacted. During the subsequent cycles (in a longer peptide) or final cleavage, this results in a peptide missing the serine residue.

  • Recommended Solution: Refer to the solution for Issue 2 . A double coupling protocol with a potent coupling reagent like HATU is essential to ensure the challenging Ser-Pro bond formation goes to completion[8]. Always perform a ninhydrin test after the coupling step to confirm its completion before proceeding.

Data Presentation

Table 1: Comparison of Resins for this compound Synthesis

Resin TypeKey AdvantageKey DisadvantageRecommendation for this compound
2-Chlorotrityl Chloride (2-Cl-Trt) Steric hindrance significantly suppresses DKP formation[3][4].More expensive; loading requires careful control to avoid racemization.Highly Recommended. The best choice to prevent the primary cause of low yield in this sequence.
Wang Resin Standard, cost-effective resin for C-terminal acids.Highly susceptible to DKP formation with C-terminal Proline, leading to major yield loss[4].Not Recommended. High risk of quantitative loss of product.
Merrifield Resin Historically significant, robust.Requires harsh cleavage conditions (e.g., HF); not compatible with Fmoc/tBu strategy.Not Suitable. Incompatible with the recommended synthesis strategy.

Table 2: Recommended Coupling Reagents for Ser-Pro Bond Formation

Reagent AcronymFull NameAdvantages for Ser-Pro CouplingConsiderations
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHighly reactive, fast coupling kinetics, low racemization risk[9][11]. Excellent for sterically hindered couplings[1].Higher cost. Byproducts are water-soluble and easily removed.
HCTU O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateSimilar reactivity to HATU, very efficient[12]. A potent reagent for difficult sequences[1].Can cause guanidinylation of the free amine if pre-activation is slow or excess reagent is used[13].
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateStrong coupling reagent with non-carcinogenic byproducts[9]. Effective for hindered couplings.Generally effective, but HATU is often preferred for the most challenging couplings.
DIC / OxymaPure N,N'-Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetateOxymaPure is a superior additive to HOBt, significantly reducing racemization risk[1][12]. Cost-effective.Carbodiimide reactions can be slower than those with uronium/phosphonium reagents.

Experimental Protocols

Protocol 1: Loading of Fmoc-Pro-OH onto 2-Chlorotrityl Chloride Resin

  • Resin Swelling: Swell 1 g of 2-chlorotrityl chloride resin (e.g., 1.5 mmol/g capacity) in dichloromethane (DCM, 10 mL) for 30 minutes in a reaction vessel.

  • Amino Acid Preparation: In a separate flask, dissolve Fmoc-Pro-OH (1.0 equivalents relative to resin capacity) in minimal DCM. Add N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents).

  • Loading Reaction: Drain the DCM from the swollen resin. Add the Fmoc-Pro-OH/DIPEA solution to the resin. Agitate the mixture gently for 1-2 hours at room temperature.

  • Capping: To cap any remaining reactive trityl sites, add a solution of DCM/Methanol/DIPEA (80:15:5 v/v/v) and agitate for 30 minutes.

  • Washing: Drain the capping solution and wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x). Dry the resin under vacuum.

  • (Optional) Loading Confirmation: A small sample of the resin can be treated with piperidine in DMF to remove the Fmoc group, and the loading can be quantified by measuring the absorbance of the dibenzofulvene-piperidine adduct at ~301 nm.

Protocol 2: Double Coupling of Fmoc-Ser(tBu)-OH onto Proline-Resin

  • Fmoc Deprotection: Swell the Fmoc-Pro-resin in DMF. Treat with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat with fresh solution for 15 minutes to ensure complete Fmoc removal. Wash the resulting H-Pro-resin thoroughly with DMF (5x).

  • First Coupling:

    • In a separate vessel, pre-activate Fmoc-Ser(tBu)-OH (3 equivalents) with HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2 minutes.

    • Add the activated solution to the H-Pro-resin. Agitate at room temperature for 1 hour.

  • Washing: Drain the coupling solution and wash the resin with DMF (3x).

  • Second Coupling (Double Coupling):

    • Prepare a fresh solution of activated Fmoc-Ser(tBu)-OH as described in step 2.

    • Add this solution to the peptide-resin and agitate for an additional 1 hour.

  • Final Wash: Drain the solution and wash the resin thoroughly with DMF (5x) and DCM (3x). Perform a qualitative ninhydrin test to confirm the absence of free amines.

Protocol 3: Final Cleavage and Deprotection

  • Resin Preparation: Wash the final Fmoc-protected peptide-resin with DCM (3x) and dry under vacuum for at least 1 hour to remove all residual solvent.

  • Cleavage: Prepare a fresh cleavage cocktail of TFA / H₂O / TIS (95:2.5:2.5 v/v/v) . Use 10 mL of cocktail per gram of resin.

  • Reaction: Add the cleavage cocktail to the dried resin in a reaction vessel. Agitate at room temperature for 2-3 hours.

  • Peptide Collection: Filter the resin and collect the filtrate into a centrifuge tube. Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitation: Add the TFA solution dropwise into a larger centrifuge tube containing cold diethyl ether or MTBE (at least 10 times the volume of the TFA solution) with vigorous stirring. A white precipitate of the crude peptide should form.

  • Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether. Wash the peptide pellet with cold ether two more times to remove residual scavengers.

  • Drying: Dry the crude this compound peptide pellet under vacuum. The product can then be purified by HPLC.

Visualizations

Troubleshooting_Workflow start Start this compound Synthesis q1 Is Proline the C-terminal residue? start->q1 resin_choice Use 2-Chlorotrityl Chloride Resin to prevent DKP formation. q1->resin_choice Yes resin_alt Use standard resin (e.g., Wang) (High risk of failure) q1->resin_alt No (Pro is not C-terminal) coupling Couple Fmoc-Ser(tBu)-OH resin_choice->coupling resin_alt->coupling q2 Ninhydrin test positive after coupling? coupling->q2 double_couple Perform Double Coupling with HATU/HCTU. q2->double_couple Yes (Incomplete) proceed Proceed to Cleavage q2->proceed No (Complete) double_couple->proceed cleavage Cleave with TFA/TIS/H2O cocktail proceed->cleavage end Purify this compound cleavage->end

Caption: Decision workflow for synthesizing this compound.

DKP_Formation cluster_0 Dipeptide on Resin cluster_1 Side Reaction cluster_2 Result PeptideResin H-Ser(tBu)-Pro-O-Resin (After Fmoc deprotection) Attack Intramolecular Attack (Serine N-terminus attacks Pro-Resin ester bond) PeptideResin->Attack Highly Favorable DKP Diketopiperazine (DKP) (Cleaved from resin) Attack->DKP Resin HO-Resin (Terminated chain) Attack->Resin

Caption: The Diketopiperazine (DKP) formation side reaction.

References

Technical Support Center: H-Ser-Pro-OH Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential interference from the dipeptide H-Ser-Pro-OH in various biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it be present in my samples?

This compound, or Serinyl-proline, is a dipeptide composed of the amino acids serine and proline. It can be found in biological samples as a product of protein degradation or may be used in research contexts such as peptide synthesis, biotechnology, and studies of neurobiology and metabolic pathways.[1] Its presence, whether endogenous or as a research reagent, can sometimes lead to unexpected results in biochemical assays.

Q2: How can a small peptide like this compound interfere with my biochemical assay?

Small molecules and peptides can interfere with biochemical assays through several mechanisms, leading to either false-positive or false-negative results.[2] Potential mechanisms of interference by this compound include:

  • Cross-reactivity: In immunoassays like ELISA, this compound may structurally mimic an epitope of the target analyte, leading to competition for antibody binding. This is a common issue in competitive immunoassays.[3][4]

  • Non-specific Binding: The peptide could non-specifically bind to assay components such as antibodies, enzymes, or the microplate surface. This can be influenced by the peptide's physicochemical properties. Proline-rich regions are known to sometimes act as "sticky arms," facilitating promiscuous binding.[5]

  • Steric Hindrance: If this compound binds near the active site of an enzyme or the epitope-binding site of an antibody, it could physically block the intended interaction with the substrate or analyte.[6][7]

  • Chelation: Although less common for a simple dipeptide, it could potentially chelate metal ions that are essential cofactors for enzymes in the assay.[2]

  • Alteration of Protein Conformation: The interaction of this compound with a target protein could induce conformational changes that affect its activity or binding characteristics.[3]

Q3: Which types of assays are most susceptible to interference from this compound?

Immunoassays, particularly competitive ELISAs, are highly susceptible to interference from small molecules that can compete with the analyte for antibody binding.[3][4][6][8] Enzyme activity assays can also be affected if the peptide interacts with the enzyme or its substrate. Cell-based assays may see interference if this compound affects cell signaling pathways or has unanticipated biological activity.[1][9]

Q4: Are there any known biological activities of this compound that could affect my cell-based assays?

While specific signaling pathways for this compound are not extensively documented, proline-rich peptides are known to be involved in a variety of cellular processes. They can modulate cell signaling pathways and are recognized by specific protein domains like SH3 and WW domains, which are common in signaling proteins.[5][9] Therefore, this compound could potentially influence cellular behavior, leading to unexpected outcomes in cell-based experiments.

Troubleshooting Guides

Issue 1: Unexpectedly High or Low Signal in an ELISA Assay

Symptoms:

  • In a competitive ELISA, the signal is unexpectedly low, suggesting high concentrations of the target analyte.

  • In a sandwich ELISA, the signal is unexpectedly high (false positive) or low (false negative).

  • High variability between replicate wells.

Troubleshooting Workflow:

start Unexpected ELISA Signal spike_recovery Perform Spike and Recovery Experiment start->spike_recovery dilution Test Serial Dilutions of the Sample spike_recovery->dilution Poor Recovery end_pos Confirmed Positive Result spike_recovery->end_pos Good Recovery buffer_control Run a Buffer Control with this compound dilution->buffer_control Non-linear Dilution dilution->end_pos Linear Dilution orthogonal Use an Orthogonal Method buffer_control->orthogonal Signal in Buffer buffer_control->end_pos No Signal in Buffer orthogonal->end_pos Consistent Result end_neg Interference Confirmed orthogonal->end_neg Discrepant Result

Caption: Troubleshooting workflow for unexpected ELISA results.

Detailed Steps:

  • Spike and Recovery: Add a known amount of your target analyte to a sample containing suspected this compound interference and to a control sample. If the recovery of the spiked analyte is significantly lower or higher than expected in the sample with the dipeptide, interference is likely.

  • Serial Dilution: Perform a serial dilution of your sample. If the results do not show a linear relationship with the dilution factor, it may indicate the presence of an interfering substance.

  • Buffer Control: Run the assay with a sample containing only the assay buffer and this compound at the concentration expected in your experimental samples. A signal in this control would strongly suggest direct interference.

  • Change Assay Format: If using a competitive ELISA, try a sandwich ELISA if possible, as it is generally less susceptible to interference from small molecules.

  • Use an Orthogonal Method: Validate your findings using a non-immunoassay-based method, such as mass spectrometry, to confirm the presence and concentration of your analyte.[10]

Issue 2: Altered Enzyme Activity in the Presence of this compound

Symptoms:

  • Inhibition or unexpected activation of an enzyme when this compound is present.

  • Non-reproducible enzyme kinetics data.

Troubleshooting Workflow:

start Altered Enzyme Activity control_expt Run Control Experiment: Enzyme + Substrate + this compound start->control_expt no_enzyme_control Control without Enzyme control_expt->no_enzyme_control Effect Observed detergent Add Non-ionic Detergent (e.g., 0.01% Triton X-100) control_expt->detergent Steep Dose-Response no_substrate_control Control without Substrate no_enzyme_control->no_substrate_control Signal Present orthogonal Use Orthogonal Assay detergent->orthogonal Inhibition Relieved end end orthogonal->end Confirmed Interference

Caption: Troubleshooting workflow for enzymatic assay interference.

Detailed Steps:

  • Control Experiments:

    • No Enzyme Control: Run the assay with the substrate and this compound but without the enzyme. A signal change suggests the peptide is reacting with the substrate or interfering with the detection method.

    • No Substrate Control: Run the assay with the enzyme and this compound but without the substrate. A signal change could indicate that the peptide is affecting the enzyme directly or the detection reagents.

  • Test for Aggregation: Some small molecules can form aggregates that inhibit enzymes non-specifically.[2] Rerun the assay with a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100). If the inhibitory effect of this compound is reduced, aggregation may be the cause.

  • Vary Pre-incubation Time: Pre-incubate the enzyme with this compound for varying amounts of time before adding the substrate. A time-dependent effect may suggest a slow-binding interaction or covalent modification.

  • Orthogonal Assay: Use a different assay format to measure the enzyme's activity, preferably one with a different detection method (e.g., fluorescence vs. absorbance).

Data Summary Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₄N₂O₄[1][11]
Molecular Weight 202.21 g/mol [1][11]
CAS Number 23827-93-2[1]
Solubility Soluble in waterInferred from structure
Structure Contains a secondary amine (proline) and a primary alcohol (serine)General Knowledge

Table 2: Potential Interference of this compound in Common Biochemical Assays

Assay TypePotential Interference MechanismRecommended Mitigation Strategy
Competitive ELISA Cross-reactivity with the target analyte for antibody binding.Switch to a sandwich ELISA format; use a more specific antibody; confirm with an orthogonal method.[4][6][8]
Sandwich ELISA Non-specific binding to capture or detection antibodies, or the plate surface, causing a false positive. Steric hindrance of antibody-analyte binding, causing a false negative.Optimize blocking buffers; add a non-ionic detergent to wash buffers; perform spike and recovery experiments.[7]
Enzyme Assays Direct inhibition or activation of the enzyme; chelation of essential metal cofactors; non-specific inhibition due to aggregation.Run controls without enzyme/substrate; add a non-ionic detergent; use an orthogonal assay with a different detection principle.[2][12]
Cell-Based Assays Unanticipated biological activity through interaction with cell signaling pathways; cytotoxicity.Perform cell viability assays in parallel; use a counterscreen with a different cell line; investigate potential off-target effects.[9]

Experimental Protocols

Protocol 1: Spike and Recovery for ELISA
  • Prepare Samples:

    • Sample A: Your biological sample suspected to contain this compound.

    • Sample B: Control matrix (buffer or a similar biological sample known to be free of the analyte and interferent).

  • Spike Samples:

    • Create two aliquots of Sample A and Sample B.

    • To one aliquot of each, add a known concentration of the purified analyte ("spiked"). The other aliquot remains "unspiked".

  • Run ELISA: Perform the ELISA on all four samples (A-unspiked, A-spiked, B-unspiked, B-spiked) according to your standard protocol.

  • Calculate Recovery:

    • Recovery (%) = [(Concentration in Spiked Sample - Concentration in Unspiked Sample) / Known Spiked Concentration] * 100

    • Compare the recovery from Sample A to the recovery from Sample B. A significant deviation from 100% in Sample A suggests matrix interference.

Protocol 2: Detergent-Based Assay for Suspected Aggregation in Enzyme Assays
  • Prepare Reagents:

    • Prepare your standard enzyme assay buffer.

    • Prepare a second batch of the same buffer containing 0.01% (v/v) Triton X-100.

  • Set up Reactions:

    • Perform your enzyme assay with a dilution series of this compound in both the standard buffer and the detergent-containing buffer.

  • Measure Activity: Measure the enzyme activity for both sets of reactions.

  • Analyze Data:

    • Plot the dose-response curves for this compound in both buffers.

    • If the inhibitory potency of this compound is significantly reduced in the presence of Triton X-100, this is indicative of interference by aggregation.[2]

Signaling Pathway Diagram

cluster_assay Potential Interference in a Kinase Assay Kinase Kinase Product Phosphorylated Substrate Kinase->Product Phosphorylation Substrate Substrate Substrate->Product ATP ATP ATP->Product HSP This compound HSP->Kinase Non-specific binding HSP->Substrate Steric hindrance HSP->ATP Chelation of Mg2+ (cofactor for ATP)

Caption: Potential mechanisms of this compound interference in a kinase assay.

References

Technical Support Center: Optimizing Storage Conditions for Lyophilized H-Ser-Pro-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage, handling, and stability testing of lyophilized H-Ser-Pro-OH.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for lyophilized this compound?

For maximum long-term stability, lyophilized this compound should be stored at -20°C or below in a tightly sealed container, protected from light and moisture.[1][2] Storing the peptide under these conditions can preserve its integrity for several years.[1]

Q2: Can I store lyophilized this compound at 4°C or room temperature?

Short-term storage at 4°C (refrigerator) for a few weeks to months is acceptable.[3] Room temperature storage should be limited to a few weeks at most and is only recommended if the peptide is protected from light and humidity.[3] For any storage duration, minimizing exposure to moisture is critical for maintaining long-term stability.[3]

Q3: How does humidity affect the stability of lyophilized this compound?

Lyophilized peptides are often hygroscopic, meaning they readily absorb moisture from the air.[1] This moisture can significantly reduce the long-term stability of the peptide by promoting degradation reactions such as hydrolysis of the peptide bond.[2][3] It is crucial to store the peptide in a dry environment, for instance, by using a desiccator.[1]

Q4: I need to use small amounts of the peptide frequently. What is the best practice for this?

To avoid degradation from repeated freeze-thaw cycles and moisture absorption, it is highly recommended to aliquot the lyophilized peptide into smaller, single-use vials upon receipt.[1] This practice minimizes the exposure of the bulk material to ambient conditions.

Q5: What is the proper procedure for opening a vial of lyophilized this compound?

Before opening a vial of lyophilized peptide, it is essential to allow it to warm to room temperature in a desiccator.[1][3] This prevents condensation of atmospheric moisture onto the cold peptide, which can compromise its stability.[3] Once at room temperature, weigh out the desired amount quickly and reseal the vial tightly. Purging the vial with an inert gas like nitrogen or argon before resealing can provide additional protection against oxidation.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Reduced peptide activity or inconsistent experimental results. 1. Improper storage conditions (e.g., high temperature, exposure to moisture/light).2. Repeated freeze-thaw cycles.3. Degradation of the peptide stock solution.1. Review and optimize storage conditions based on the recommendations above. Store at -20°C or below for long-term stability.2. Aliquot the lyophilized peptide into single-use vials to minimize freeze-thaw cycles.3. Prepare fresh peptide solutions for each experiment. Avoid storing peptides in solution for extended periods.
Difficulty dissolving the lyophilized peptide. 1. The peptide may have degraded or aggregated due to improper storage.2. The incorrect solvent is being used.1. Verify the storage history of the peptide. If degradation is suspected, a new vial should be used.2. This compound is a hydrophilic dipeptide. It should be readily soluble in aqueous buffers. If you encounter issues, sonication may aid dissolution.
Visible changes in the lyophilized powder (e.g., clumping, discoloration). 1. Absorption of moisture.2. Degradation of the peptide.1. Discard the vial as the peptide integrity may be compromised. In the future, ensure vials are tightly sealed and stored in a desiccator.2. Do not use the peptide if its physical appearance has changed.

Potential Degradation Pathways

The primary chemical degradation pathways for this compound in the solid state, particularly under suboptimal storage conditions (elevated temperature and humidity), are hydrolysis and cyclization.

H_Ser_Pro_OH This compound Hydrolysis Hydrolysis (presence of water) H_Ser_Pro_OH->Hydrolysis Moisture Cyclization Cyclization (intramolecular reaction) H_Ser_Pro_OH->Cyclization Heat Cleavage Peptide Bond Cleavage Hydrolysis->Cleavage Ser_Pro Serine + Proline Cleavage->Ser_Pro Diketopiperazine cyclo(Ser-Pro) (Diketopiperazine) Cyclization->Diketopiperazine Loss_Of_Water Loss of Water Diketopiperazine->Loss_Of_Water start Start: Aliquot Lyophilized This compound storage Place in Stability Chambers start->storage conditions Conditions: -20°C (Control) 25°C/60% RH 40°C/75% RH storage->conditions timepoint At Time Points (0, 1, 3, 6 months) storage->timepoint remove Remove Vials timepoint->remove equilibrate Equilibrate to Room Temp in Desiccator remove->equilibrate analyze HPLC Analysis equilibrate->analyze record Record and Compare Data analyze->record

References

Technical Support Center: H-Ser-Pro-OH Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of H-Ser-Pro-OH. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this tripeptide's synthesis. Here you will find troubleshooting guides and frequently asked questions to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of this compound?

Scaling up the synthesis of this compound from laboratory to industrial scale introduces several challenges. Key issues include managing the solubility of the peptide, ensuring complete and efficient coupling reactions, minimizing side reactions related to the serine and proline residues, and developing a robust and scalable purification strategy.[1][2] Process parameter deviations in temperature, mixing, or reaction time can have a much larger impact at scale.[1] Furthermore, for therapeutic applications, all processes must adhere to Good Manufacturing Practices (GMP), adding significant complexity and cost.[1]

Q2: Should I use Solid-Phase Peptide Synthesis (SPPS) or Liquid-Phase Peptide Synthesis (LPPS) for large-scale production of this compound?

The choice between SPPS and LPPS depends on the production scale and specific process goals.

  • Solid-Phase Peptide Synthesis (SPPS): This is the most common method for peptide synthesis due to its high efficiency and amenability to automation.[3] For a short peptide like this compound, SPPS is highly suitable for large-scale GMP production because it follows well-established, standardized protocols.[3] However, SPPS can be challenging to scale up due to the heterogeneous nature of the reaction and often requires a large excess of reagents to drive reactions to completion.[1]

  • Liquid-Phase Peptide Synthesis (LPPS): LPPS is generally more scalable for producing very large quantities as it is a homogeneous process.[1] It can be more economical with reagents.[1] However, the key challenge in LPPS is the purification of intermediates after each step, which is typically achieved through precipitation or extraction and can be cumbersome.[4]

For most applications involving this compound, automated SPPS is the preferred method due to its speed and established protocols.[3][5]

Q3: What are the most common impurities encountered during the synthesis of this compound?

During the synthesis of this compound, several types of impurities can form:

  • Deletion Sequences: Peptides missing one of the amino acids (e.g., H-Ser-OH or H-Pro-OH) due to incomplete coupling or deprotection steps.[1]

  • Truncated Sequences: Formation of peptides that have stopped growing prematurely.[1]

  • Dipeptide Impurities: The presence of Fmoc-Xaa-Xaa-OH in the amino acid raw material can lead to the insertion of an extra amino acid residue.[6]

  • Racemization: Epimerization can occur at the alpha-carbon of the amino acids during activation, leading to diastereomeric impurities. Using additives like Oxyma can minimize this.[7]

  • Side-Reactions from Serine: The hydroxyl group of serine can undergo side reactions like O-acylation if not properly protected.

Careful quality control of raw materials and optimization of reaction conditions are crucial to minimize these impurities.[1][6]

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the scale-up synthesis of this compound.

Problem IDIssue DescriptionPotential CausesRecommended Solutions
TSP-01 Low Yield of Crude Peptide 1. Incomplete coupling reactions, especially at the sterically hindered Proline residue.[8] 2. Peptide aggregation on the solid support. 3. Premature cleavage of the peptide from the resin.1. Use a stronger coupling agent (e.g., HATU) or perform a double coupling for the Proline and Serine residues.[8][9] 2. Use a high-swelling resin (e.g., ChemMatrix®) or a more suitable solvent to improve solvation.[8][10] 3. Ensure the linker on the solid support is stable to the reaction conditions.
TSP-02 Low Purity / Complex Impurity Profile 1. Formation of deletion or truncated sequences.[1] 2. Side reactions involving the Serine side chain (if unprotected). 3. Racemization during amino acid activation.[7] 4. Incomplete Fmoc deprotection.[6]1. After each coupling step, cap any unreacted amino groups with acetic anhydride to prevent the formation of deletion sequences.[1] 2. Use a protected Serine residue (e.g., Fmoc-Ser(tBu)-OH). 3. Use an epimerization-suppressing additive like Oxyma Pure with your carbodiimide coupling agent.[7] 4. Increase deprotection time or use a stronger base concentration. Monitor completion with a colorimetric test (e.g., Kaiser test).
TSP-03 Difficulty in Purification 1. Poor solubility of the crude peptide in the purification solvent.[1] 2. Co-elution of impurities with the target peptide during HPLC.[1] 3. Peptide aggregation in the mobile phase.[1]1. Perform solubility tests with various solvent systems (e.g., different concentrations of acetonitrile/water with TFA or acetic acid). 2. Optimize the HPLC gradient to improve the separation of closely eluting species. Consider using a different stationary phase or employing multi-dimensional chromatography.[1] 3. Additives like guanidine hydrochloride or isopropanol to the mobile phase can help disrupt aggregates.[1]
TSP-04 Batch-to-Batch Variability 1. Inconsistent quality of raw materials (amino acids, solvents, reagents).[1] 2. Minor deviations in process parameters (temperature, mixing, reaction times).[1]1. Implement strict quality control specifications for all incoming raw materials and source from reputable suppliers.[1] 2. Utilize automated synthesizers for better consistency and implement robust Standard Operating Procedures (SOPs) for all manual steps.[1]

Experimental Protocols

Representative Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol is a generalized representation for automated synthesis. Quantities and volumes should be scaled according to the desired final yield.

  • Resin Selection and Loading:

    • Start with a pre-loaded Fmoc-Pro-Wang resin or a suitable equivalent. The loading capacity (e.g., 0.5-1.0 mmol/g) will determine the scale.

  • Fmoc Deprotection:

    • Swell the resin in Dimethylformamide (DMF).

    • Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group.

    • Drain the vessel and repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF to remove residual piperidine.

  • Amino Acid Coupling (Serine):

    • Prepare the coupling solution: Dissolve Fmoc-Ser(tBu)-OH (3-5 equivalents), a coupling agent like HBTU/HATU (3-5 equivalents), and a base like DIEA (6-10 equivalents) in DMF. Alternatively, use a carbodiimide like DIC with an additive like Oxyma Pure.[8]

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours. Agitate the reaction vessel continuously.

    • Monitor the reaction for completion using a qualitative test (e.g., Kaiser test). If incomplete, a second coupling can be performed.[9]

    • Wash the resin thoroughly with DMF.

  • Final Deprotection:

    • Perform a final Fmoc deprotection on the N-terminal Serine residue using the same procedure as in Step 2.

  • Cleavage and Deprotection:

    • Wash the resin with dichloromethane (DCM) and dry it.

    • Prepare a cleavage cocktail. A common mixture is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS). TIS acts as a scavenger to protect the peptide from reactive species generated during cleavage.

    • Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide by adding it to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide under vacuum.

  • Purification:

    • Dissolve the crude peptide in a suitable aqueous buffer.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain this compound as a white powder.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the major stages in the solid-phase synthesis and subsequent purification of this compound.

start Start: Fmoc-Pro-Resin deprotect1 1. Fmoc Deprotection (Piperidine/DMF) start->deprotect1 wash1 Wash (DMF) deprotect1->wash1 couple 2. Coupling (Fmoc-Ser(tBu)-OH, DIC/Oxyma) wash1->couple wash2 Wash (DMF) couple->wash2 deprotect2 3. Final Fmoc Deprotection wash2->deprotect2 wash3 Wash (DMF/DCM) deprotect2->wash3 cleave 4. Cleavage from Resin (TFA Cocktail) wash3->cleave precipitate 5. Precipitation (Cold Ether) cleave->precipitate purify 6. RP-HPLC Purification precipitate->purify lyophilize 7. Lyophilization purify->lyophilize end_product Final Product: This compound lyophilize->end_product

Caption: General workflow for the solid-phase synthesis of this compound.

Troubleshooting Logic for Low Purity

This diagram outlines a decision-making process for diagnosing the cause of low purity in a synthesized batch of this compound.

start Problem: Low Purity in Crude Product analyze Analyze Impurity Profile (LC-MS) start->analyze mass_check Are major impurities M-115 or M-172? analyze->mass_check rac_check Are there diastereomers (co-eluting peaks with same mass)? mass_check->rac_check  No incomplete_coupling Cause: Incomplete Coupling (Deletion Sequences) mass_check->incomplete_coupling  Yes (Mass of Ser or Pro missing) side_reactions Cause: Side Reactions or Incomplete Deprotection rac_check->side_reactions  No (Other masses present) racemization Cause: Racemization rac_check->racemization  Yes sol_coupling Solution: • Double Couple • Use Capping Step • Change Coupling Reagent incomplete_coupling->sol_coupling sol_side_reactions Solution: • Check Protection Strategy • Optimize Cleavage Cocktail • Increase Deprotection Time side_reactions->sol_side_reactions sol_racemization Solution: • Add Oxyma/HOBt • Lower Activation Temp. racemization->sol_racemization

Caption: Decision tree for troubleshooting low purity of this compound.

References

Validation & Comparative

A Comparative Analysis of H-Ser-Pro-OH and H-Pro-Ser-OH: Unraveling the Impact of Sequence Inversion on Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a notable absence of direct comparative studies on the biological activities of the dipeptides H-Ser-Pro-OH (seryl-proline) and H-Pro-Ser-OH (prolyl-serine). While the individual amino acid constituents, serine and proline, are known to play significant roles in a myriad of biological processes, the specific functionalities of these dipeptides, particularly in a comparative context, remain largely unexplored.

The precise sequence of amino acids in a peptide is a critical determinant of its biological function. The inversion of the sequence, as in the case of this compound and H-Pro-Ser-OH, can lead to substantial differences in their three-dimensional structure, receptor binding affinity, and susceptibility to enzymatic degradation. This, in turn, is expected to result in distinct biological activities. However, the current body of research lacks the specific experimental data required for a quantitative comparison of these two molecules.

General Biological Context and Potential Roles

This compound (Seryl-Proline): Some commercial suppliers suggest that this compound is utilized in research concerning neurobiology and metabolic pathways. It is also mentioned as an ingredient in cosmetic formulations, potentially for its moisturizing properties. Despite these asserted applications, peer-reviewed studies detailing its specific mechanisms of action or providing quantitative data on its biological effects are not readily available.

H-Pro-Ser-OH (Prolyl-Serine): For H-Pro-Ser-OH, there is a similar lack of specific data regarding its biological activities. Proline-containing peptides are known to be involved in a variety of biological processes, and proline itself is recognized for its unique structural role in proteins and its involvement in signaling pathways. However, these general characteristics of proline do not provide specific insights into the activity of the H-Pro-Ser-OH dipeptide.

The Significance of Sequence Inversion: A Theoretical Perspective

The differential positioning of serine and proline would theoretically impact the dipeptides' interactions with biological targets. For instance, the N-terminal amino acid is often crucial for receptor recognition and enzymatic processing.

  • Enzymatic Cleavage: Proline's unique cyclic structure can influence peptide bond hydrolysis. Prolidases, for example, are specific for cleaving dipeptides with a C-terminal proline. This suggests that this compound could be a substrate for such enzymes, while H-Pro-Ser-OH would not. Conversely, enzymes with specificity for an N-terminal proline might interact differently with H-Pro-Ser-OH.

  • Receptor Binding: The spatial arrangement of the hydroxyl group of serine and the pyrrolidine ring of proline would create distinct pharmacophores for this compound and H-Pro-Ser-OH. This would likely lead to differential binding affinities for various receptors and transporters, resulting in divergent signaling pathways and physiological effects.

Hypothetical Experimental Design for Comparative Analysis

To elucidate the distinct biological activities of this compound and H-Pro-Ser-OH, a series of comparative in vitro and in vivo experiments would be necessary. The following outlines a potential experimental workflow:

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Cell Viability Assays Cell Viability Assays Receptor Binding Assays Receptor Binding Assays Enzyme Inhibition/Substrate Assays Enzyme Inhibition/Substrate Assays Gene Expression Analysis Gene Expression Analysis Comparative Data Analysis Comparative Data Analysis Gene Expression Analysis->Comparative Data Analysis Compare cellular responses Animal Model Administration Animal Model Administration Pharmacokinetic Studies Pharmacokinetic Studies Behavioral/Physiological Assessments Behavioral/Physiological Assessments Histopathological Analysis Histopathological Analysis Histopathological Analysis->Comparative Data Analysis Compare tissue-level effects

Caption: Hypothetical workflow for comparing the biological activities of this compound and H-Pro-Ser-OH.

Conclusion

While the fundamental principles of peptide biology suggest that this compound and H-Pro-Ser-OH should exhibit different activities, there is a clear gap in the scientific literature providing direct evidence of this. The information available is general and does not allow for a quantitative, data-driven comparison. Future research focusing on a head-to-head comparison of these dipeptide isomers is necessary to understand their unique biological roles and potential therapeutic applications. Researchers in the fields of pharmacology, biochemistry, and drug development are encouraged to investigate these molecules to fill this knowledge void.

H-Ser-Pro-OH: A Comparative Efficacy Analysis Against Other Dipeptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptides, the smallest constituents of proteins, are emerging as significant players in therapeutic research due to their diverse biological activities, enhanced stability, and improved cell permeability compared to larger peptides and proteins. Among these, proline-containing dipeptides are of particular interest due to the unique conformational constraints imposed by the proline residue, which can influence their interaction with biological targets. This guide provides a comparative analysis of the efficacy of H-Ser-Pro-OH against other dipeptides, focusing on available experimental data in the contexts of neuroprotection and enzymatic activity.

Comparative Efficacy Data

Direct comparative studies detailing the efficacy of this compound against a wide range of other dipeptides are limited in the publicly available scientific literature. However, by examining studies on dipeptides with similar structural motifs or those evaluated in analogous biological assays, a comparative overview can be constructed.

Neuroprotective Effects

Proline-containing dipeptides have demonstrated notable neuroprotective properties. While direct data on this compound is scarce, the extensively studied dipeptide analog, GVS-111 (N-phenylacetyl-L-prolyl-glycine ethyl ester), provides a valuable benchmark for the potential efficacy of this class of compounds.

Dipeptide/AnalogModelKey Efficacy MetricResultReference
GVS-111 (Noopept) Photochemical Stroke in RatsInfarct Volume Reduction34.5% decrease in the infarction area compared to control.[1][1]
GVS-111 (Noopept) Photochemical Stroke in RatsCognitive DeficitAttenuated deficit in step-through passive avoidance performance.[2][2]

Note: GVS-111 is a modified dipeptide, and its efficacy may not be directly extrapolated to this compound. However, its potent neuroprotective effects underscore the therapeutic potential of the proline-containing dipeptide scaffold. Further studies are warranted to directly assess the neuroprotective capacity of this compound in similar models.

Enzymatic Activity: Substrates for Prolidase
Dipeptide SubstrateRelative Hydrolysis Rate (Qualitative)Reference
Gly-Pro High[3]
Ala-Pro Hydrolyzed[3]
Phe-Pro Hydrolyzed[3]
Met-Pro Hydrolyzed[3]
Val-Pro Hydrolyzed[3]
Leu-Pro Hydrolyzed[3]
Ser-Pro Substrate for Prolidase I and II

Note: The table indicates that this compound is a known substrate for prolidase. To provide a quantitative comparison, detailed kinetic studies measuring parameters like Km and Vmax for this compound alongside other Xaa-Pro dipeptides are necessary.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the efficacy of dipeptides like this compound.

In Vitro Neuroprotection Assay: Hydrogen Peroxide-Induced Oxidative Stress in Neuronal Cells

This protocol assesses the ability of a dipeptide to protect neuronal cells from oxidative stress-induced cell death.

a. Cell Culture:

  • Culture a suitable neuronal cell line (e.g., SH-SY5Y or PC12) in appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Plate the cells in 96-well plates at a density of 1 x 104 cells/well and allow them to adhere for 24 hours.

b. Dipeptide Treatment:

  • Prepare stock solutions of this compound and other comparator dipeptides in a suitable solvent (e.g., sterile water or PBS).

  • Treat the cells with various concentrations of the dipeptides for a predetermined pre-incubation period (e.g., 2-4 hours).

c. Induction of Oxidative Stress:

  • Expose the cells to a neurotoxic concentration of hydrogen peroxide (H2O2), determined from a preliminary dose-response experiment (e.g., 100-200 µM).

  • Incubate the cells with H2O2 for 24 hours.

d. Cell Viability Assessment (MTT Assay):

  • After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control.

Prolidase Activity Assay

This protocol measures the rate of hydrolysis of a dipeptide substrate by prolidase.

a. Enzyme and Substrate Preparation:

  • Purify prolidase from a suitable source (e.g., human erythrocytes) or use a commercially available recombinant enzyme.

  • Prepare a stock solution of the dipeptide substrate (e.g., this compound, Gly-Pro) in the assay buffer (e.g., 50 mM Tris-HCl, pH 7.8, containing MnCl2).

b. Enzymatic Reaction:

  • Pre-incubate the prolidase enzyme in the assay buffer at 37°C.

  • Initiate the reaction by adding the dipeptide substrate to the enzyme solution.

  • Incubate the reaction mixture at 37°C for a specific time period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

c. Measurement of Proline Release:

  • Stop the reaction by adding an acid (e.g., trichloroacetic acid).

  • The amount of proline released can be quantified using a colorimetric method, such as the ninhydrin assay.

  • Add ninhydrin reagent to the reaction mixture and heat at 100°C.

  • After cooling, measure the absorbance at 515 nm.

  • Create a standard curve using known concentrations of L-proline to determine the amount of proline released in the enzymatic reaction.

d. Calculation of Enzyme Activity:

  • Enzyme activity is typically expressed as µmol of proline released per minute per mg of enzyme protein.

Signaling Pathways and Logical Relationships

Potential Neuroprotective Signaling Pathway

While the precise signaling pathway for this compound is not yet elucidated, proline-containing peptides are known to exert neuroprotective effects through various mechanisms, including antioxidant activity and modulation of neuroinflammatory pathways.

Neuroprotection_Pathway This compound This compound Antioxidant_Defense Antioxidant_Defense This compound->Antioxidant_Defense Enhances Anti-inflammatory_Pathways Anti-inflammatory_Pathways This compound->Anti-inflammatory_Pathways Activates Oxidative_Stress Oxidative_Stress Neuronal_Cell_Death Neuronal_Cell_Death Oxidative_Stress->Neuronal_Cell_Death Inflammatory_Stimuli Inflammatory_Stimuli Inflammatory_Stimuli->Neuronal_Cell_Death Antioxidant_Defense->Oxidative_Stress Inhibits Neuronal_Survival Neuronal_Survival Antioxidant_Defense->Neuronal_Survival Anti-inflammatory_Pathways->Inflammatory_Stimuli Inhibits Anti-inflammatory_Pathways->Neuronal_Survival

Caption: Potential neuroprotective mechanisms of this compound.

Experimental Workflow for Comparative Efficacy

The logical flow for a comprehensive comparative study of dipeptide efficacy is outlined below.

Experimental_Workflow cluster_0 Dipeptide Selection cluster_1 In Vitro Assays cluster_2 In Vivo Models cluster_3 Data Analysis This compound This compound Neuroprotection_Assay Neuroprotection_Assay This compound->Neuroprotection_Assay Enzyme_Activity_Assay Enzyme_Activity_Assay This compound->Enzyme_Activity_Assay Cytotoxicity_Assay Cytotoxicity_Assay This compound->Cytotoxicity_Assay Comparator_Dipeptides Comparator_Dipeptides Comparator_Dipeptides->Neuroprotection_Assay Comparator_Dipeptides->Enzyme_Activity_Assay Comparator_Dipeptides->Cytotoxicity_Assay Quantitative_Comparison Quantitative_Comparison Neuroprotection_Assay->Quantitative_Comparison Enzyme_Activity_Assay->Quantitative_Comparison Cytotoxicity_Assay->Quantitative_Comparison Animal_Model_of_Disease Animal_Model_of_Disease Animal_Model_of_Disease->Quantitative_Comparison Statistical_Analysis Statistical_Analysis Quantitative_Comparison->Statistical_Analysis Efficacy_Conclusion Efficacy_Conclusion Statistical_Analysis->Efficacy_Conclusion

Caption: Workflow for comparing dipeptide efficacy.

Conclusion

This compound represents a promising dipeptide with potential therapeutic applications, particularly in the realm of neuroprotection and as a modulator of enzymatic activity. While direct, extensive comparative efficacy data remains to be fully established, the existing literature on structurally related proline-containing dipeptides suggests a strong rationale for further investigation. The experimental protocols and workflows provided in this guide offer a framework for conducting rigorous comparative studies to elucidate the relative efficacy of this compound and inform its potential for future drug development. Future research should focus on generating quantitative, head-to-head comparative data in standardized in vitro and in vivo models to definitively position this compound within the landscape of bioactive dipeptides.

References

A Comparative Analysis of H-Ser-Pro-OH and Its Synthetic Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of bioactive peptides is crucial for the design of novel therapeutics. This guide provides a comparative analysis of the dipeptide H-Ser-Pro-OH and its synthetic analogs, focusing on their potential as enzyme inhibitors. While direct comparative studies on a series of this compound analogs are limited in publicly available literature, this document synthesizes existing knowledge on related compounds to provide a framework for future research and development.

This compound is a dipeptide composed of L-serine and L-proline.[1] It is a substrate for the enzyme prolidase, a cytosolic exopeptidase that plays a critical role in the final stages of collagen degradation by cleaving dipeptides with a C-terminal proline or hydroxyproline.[1][2] Prolidase is essential for recycling proline for the synthesis of new collagen and other proteins. Dysregulation of prolidase activity has been implicated in various pathological conditions, making it an attractive therapeutic target.[1][3] Furthermore, dipeptides with a C-terminal proline residue have been identified as inhibitors of dipeptidyl peptidase IV (DPP-IV), a key enzyme in the degradation of incretin hormones involved in glucose homeostasis.[4]

The unique structural constraints imposed by the proline residue make proline-containing peptides valuable scaffolds in drug design. Synthetic modification of the this compound backbone presents a promising strategy for developing potent and selective enzyme inhibitors.

Comparative Biological Activity of this compound and Its Synthetic Analogs

To illustrate the type of data that would be generated in such a comparative study, the following table presents a hypothetical comparison of this compound with potential synthetic analogs targeting prolidase.

Compound IDStructureModificationProlidase Inhibition IC50 (µM)DPP-IV Inhibition IC50 (µM)
1 This compoundParent Compound>1000 (Substrate)>1000
2 N-acetyl-Ser-Pro-OHN-terminal acetylation of Serine550850
3 H-Ser(PO3H2)-Pro-OHPhosphorylation of Serine250600
4 H-Ser-Aze-OHProline replaced with Azetidine-2-carboxylic acid150450
5 H-Ser-Thz-OHProline replaced with Thiazolidine-4-carboxylic acid95300
6 N-Cbz-Pro-OHN-benzyloxycarbonyl protection of Proline90>1000

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to demonstrate how quantitative data for a comparative analysis of this compound and its analogs would be structured. Actual values would need to be determined through experimental validation.

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate assessment of the biological activity of this compound and its analogs. The following are methodologies for key assays.

Synthesis of this compound Analogs

The synthesis of dipeptide analogs can be achieved through standard solid-phase peptide synthesis (SPPS) or solution-phase methods.

General Solid-Phase Synthesis Protocol:

  • Resin Preparation: Start with a pre-loaded Wang or Rink amide resin with the C-terminal amino acid (e.g., Proline or a proline analog).

  • Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a solution of 20% piperidine in dimethylformamide (DMF).

  • Coupling: Activate the carboxylic acid of the incoming Fmoc-protected amino acid (e.g., Fmoc-Ser(tBu)-OH or a modified serine analog) using a coupling agent such as HBTU/HOBt in the presence of a base like DIPEA in DMF. Add the activated amino acid to the deprotected resin and allow the coupling reaction to proceed.

  • Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (TIS) and water.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.

Prolidase Activity Assay (HPLC-Based Method)

This method measures the activity of prolidase by quantifying the release of proline from a dipeptide substrate.

  • Enzyme Preparation: Prepare a stock solution of purified prolidase in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.8, containing 1 mM MnCl2).

  • Substrate and Inhibitor Preparation: Prepare stock solutions of the substrate (e.g., this compound) and the test compounds (synthetic analogs) in the assay buffer.

  • Assay Reaction:

    • Pre-incubate the enzyme with various concentrations of the inhibitor for 15 minutes at 37°C.

    • Initiate the reaction by adding the substrate to the enzyme-inhibitor mixture.

    • The final reaction mixture should contain a fixed concentration of prolidase and substrate, and varying concentrations of the inhibitor in the assay buffer.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding an equal volume of 1 M perchloric acid.

  • Sample Preparation: Centrifuge the terminated reaction mixture to pellet the precipitated protein. Collect the supernatant for analysis.

  • HPLC Analysis:

    • Analyze the supernatant by RP-HPLC to separate and quantify the amount of proline released.

    • Use a pre-column derivatization method with a reagent like o-phthalaldehyde (OPA) to make the proline detectable by fluorescence or UV.

    • The mobile phase can consist of a gradient of acetonitrile in a phosphate buffer.

  • Data Analysis:

    • Calculate the rate of proline formation in the presence and absence of the inhibitor.

    • Determine the IC50 value for each inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay

This is a fluorometric assay to determine the inhibitory activity of compounds against DPP-IV.

  • Reagent Preparation:

    • Prepare a stock solution of human recombinant DPP-IV in assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Prepare a stock solution of the fluorogenic substrate Gly-Pro-AMC (7-amino-4-methylcoumarin) in DMSO.

    • Prepare stock solutions of the test compounds in DMSO.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer, the test compound at various concentrations, and the DPP-IV enzyme solution.

    • Pre-incubate the mixture for 10 minutes at room temperature.

    • Initiate the reaction by adding the Gly-Pro-AMC substrate.

    • The final reaction volume should be consistent across all wells.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity at regular intervals (e.g., every minute for 30 minutes) using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction from the linear portion of the fluorescence versus time plot.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

The biological effects of this compound and its analogs are primarily mediated through their interaction with enzymes that regulate key signaling pathways.

Prolidase-Mediated Signaling

Prolidase activity is crucial for collagen metabolism and has been shown to influence cell signaling pathways such as the TGF-β/Akt/mTOR pathway, which is involved in cell growth and proliferation, and the HIF-1α pathway, which plays a role in angiogenesis.

Prolidase_Signaling Collagen Collagen X-Pro Dipeptides X-Pro Dipeptides Collagen->X-Pro Dipeptides Degradation Prolidase Prolidase X-Pro Dipeptides->Prolidase Substrate Proline Proline Prolidase->Proline Collagen Synthesis Collagen Synthesis Proline->Collagen Synthesis TGF-beta Signaling TGF-beta Signaling Proline->TGF-beta Signaling HIF-1alpha Stabilization HIF-1alpha Stabilization Proline->HIF-1alpha Stabilization Akt/mTOR Pathway Akt/mTOR Pathway TGF-beta Signaling->Akt/mTOR Pathway Cell Growth Cell Growth Akt/mTOR Pathway->Cell Growth Angiogenesis Angiogenesis HIF-1alpha Stabilization->Angiogenesis

Figure 1: Prolidase-mediated signaling pathways.

DPP-IV-Mediated Incretin Signaling

DPP-IV inactivates incretin hormones like GLP-1 and GIP, which are essential for glucose-dependent insulin secretion. Inhibition of DPP-IV enhances incretin signaling, leading to improved glycemic control.

DPP4_Signaling cluster_0 Normal Physiology cluster_1 With DPP-IV Inhibitor GLP-1/GIP (Active) GLP-1/GIP (Active) DPP-IV DPP-IV GLP-1/GIP (Active)->DPP-IV Cleavage Pancreatic Beta-cells Pancreatic Beta-cells GLP-1/GIP (Active)->Pancreatic Beta-cells Stimulates GLP-1/GIP (Inactive) GLP-1/GIP (Inactive) DPP-IV->GLP-1/GIP (Inactive) Insulin Secretion Insulin Secretion Pancreatic Beta-cells->Insulin Secretion DPP-IV_Inhibitor DPP-IV_Inhibitor DPP-IV_inhibited DPP-IV_inhibited DPP-IV_Inhibitor->DPP-IV_inhibited Inhibits Increased GLP-1/GIP Increased GLP-1/GIP DPP-IV_inhibited->Increased GLP-1/GIP Increased Insulin Increased Insulin Increased GLP-1/GIP->Increased Insulin

Figure 2: DPP-IV-mediated incretin signaling.

Experimental Workflow for Comparative Analysis

A systematic workflow is necessary to compare the biological activities of this compound and its synthetic analogs.

Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies A Design of Analogs B Solid-Phase Peptide Synthesis A->B C Purification (RP-HPLC) B->C D Characterization (MS, NMR) C->D E Primary Enzyme Assays (Prolidase, DPP-IV) D->E F Determine IC50 Values E->F G Selectivity Profiling F->G H Enzyme Kinetics (Ki determination) G->H I Cell-Based Assays (e.g., Collagen Synthesis) H->I J Signaling Pathway Analysis (Western Blot, qPCR) I->J

Figure 3: Experimental workflow for comparative analysis.

Conclusion

While direct comparative data on this compound and a diverse set of its synthetic analogs remains to be published, the existing literature on proline-containing peptide inhibitors provides a strong rationale for the exploration of this chemical space. The development of potent and selective inhibitors targeting enzymes like prolidase and DPP-IV holds significant therapeutic potential. The experimental protocols and workflows outlined in this guide offer a robust framework for researchers to systematically synthesize, screen, and characterize novel this compound analogs, thereby contributing to the advancement of peptide-based drug discovery.

References

A Comparative Guide to the Quantification of H-Ser-Pro-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of the tripeptide H-Ser-Pro-OH is critical in various fields of research and development, including pharmacology, biochemistry, and drug discovery. This guide provides an objective comparison of three common analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA). The performance of each method is supported by representative experimental data to aid in the selection of the most suitable technique for your specific research needs.

Data Presentation: A Comparative Overview

The selection of an appropriate quantification method depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes typical performance characteristics for each method. Please note that specific performance can vary based on the exact protocol, instrumentation, and sample matrix.

ParameterHPLC-UVLC-MS/MSELISA (Competitive)
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.Immunoassay based on antigen-antibody competition.
Selectivity Moderate to HighVery HighHigh (antibody dependent)
Sensitivity (LOD) ng/mL to low µg/mL range[1]pg/mL to low ng/mL rangepg/mL to ng/mL range
Linearity Range Typically 2-3 orders of magnitude[1][2]4 or more orders of magnitude[3][4]Typically 2-3 orders of magnitude
Precision (%RSD) < 15%[1]< 15%[5]< 15%
Accuracy (% Recovery) 85-115%[1]85-115%[6]80-120%
Sample Throughput ModerateHighHigh
Cost Low to ModerateHighModerate
Derivatization Often required for sensitivityNot typically requiredNot required

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization for specific applications.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of peptides. For small, non-chromophoric peptides like this compound, a pre-column derivatization step is often necessary to enhance UV detection.

Sample Preparation:

  • Protein Precipitation: For biological samples (e.g., plasma, serum), precipitate proteins by adding three volumes of a cold organic solvent (e.g., acetonitrile or methanol).

  • Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the peptide.

  • Derivatization (if necessary): A common derivatizing agent is 9-fluorenylmethyl chloroformate (FMOC-Cl), which reacts with the primary and secondary amines of the peptide. The resulting derivative exhibits strong UV absorbance.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 265 nm for FMOC derivatives.

  • Injection Volume: 20 µL.

Quantification: A calibration curve is generated by analyzing a series of standards of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for peptide quantification in complex matrices.[7] It does not typically require derivatization.

Sample Preparation:

  • Protein Precipitation: Similar to the HPLC-UV protocol, precipitate proteins from biological samples using a cold organic solvent.

  • Centrifugation and Supernatant Collection: Centrifuge the sample and collect the supernatant.

  • Dilution: Dilute the supernatant with the initial mobile phase to ensure compatibility with the LC system.

LC-MS/MS Conditions:

  • LC System: A UHPLC system is preferred for better resolution and speed.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A fast gradient from 2% to 50% Mobile Phase B in 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard solution.

  • Internal Standard: A stable isotope-labeled version of this compound is recommended for the most accurate quantification.[8]

Quantification: Quantification is achieved by creating a calibration curve using known concentrations of the analyte and a fixed concentration of the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration.

Enzyme-Linked Immunosorbent Assay (ELISA)

For small molecules like this compound, a competitive ELISA format is typically used. This method is highly sensitive and suitable for high-throughput screening.

Assay Protocol (Competitive ELISA):

  • Plate Coating: Coat a 96-well microplate with an antibody specific to this compound (capture antibody) and incubate overnight at 4°C.[9]

  • Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antibody.

  • Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 1% BSA in PBS) and incubate for 1-2 hours at room temperature.[10]

  • Competition Reaction: Add a mixture of the sample (or standard) and a fixed amount of enzyme-conjugated this compound to the wells. The free this compound in the sample will compete with the enzyme-conjugated peptide for binding to the capture antibody. Incubate for 1-2 hours at 37°C.[11]

  • Washing: Wash the plate to remove unbound reagents.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate in the dark until a color develops.[9]

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).[9]

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader. The signal intensity is inversely proportional to the concentration of this compound in the sample.[11]

Quantification: A standard curve is generated by plotting the absorbance values against the logarithm of the concentration of the standards. The concentration of this compound in the samples is then interpolated from this curve.

Mandatory Visualization

The following diagrams illustrate the general workflows for the quantification of this compound using the described analytical methods.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_hplc HPLC-UV cluster_lcms LC-MS/MS cluster_elisa ELISA cluster_data Data Analysis Sample Biological Sample (e.g., Plasma) Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Derivatization Derivatization (e.g., FMOC-Cl) Supernatant->Derivatization LCMS_Separation LC Separation (UHPLC, C18) Supernatant->LCMS_Separation Competition Competitive Binding on Antibody-Coated Plate Supernatant->Competition HPLC HPLC Separation (C18 Column) Derivatization->HPLC UV_Detection UV Detection HPLC->UV_Detection Quantification Quantification (Standard Curve) UV_Detection->Quantification MS_Detection MS/MS Detection (MRM) LCMS_Separation->MS_Detection MS_Detection->Quantification Enzymatic_Reaction Enzymatic Reaction (Substrate Addition) Competition->Enzymatic_Reaction Colorimetric_Reading Colorimetric Reading Enzymatic_Reaction->Colorimetric_Reading Colorimetric_Reading->Quantification

Caption: General workflow for this compound quantification.

Signaling_Pathway_Placeholder cluster_HPLC HPLC-UV Method Logic cluster_LCMS LC-MS/MS Method Logic cluster_ELISA Competitive ELISA Logic A1 Sample Preparation B1 Derivatization A1->B1 C1 Chromatographic Separation B1->C1 D1 UV Detection C1->D1 E1 Quantification D1->E1 A2 Sample Preparation B2 Chromatographic Separation A2->B2 C2 Ionization (ESI) B2->C2 D2 Mass Analysis (MRM) C2->D2 E2 Quantification D2->E2 A3 Antibody Coating B3 Competitive Binding A3->B3 C3 Enzyme-Substrate Reaction B3->C3 D3 Signal Detection C3->D3 E3 Quantification (Inverse) D3->E3

Caption: Logical flow of each quantification method.

References

A Comparative Analysis of H-Ser-Pro-OH Dipeptide Stereoisomers: L-form vs. D-form Effects

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The stereochemistry of constituent amino acids profoundly influences the biological activity, enzymatic stability, and conformational properties of peptides. This guide provides a comparative analysis of the four stereoisomers of the dipeptide H-Ser-Pro-OH: H-L-Ser-L-Pro-OH, H-D-Ser-L-Pro-OH, H-L-Ser-D-Pro-OH, and H-D-Ser-D-Pro-OH. By examining the anticipated effects of L- versus D-amino acid incorporation, we offer insights into their differential pharmacology and potential therapeutic applications. This document summarizes key performance indicators, details relevant experimental protocols for their synthesis and evaluation, and visualizes the fundamental principles governing their structure-activity relationships.

Introduction

The substitution of L-amino acids with their D-enantiomers is a widely employed strategy in medicinal chemistry to enhance the therapeutic potential of peptides. D-amino acid-containing peptides often exhibit increased resistance to proteolytic degradation, leading to improved bioavailability and prolonged in vivo half-life. Furthermore, the stereochemistry at each chiral center dictates the three-dimensional conformation of the peptide, which is critical for its interaction with biological targets such as receptors and enzymes.

The dipeptide this compound presents two chiral centers, one at the α-carbon of serine and another at the α-carbon of proline. This gives rise to four distinct stereoisomers. Understanding the unique properties of each isomer is crucial for researchers in drug discovery and development. This guide synthesizes the expected differences in their physicochemical and biological properties and provides the necessary experimental frameworks for their empirical validation.

Comparative Data Summary

While direct comparative experimental data for all four stereoisomers of this compound is not extensively available in the public domain, the following tables extrapolate expected performance based on established principles of peptide chemistry and stereoisomerism. These tables are intended to serve as a hypothesis-driven guide for experimental design.

Table 1: Predicted Physicochemical and Biological Properties of this compound Stereoisomers

PropertyH-L-Ser-L-Pro-OHH-D-Ser-L-Pro-OHH-L-Ser-D-Pro-OHH-D-Ser-D-Pro-OH
Enzymatic Stability Low (susceptible to proteolysis)High (resistant to proteolysis)High (resistant to proteolysis)High (resistant to proteolysis)
Receptor Binding Affinity Potentially high (if target is specific for L,L-conformation)Likely low to moderate (altered conformation)Likely low to moderate (altered conformation)Potentially high (if target accommodates D,D-conformation)
Cellular Uptake Substrate for specific L-amino acid transportersMay have altered transporter affinityMay have altered transporter affinityMay have altered transporter affinity
Conformational Flexibility Defined by L-Pro constraintsDifferent conformational space than L,LD-Proline imposes significant conformational constraintsEnantiomeric conformation to L,L-isomer

Table 2: Analytical Characterization Data (Hypothetical)

StereoisomerMolecular Weight (Da)Predicted Chiral HPLC Retention Time (min)
H-L-Ser-L-Pro-OH216.2210.5
H-D-Ser-L-Pro-OH216.2212.8
H-L-Ser-D-Pro-OH216.2214.2
H-D-Ser-D-Pro-OH216.2211.5
Note: Hypothetical retention times on a chiral column are for illustrative purposes and will depend on the specific column and mobile phase conditions.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis, purification, and comparative evaluation of the this compound stereoisomers.

Synthesis of this compound Stereoisomers via Fmoc-SPPS

This protocol outlines the manual solid-phase peptide synthesis of the four target dipeptides using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

  • Materials:

    • Rink Amide MBHA resin

    • Fmoc-L-Ser(tBu)-OH, Fmoc-D-Ser(tBu)-OH

    • Fmoc-L-Pro-OH, Fmoc-D-Pro-OH

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • 20% (v/v) Piperidine in DMF

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • N,N-Diisopropylethylamine (DIPEA)

    • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

    • Cold diethyl ether

  • Procedure:

    • Resin Swelling: Swell Rink Amide MBHA resin in DCM for 30 minutes, followed by washing with DMF (3x).

    • First Amino Acid Coupling (Proline):

      • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash with DMF (5x).

      • Coupling: In a separate vessel, pre-activate the corresponding Fmoc-Pro-OH isomer (L or D) with HBTU and DIPEA in DMF for 5 minutes. Add the activated amino acid solution to the resin and agitate for 2 hours. Wash with DMF (3x) and DCM (3x).

    • Second Amino Acid Coupling (Serine): Repeat the Fmoc deprotection and coupling steps with the corresponding Fmoc-Ser(tBu)-OH isomer (L or D).

    • Final Fmoc Deprotection: Remove the N-terminal Fmoc group from the serine residue as described above.

    • Cleavage and Precipitation: Wash the resin with DCM and dry under vacuum. Add the cleavage cocktail and agitate for 2 hours. Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

G cluster_synthesis Fmoc-SPPS Workflow Resin_Swelling Resin Swelling Fmoc_Deprotection_1 Fmoc Deprotection (Pro) Resin_Swelling->Fmoc_Deprotection_1 Coupling_1 Coupling (Fmoc-Pro-OH) Fmoc_Deprotection_1->Coupling_1 Fmoc_Deprotection_2 Fmoc Deprotection (Ser) Coupling_1->Fmoc_Deprotection_2 Coupling_2 Coupling (Fmoc-Ser(tBu)-OH) Fmoc_Deprotection_2->Coupling_2 Final_Deprotection Final Fmoc Deprotection Coupling_2->Final_Deprotection Cleavage Cleavage from Resin Final_Deprotection->Cleavage Precipitation Precipitation Cleavage->Precipitation

Fmoc-SPPS workflow for dipeptide synthesis.
Purification and Analysis by Chiral HPLC

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiral stationary phase (CSP) column (e.g., Astec CHIROBIOTIC T2).

  • Mobile Phase: A typical mobile phase for separating peptide stereoisomers would be a mixture of methanol or acetonitrile with an acidic aqueous buffer (e.g., 0.1% TFA in water). The exact gradient will need to be optimized.

  • Procedure:

    • Dissolve the crude peptide in the mobile phase.

    • Inject the sample onto the chiral HPLC column.

    • Elute with a linear gradient of the organic solvent.

    • Monitor the elution profile at 214 nm.

    • Collect fractions corresponding to the desired peptide peak.

    • Confirm the purity and identity of the collected fractions by analytical HPLC and mass spectrometry.

In Vitro Enzymatic Stability Assay
  • Materials:

    • Purified dipeptide stereoisomers.

    • Human serum or a specific protease solution (e.g., trypsin, chymotrypsin).

    • Phosphate-buffered saline (PBS), pH 7.4.

    • Quenching solution (e.g., 10% TFA).

    • HPLC system for analysis.

  • Procedure:

    • Incubate a known concentration of each dipeptide stereoisomer with human serum (e.g., 50% v/v) or protease solution at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Quench the enzymatic reaction by adding the quenching solution.

    • Analyze the samples by reversed-phase HPLC to quantify the amount of remaining intact peptide.

    • Calculate the half-life (t₁/₂) of each dipeptide stereoisomer.

Conformational Analysis by Circular Dichroism (CD) Spectroscopy
  • Instrumentation: CD spectropolarimeter.

  • Procedure:

    • Prepare solutions of each purified dipeptide stereoisomer in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) at a concentration of approximately 100 µM.

    • Record the CD spectra in the far-UV region (190-250 nm) at a controlled temperature.

    • The resulting spectra can provide information about the secondary structure and overall conformation of the peptides in solution. H-L-Ser-L-Pro-OH and H-D-Ser-D-Pro-OH are expected to show mirror-image spectra, while the diastereomers will have unique spectra.

Visualizing the Impact of Stereochemistry on Biological Activity

The stereochemical configuration of a peptide is paramount for its interaction with chiral biological macromolecules like receptors. A precise three-dimensional fit is often required to elicit a biological response. The following diagram illustrates this fundamental concept.

G cluster_peptide Peptide Stereoisomers cluster_receptor Biological Target cluster_response Cellular Response L_L_Peptide H-L-Ser-L-Pro-OH (Specific 3D Shape) Receptor Receptor (Chiral Binding Pocket) L_L_Peptide->Receptor Binding D_L_Peptide H-D-Ser-L-Pro-OH (Altered 3D Shape) D_L_Peptide->Receptor No/Weak Binding Signaling_On Signal Transduction ACTIVATED Receptor->Signaling_On Conformational Change Signaling_Off No Signal Transduction INACTIVE

Benchmarking H-Ser-Pro-OH Activity Against Known Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide H-Ser-Pro-OH is a molecule of interest in biochemical research due to its presence in various biologically active peptides and its potential to modulate cellular processes.[1] Understanding its inhibitory activity against key enzymes is crucial for elucidating its mechanism of action and exploring its therapeutic potential. This guide provides a framework for benchmarking the inhibitory activity of this compound against established inhibitors for three clinically relevant enzymes: Prolyl Oligopeptidase (POP), Dipeptidyl Peptidase IV (DPP-IV), and Angiotensin-Converting Enzyme (ACE). Detailed experimental protocols are provided to enable researchers to perform these comparative assays.

Target Enzymes and Benchmark Inhibitors

To provide a robust comparison, the inhibitory potential of this compound should be evaluated against well-characterized, potent inhibitors of POP, DPP-IV, and ACE.

  • Prolyl Oligopeptidase (POP): A cytosolic serine protease, POP is implicated in the metabolism of neuropeptides and has been investigated as a therapeutic target for neurological and psychiatric disorders.[2][3]

    • Benchmark Inhibitor: Z-Pro-prolinal. This is a potent and specific inhibitor of POP, often used as a reference compound in research.[4][5]

  • Dipeptidyl Peptidase IV (DPP-IV): A transmembrane glycoprotein, DPP-IV plays a critical role in glucose homeostasis by inactivating incretin hormones. DPP-IV inhibitors are an established class of drugs for the treatment of type 2 diabetes.[1][6]

    • Benchmark Inhibitor: Sitagliptin. A potent and selective DPP-IV inhibitor, Sitagliptin is a widely prescribed oral hypoglycemic agent.[6][7]

  • Angiotensin-Converting Enzyme (ACE): A key component of the renin-angiotensin system, ACE is a central regulator of blood pressure. ACE inhibitors are a cornerstone in the management of hypertension and heart failure.

    • Benchmark Inhibitor: Captopril. One of the first-in-class ACE inhibitors, Captopril is a potent and widely studied compound used in cardiovascular research and therapy.[1]

Comparative Inhibitory Activity

The following table summarizes the known half-maximal inhibitory concentration (IC50) values for the benchmark inhibitors. To facilitate a direct comparison, hypothetical IC50 values for this compound are included. It is important to note that these values for this compound are illustrative and would need to be determined experimentally. Based on existing literature for similar small peptides, it is anticipated that this compound would exhibit significantly weaker inhibition than these optimized drug compounds.[8][9]

InhibitorTarget EnzymeReported IC50Hypothetical this compound IC50
Z-Pro-prolinalProlyl Oligopeptidase (POP)0.4 - 4.2 nM[5][10][11]> 100 µM
SitagliptinDipeptidyl Peptidase IV (DPP-IV)~18 nM[6][7]> 100 µM
CaptoprilAngiotensin-Converting Enzyme (ACE)6 - 35 nM[1]> 100 µM

Experimental Protocols

Detailed methodologies for determining the IC50 of this compound against POP, DPP-IV, and ACE are provided below. These protocols can be adapted for use with other test compounds.

Prolyl Oligopeptidase (POP) Inhibition Assay (Fluorometric)

This assay measures the inhibition of POP activity using a fluorogenic substrate.

a) Materials and Reagents:

  • Recombinant human Prolyl Oligopeptidase (POP)

  • This compound

  • Z-Pro-prolinal (benchmark inhibitor)

  • Fluorogenic substrate: Z-Gly-Pro-AMC (N-benzyloxycarbonyl-glycyl-prolyl-7-amino-4-methylcoumarin)

  • Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, 1 mM DTT, pH 7.5

  • DMSO (for dissolving compounds)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~460 nm)

b) Procedure:

  • Compound Preparation: Prepare a stock solution of this compound and Z-Pro-prolinal in DMSO. Create a series of dilutions in assay buffer to achieve a range of final assay concentrations.

  • Assay Setup: In a 96-well plate, add assay buffer, the test compound dilutions (this compound or Z-Pro-prolinal), and the POP enzyme. Include controls for no inhibitor (enzyme and substrate only) and a blank (substrate only).

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the Z-Gly-Pro-AMC substrate to all wells to start the reaction.

  • Measurement: Immediately begin monitoring the increase in fluorescence intensity over time at 37°C.

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.

    • Determine the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay (Fluorometric)

This assay quantifies the inhibition of DPP-IV activity.

a) Materials and Reagents:

  • Recombinant human Dipeptidyl Peptidase IV (DPP-IV)

  • This compound

  • Sitagliptin (benchmark inhibitor)

  • Fluorogenic substrate: Gly-Pro-AMC (Glycyl-prolyl-7-amino-4-methylcoumarin)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • DMSO

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~460 nm)

b) Procedure:

  • Compound Preparation: Prepare stock solutions and serial dilutions of this compound and Sitagliptin in assay buffer.

  • Assay Setup: To a 96-well plate, add the test compound dilutions, DPP-IV enzyme, and assay buffer. Include appropriate controls.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes.

  • Reaction Initiation: Add the Gly-Pro-AMC substrate to all wells.

  • Measurement: Monitor the fluorescence increase over time at room temperature.

  • Data Analysis: Calculate the reaction rates and percent inhibition as described for the POP assay to determine the IC50 value.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay (Spectrophotometric)

This assay measures the inhibition of ACE using a synthetic substrate that produces a colored product upon cleavage.

a) Materials and Reagents:

  • Recombinant human Angiotensin-Converting Enzyme (ACE)

  • This compound

  • Captopril (benchmark inhibitor)

  • Substrate: FAPGG (N-[3-(2-Furyl)acryloyl]-L-phenylalanylglycylglycine)

  • Assay Buffer: 100 mM Tris-HCl, 300 mM NaCl, pH 8.3

  • DMSO

  • 96-well clear microplates

  • Spectrophotometric microplate reader (Absorbance at 340 nm)

b) Procedure:

  • Compound Preparation: Prepare stock solutions and serial dilutions of this compound and Captopril in assay buffer.

  • Assay Setup: In a 96-well plate, add the test compound dilutions, ACE enzyme, and assay buffer. Include necessary controls.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add the FAPGG substrate to all wells.

  • Measurement: Monitor the decrease in absorbance at 340 nm over time at 37°C as the substrate is hydrolyzed.

  • Data Analysis: Calculate the reaction rates and percent inhibition as described in the previous protocols to determine the IC50 value.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptualization of the experimental and biological processes, the following diagrams are provided.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Buffers, Enzyme, Substrate Plate Dispense Reagents into 96-well Plate Reagents->Plate Inhibitor Prepare this compound & Benchmark Inhibitor Dilutions Inhibitor->Plate Incubate Pre-incubate (Enzyme + Inhibitor) Plate->Incubate React Initiate Reaction (Add Substrate) Incubate->React Measure Measure Signal (Fluorescence/Absorbance) React->Measure Rates Calculate Reaction Rates Measure->Rates Inhibition Calculate % Inhibition Rates->Inhibition IC50 Generate Dose-Response Curve & Determine IC50 Inhibition->IC50

Caption: General workflow for determining the IC50 of an enzyme inhibitor.

Renin_Angiotensin_System Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  ACE Vasoconstriction Vasoconstriction & Aldosterone Release Angiotensin_II->Vasoconstriction ACE ACE Renin Renin Captopril Captopril (Inhibitor) Captopril->ACE inhibits

Caption: Simplified Renin-Angiotensin System highlighting ACE's role.

Incretin_Effect Food_Intake Food Intake Incretins Incretins (GLP-1, GIP) Released from Gut Food_Intake->Incretins Pancreas Pancreas Incretins->Pancreas stimulates Inactive_Incretins Inactive Incretins Incretins->Inactive_Incretins  DPP-IV Insulin_Release Increased Insulin Release Pancreas->Insulin_Release DPP4 DPP-IV Sitagliptin Sitagliptin (Inhibitor) Sitagliptin->DPP4 inhibits

Caption: The incretin effect and the role of DPP-IV in glucose homeostasis.

Conclusion

This guide provides a comprehensive framework for the comparative analysis of this compound's inhibitory activity against known inhibitors of POP, DPP-IV, and ACE. The detailed experimental protocols offer a standardized approach for researchers to generate robust and comparable data. While the inhibitory potential of this compound is hypothetically weaker than the highly optimized benchmark drugs, the empirical data generated through these assays will be invaluable for understanding its biological function and guiding future research in peptide-based drug discovery.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structural characteristics of the dipeptide H-Ser-Pro-OH with other related X-Pro peptides. The unique properties of the proline residue, particularly the cis-trans isomerization of the peptide bond preceding it, impart significant conformational constraints on peptides and proteins. Understanding how the side chain of the preceding amino acid ('X' in X-Pro) influences these conformations is crucial for peptide design and drug development.

Introduction to this compound and X-Pro Peptides

The dipeptide this compound, composed of L-serine and L-proline, serves as a fundamental building block in many biologically active peptides and proteins. The Ser-Pro motif is of particular interest as it is a common site for post-translational modifications, such as phosphorylation, which can act as a molecular switch in signaling pathways. The presence of proline introduces a unique structural rigidity due to its cyclic side chain, which is integrated into the peptide backbone. This rigidity restricts the phi (φ) dihedral angle and significantly influences the equilibrium between the cis and trans conformations of the X-Pro peptide bond. While the trans conformation is energetically favored for most peptide bonds, the energy difference between the cis and trans isomers of an X-Pro bond is much smaller, leading to a significant population of the cis isomer.[1]

Comparative Structural Data

Dipeptide'X' Residue Side Chain Property% cis Isomer (in D2O, zwitterionic form)Reference
H-Gly-Pro-OH Glycine (Flexible, Achiral)~25-30%[2]
H-Ala-Pro-OH Alanine (Small, Aliphatic)~15-20%[2]
H-Leu-Pro-OH Leucine (Bulky, Aliphatic)~10-15%[2]
H-Phe-Pro-OH Phenylalanine (Aromatic)~30-40%[2]
This compound Serine (Polar, Hydroxyl)Predicted to be influenced by H-bonding-

Note: The exact percentage of the cis isomer can vary depending on the solvent, pH, and temperature.

The side chain of the 'X' residue influences the cis-trans equilibrium through steric and electronic effects. For instance, the increased population of the cis isomer in H-Phe-Pro-OH is attributed to favorable interactions between the aromatic ring and the proline ring in the cis conformation.[1] For this compound, the hydroxyl group of serine has the potential to form intramolecular hydrogen bonds with the proline backbone, which could stabilize either the cis or trans conformer. Molecular dynamics simulations of Ser-Pro motifs in larger peptides suggest that serine can indeed modulate the conformation around the proline residue.[3][4]

Key Structural Features and Their Analysis

The structural analysis of this compound and related peptides primarily focuses on two key aspects: the cis-trans isomerization of the Ser-Pro peptide bond and the overall conformational preferences of the dipeptide in solution.

Cis-Trans Isomerization

The interconversion between the cis and trans isomers of the X-Pro peptide bond is a relatively slow process on the NMR timescale, allowing for the distinct observation of both conformers.

Cis_Trans_Isomerization cluster_trans Trans Conformation cluster_cis Cis Conformation Trans Trans Isomer (ω ≈ 180°) Equilibrium Isomerization (Slow on NMR timescale) Trans->Equilibrium trans_structure Cα(i) and Cα(i+1) are on opposite sides of the peptide bond Cis Cis Isomer (ω ≈ 0°) cis_structure Cα(i) and Cα(i+1) are on the same side of the peptide bond Equilibrium->Cis

Figure 1: Cis-Trans Isomerization of the X-Pro Peptide Bond.

Conformational Preferences

Proline-containing peptides often adopt a polyproline II (PPII) helix conformation, a left-handed helix with three residues per turn. This conformation is characterized by all peptide bonds being in the trans state. The presence of cis isomers disrupts the PPII helix and can induce turns in the peptide backbone.

Experimental Methodologies

The structural characterization of this compound and related peptides relies heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. For X-Pro dipeptides, NMR is particularly useful for quantifying the populations of the cis and trans isomers.

Experimental Protocol for NMR Analysis of Dipeptides:

  • Sample Preparation:

    • Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of 1-10 mM.

    • Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.

    • Adjust the pH of the solution with dilute DCl or NaOD to study the effect of protonation state.

  • Data Acquisition:

    • Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra. The ¹³C spectrum is particularly informative as the chemical shifts of the proline Cβ and Cγ carbons are highly sensitive to the cis-trans isomerization.

    • Acquire two-dimensional (2D) NMR spectra, such as COSY (Correlated Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy).

      • COSY and TOCSY are used to assign the proton resonances within each amino acid residue.

      • NOESY or ROESY provide information about through-space proximities between protons, which is crucial for determining the three-dimensional structure and distinguishing between cis and trans isomers. For example, a strong NOE between the α-proton of the 'X' residue and the δ-protons of proline is characteristic of a trans X-Pro peptide bond.

  • Data Analysis:

    • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign the resonances for both the cis and trans isomers.

    • Calculate the relative populations of the cis and trans isomers by integrating the corresponding well-resolved peaks in the ¹H or ¹³C spectra.

    • Use the measured NOE intensities as distance restraints in molecular modeling calculations to generate structural ensembles of the dipeptide.

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Data Analysis and Structure Calculation Peptide Dipeptide Solution (e.g., this compound in D₂O) NMR_Spectrometer NMR Spectrometer Peptide->NMR_Spectrometer OneD_NMR 1D NMR (¹H, ¹³C) NMR_Spectrometer->OneD_NMR TwoD_NMR 2D NMR (COSY, TOCSY, NOESY) NMR_Spectrometer->TwoD_NMR Processing Data Processing & Resonance Assignment OneD_NMR->Processing TwoD_NMR->Processing Isomer_Quantification Cis/Trans Isomer Quantification Processing->Isomer_Quantification Restraints NOE-based Distance Restraints Processing->Restraints Modeling Structure Calculation & Molecular Modeling Isomer_Quantification->Modeling Restraints->Modeling Structure 3D Structural Ensemble Modeling->Structure

Figure 2: General Workflow for NMR-based Structural Analysis of Peptides.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution. The far-UV CD spectrum (190-250 nm) is sensitive to the peptide backbone conformation.

Experimental Protocol for CD Spectroscopy of Peptides:

  • Sample Preparation:

    • Dissolve the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0). The buffer should have low absorbance in the far-UV region.

    • Prepare a peptide stock solution and determine its concentration accurately (e.g., by UV absorbance if an aromatic residue is present, or by amino acid analysis).

    • Dilute the stock solution to a final concentration typically between 20 and 200 µM.

  • Data Acquisition:

    • Use a quartz cuvette with a short path length (e.g., 0.1 cm).

    • Record the CD spectrum of the buffer blank over the desired wavelength range (e.g., 190-260 nm).

    • Record the CD spectrum of the peptide sample under the same conditions.

    • Acquire multiple scans and average them to improve the signal-to-noise ratio.

  • Data Analysis:

    • Subtract the buffer blank spectrum from the peptide sample spectrum.

    • Convert the observed ellipticity (in millidegrees) to mean residue ellipticity ([θ]) using the following equation: [θ] = (θ_obs * 100) / (c * n * l) where θ_obs is the observed ellipticity in degrees, c is the molar concentration of the peptide, n is the number of amino acid residues, and l is the path length of the cuvette in centimeters.

    • Analyze the resulting spectrum for characteristic features of different secondary structures. For example, a polyproline II (PPII) helix typically shows a strong negative band around 206 nm and a weak positive band around 228 nm. A random coil conformation is characterized by a strong negative band near 200 nm.

Conclusion

The structural analysis of this compound and related peptides reveals the profound influence of the N-terminal amino acid on the conformational landscape of the dipeptide. The cis-trans isomerization of the X-Pro peptide bond is a key determinant of the overall structure, with the side chain of the 'X' residue playing a critical role in modulating this equilibrium through steric and electronic effects. While direct experimental data for this compound is limited, a comparative approach utilizing data from other X-Pro dipeptides provides valuable insights into its likely structural preferences. The hydroxyl group of serine in this compound introduces the potential for intramolecular hydrogen bonding, which may further influence its conformational dynamics. A comprehensive understanding of these structural nuances, obtained through techniques like NMR and CD spectroscopy, is essential for the rational design of peptides with specific conformational and biological properties.

References

A Comparative Guide to the In Vivo and In Vitro Effects of H-Ser-Pro-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dipeptide H-Ser-Pro-OH, or Ser-Pro, is a molecule of interest in biochemical and pharmaceutical research due to the established biological activities of its constituent amino acids, L-serine and L-proline. While direct experimental data on this compound is limited, this guide provides a comparative overview of its potential in vivo and in vitro effects based on studies of structurally similar peptides and the known roles of its amino acid components. This document outlines plausible biological activities, detailed experimental protocols for their assessment, and potential underlying signaling pathways.

Postulated Biological Activities

Based on the literature surrounding serine- and proline-containing peptides, this compound is hypothesized to exhibit the following biological activities:

  • Neuroprotection: Proline-containing peptides have been investigated for their neuroprotective properties. Similarly, L-serine is known to have a role in neuronal signaling and cytoprotection. Therefore, this compound may offer protection against neuronal damage in various models of neurodegenerative disease or injury.

  • Anti-inflammatory Effects: Many bioactive peptides demonstrate anti-inflammatory activity by modulating cytokine production and inflammatory signaling pathways. It is plausible that this compound could exert similar effects.

  • Antioxidant and Cytoprotective Effects: Both serine and proline are implicated in cellular responses to oxidative stress. L-serine has been shown to have cytoprotective effects against oxidative damage. The dipeptide this compound may therefore contribute to cellular protection by scavenging reactive oxygen species (ROS) or by upregulating endogenous antioxidant defenses.

Quantitative Data Summary

Biological Effect Assay Type Model System Parameter Measured This compound (Hypothetical EC₅₀/IC₅₀) Positive Control (e.g., N-acetylcysteine, Dexamethasone)
In Vitro
CytoprotectionMTT AssaySH-SY5Y cells (H₂O₂-induced stress)Cell Viability (%)50 µM1 mM (NAC)
AntioxidantDPPH Radical ScavengingCell-freeRadical Scavenging Activity (%)100 µM25 µM (Ascorbic Acid)
Anti-inflammatoryGriess AssayLPS-stimulated RAW 264.7 macrophagesNitric Oxide (NO) Production75 µM1 µM (Dexamethasone)
In Vivo
NeuroprotectionMorris Water MazeMouse model of cerebral ischemiaEscape Latency (s)10 mg/kg-
Anti-inflammatoryPaw Edema MeasurementRat model of carrageenan-induced paw edemaPaw Volume (mL)20 mg/kg5 mg/kg (Indomethacin)

Experimental Protocols

Detailed methodologies for key experiments to assess the biological activities of this compound are provided below.

In Vitro Protocols

1. Cell Viability (MTT) Assay for Cytoprotection

  • Objective: To determine the protective effect of this compound against oxidative stress-induced cell death.

  • Cell Line: Human neuroblastoma SH-SY5Y cells.

  • Procedure:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 24 hours.

    • Induce oxidative stress by adding hydrogen peroxide (H₂O₂) to a final concentration of 200 µM and incubate for 4 hours.

    • Remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well. Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

2. DPPH Radical Scavenging Assay for Antioxidant Activity

  • Objective: To evaluate the direct free radical scavenging capacity of this compound.

  • Procedure:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • In a 96-well plate, add 100 µL of various concentrations of this compound to the wells.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm. The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100.

3. Nitric Oxide (NO) Production (Griess) Assay for Anti-inflammatory Activity

  • Objective: To assess the inhibitory effect of this compound on NO production in activated macrophages.

  • Cell Line: Murine macrophage RAW 264.7 cells.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere.

    • Pre-treat the cells with different concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation and NO production.

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for 10 minutes.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify the NO concentration.

In Vivo Protocols

1. Murine Model of Focal Cerebral Ischemia for Neuroprotection

  • Objective: To evaluate the neuroprotective effect of this compound in a mouse model of stroke.

  • Animal Model: C57BL/6 mice.

  • Procedure:

    • Induce focal cerebral ischemia via middle cerebral artery occlusion (MCAO).

    • Administer this compound (e.g., 10 mg/kg, intraperitoneally) or vehicle at the time of reperfusion.

    • Assess neurological deficits at 24 and 48 hours post-ischemia using a standardized neurological scoring system.

    • Evaluate cognitive function using the Morris water maze test at 7 days post-ischemia.

    • At the end of the study, perfuse the animals and collect brain tissue for infarct volume measurement (TTC staining) and histological analysis.

2. Carrageenan-Induced Paw Edema Model for Anti-inflammatory Activity

  • Objective: To determine the in vivo anti-inflammatory effect of this compound.

  • Animal Model: Wistar rats.

  • Procedure:

    • Administer this compound (e.g., 20 mg/kg, orally) or vehicle one hour before the induction of inflammation.

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 1, 2, 3, and 4 hours after carrageenan injection.

    • The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the vehicle control group.

Signaling Pathways and Experimental Workflows

The biological effects of dipeptides are often mediated through the modulation of key cellular signaling pathways. Based on the activities of related peptides, this compound may influence the Keap1-Nrf2 and NF-κB pathways.

Keap1-Nrf2_Signaling_Pathway HSP This compound Keap1 Keap1 HSP->Keap1 Inhibits? ROS Oxidative Stress (e.g., H₂O₂) ROS->Keap1 Induces Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to Nucleus & Binds Cytoprotective_Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Cytoprotective_Genes Activates Transcription Cell_Survival Cell Survival & Cytoprotection Cytoprotective_Genes->Cell_Survival Promotes

Caption: Postulated role of this compound in the Keap1-Nrf2 antioxidant pathway.

NF-kB_Signaling_Pathway HSP This compound IKK IKK Complex HSP->IKK Inhibits? LPS Inflammatory Stimulus (e.g., LPS) LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, iNOS) NFkB->Pro_inflammatory_Genes Translocates to Nucleus & Activates Transcription Inflammation Inflammatory Response Pro_inflammatory_Genes->Inflammation Promotes

Caption: Potential inhibitory effect of this compound on the NF-κB inflammatory pathway.

Experimental_Workflow Start Hypothesize Biological Activity (e.g., Neuroprotection) In_Vitro In Vitro Studies Start->In_Vitro In_Vivo In Vivo Studies Start->In_Vivo Cell_Culture Cell Culture Model (e.g., SH-SY5Y) In_Vitro->Cell_Culture Animal_Model Animal Model (e.g., MCAO Mice) In_Vivo->Animal_Model Treatment Treatment with This compound Cell_Culture->Treatment Animal_Model->Treatment Assays Functional Assays (e.g., MTT, Griess) Treatment->Assays In Vitro Behavioral_Tests Behavioral & Histological Analysis Treatment->Behavioral_Tests In Vivo Data_Analysis Data Analysis & Interpretation Assays->Data_Analysis Behavioral_Tests->Data_Analysis Conclusion Conclusion on Efficacy & Mechanism of Action Data_Analysis->Conclusion

Caption: A general experimental workflow for investigating the effects of this compound.

A Comparative Guide to the Synthesis of H-Ser-Pro-OH: Solid-Phase vs. Liquid-Phase Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dipeptide H-Ser-Pro-OH, a molecule of interest in various biochemical and pharmaceutical contexts, can be synthesized through several methods. The two most prominent approaches, Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS), offer distinct advantages and disadvantages in terms of yield, purity, scalability, and labor intensity. This guide provides an objective comparison of these two methods for the synthesis of this compound, supported by representative experimental data and detailed protocols to inform the selection of the most suitable strategy for your research needs.

Comparative Analysis of Synthesis Methods

The choice between SPPS and LPPS for the synthesis of this compound depends on the specific requirements of the project, such as the desired scale, purity, and available resources. While SPPS offers speed and ease of automation, LPPS can be more cost-effective for large-scale production of short peptides and allows for easier purification of intermediates.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of this compound via Fmoc-based SPPS and Boc-based LPPS. These values are illustrative and can vary based on specific reaction conditions and purification techniques.

ParameterSolid-Phase Peptide Synthesis (SPPS) - Fmoc/tBu StrategyLiquid-Phase Peptide Synthesis (LPPS) - Boc/Bzl Strategy
Overall Yield 75-85%60-75%
Crude Purity (HPLC) >80%>70%
Final Purity (after purification) >98%>98%
Synthesis Time (for dipeptide) 4-6 hours (automated)1-2 days (manual)
Scalability Excellent for mg to gram scale[1]Well-suited for large-scale (kg) production[1]
Solvent Consumption High due to repeated washing stepsModerate, with potential for solvent recycling
Cost-Effectiveness Higher reagent and resin cost for small scaleMore economical for large-scale synthesis of short peptides

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below.

Solid-Phase Peptide Synthesis (SPPS) Protocol (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of this compound on a Wang resin, yielding a C-terminal carboxylic acid.

  • Resin Preparation: Swell Wang resin pre-loaded with Fmoc-Pro-OH in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from proline. Wash the resin extensively with DMF.

  • Coupling of Fmoc-Ser(tBu)-OH:

    • Activate Fmoc-Ser(tBu)-OH with a coupling agent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.

    • Monitor the completion of the reaction using a qualitative test (e.g., Kaiser test).

  • Final Fmoc Deprotection: Remove the Fmoc group from the newly added serine residue using 20% piperidine in DMF.

  • Cleavage and Deprotection:

    • Wash the resin with dichloromethane (DCM) and dry it under vacuum.

    • Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane), to cleave the dipeptide from the resin and remove the t-butyl side-chain protecting group from serine.

  • Purification: Precipitate the crude peptide in cold diethyl ether, and purify it using reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR spectroscopy.

Liquid-Phase Peptide Synthesis (LPPS) Protocol (Boc/Bzl Strategy)

This protocol describes the synthesis of this compound in solution.

  • Protection of Amino Acids: Start with commercially available Boc-Ser(Bzl)-OH and Proline methyl ester hydrochloride.

  • Coupling Reaction:

    • Dissolve Boc-Ser(Bzl)-OH and Proline methyl ester hydrochloride in a suitable organic solvent (e.g., dichloromethane or DMF).

    • Add a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with an additive like 1-hydroxybenzotriazole (HOBt) to suppress racemization[2].

    • Add a base (e.g., N,N-diisopropylethylamine) to neutralize the hydrochloride salt.

    • Stir the reaction mixture at room temperature until completion.

  • Work-up and Purification of Protected Dipeptide:

    • Filter the reaction mixture to remove the urea byproduct (in the case of DCC).

    • Perform an aqueous work-up to remove water-soluble byproducts.

    • Purify the protected dipeptide (Boc-Ser(Bzl)-Pro-OMe) by column chromatography or crystallization.

  • Saponification: Hydrolyze the methyl ester of the protected dipeptide using a base like sodium hydroxide in a mixture of water and an organic solvent to yield Boc-Ser(Bzl)-Pro-OH.

  • Final Deprotection:

    • Remove the Boc and Benzyl protecting groups simultaneously. This can be achieved by catalytic hydrogenation (to remove the Bzl group) followed by treatment with an acid like TFA (to remove the Boc group), or in a single step using strong acid cleavage conditions if compatible.

  • Purification and Characterization: Purify the final this compound dipeptide by crystallization or chromatography and characterize it by mass spectrometry and NMR spectroscopy.

Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of this compound can be confirmed by 1H and 13C NMR. The proton NMR spectrum would show characteristic signals for the protons of the serine and proline residues, with specific chemical shifts and coupling patterns that can be assigned to the different protons in the molecule.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of this compound. The expected monoisotopic mass is approximately 202.095 g/mol . Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can further confirm the amino acid sequence.

Biological Activity and Signaling Pathways

Dipeptides containing proline, such as this compound, can exhibit biological activity. For instance, they can act as substrates or inhibitors for certain enzymes like prolyl peptidases, which are involved in various physiological processes[3][4]. Furthermore, proline-containing peptides have been implicated in collagen synthesis, where prolyl hydroxylases play a crucial role in the post-translational modification of collagen[5][6][7].

A potential mechanism of action for this compound could involve its interaction with cell surface receptors, leading to the activation of intracellular signaling cascades. One such ubiquitous pathway is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which regulates a wide array of cellular processes including proliferation, differentiation, and apoptosis[8][9][10][11].

The following diagram illustrates a hypothetical signaling pathway where this compound, upon binding to a receptor, could trigger the MAPK cascade.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binding Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Phosphorylation CellularResponse Cellular Response (e.g., Collagen Synthesis) TF->CellularResponse Gene Expression

Hypothetical MAPK signaling pathway activated by this compound.

Experimental Workflows

The general workflows for both SPPS and LPPS are depicted below, highlighting the key stages of each process.

SPPS_Workflow Start Start: Resin with Fmoc-Pro-OH Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection1 Coupling Coupling: Fmoc-Ser(tBu)-OH, HBTU/HOBt, DIPEA Deprotection1->Coupling Deprotection2 Final Fmoc Deprotection Coupling->Deprotection2 Cleavage Cleavage & Deprotection (TFA Cocktail) Deprotection2->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS, NMR) Purification->Characterization End Final Product: This compound Characterization->End

General workflow for Solid-Phase Peptide Synthesis (SPPS).

LPPS_Workflow Start Start: Boc-Ser(Bzl)-OH & Proline Methyl Ester Coupling Coupling Reaction (DCC/HOBt) Start->Coupling Workup Work-up & Purification of Protected Dipeptide Coupling->Workup Saponification Saponification (NaOH) Workup->Saponification Deprotection Final Deprotection (e.g., H2, Pd/C then TFA) Saponification->Deprotection Purification Purification Deprotection->Purification Characterization Characterization (MS, NMR) Purification->Characterization End Final Product: This compound Characterization->End

General workflow for Liquid-Phase Peptide Synthesis (LPPS).

References

Safety Operating Guide

Proper Disposal of H-Ser-Pro-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The dipeptide H-Ser-Pro-OH (Serine-Proline) is a fundamental component in various research and development applications. While not broadly classified as a hazardous substance, prudent laboratory practice dictates that it, like all research-grade chemicals, be handled and disposed of with adherence to established safety protocols. This guide provides a step-by-step operational plan for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.

Before initiating any disposal procedure, a thorough hazard assessment is crucial. Researchers must always consult and adhere to their institution's specific waste disposal protocols and local regulations, as these guidelines take precedence.[1]

Summary of Disposal Parameters

ParameterGuideline/ValueSource(s)
Waste Classification Non-hazardous chemical waste (pending institutional assessment)[1]
Aqueous Waste pH Neutral (6.0 - 9.0) before disposal into institutional waste streams[2]
Solid Waste Container Designated, sealed, and clearly labeled "Non-Hazardous Chemical Waste" with contents listed.[1][3]
Incompatible Wastes Do not mix with solvents, reactive chemicals, or heavy metal waste unless explicitly permitted by EHS.[4][5]
Storage Pending Disposal Store in a designated, secure secondary containment area away from incompatible materials at room temperature.[1]

Experimental Protocol: Inactivation and Neutralization of Aqueous this compound Waste

This protocol details the chemical degradation of this compound in solution via hydrolysis, a common and effective method for inactivating peptides prior to disposal.[1] This procedure should be performed in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[3]

Materials:

  • Aqueous waste containing this compound

  • 1 M Sodium Hydroxide (NaOH) or 1 M Hydrochloric Acid (HCl)

  • pH indicator strips or a calibrated pH meter

  • Appropriate, labeled waste container

Procedure:

  • Inactivation (Hydrolysis):

    • To the aqueous peptide waste, slowly add an equal volume of either 1 M NaOH (for basic hydrolysis) or 1 M HCl (for acidic hydrolysis) to break the peptide bonds.

    • Allow the solution to stand for a minimum of 24 hours to ensure complete degradation of the peptide.[1]

  • Neutralization:

    • After the inactivation period, the solution must be neutralized.

    • If using acidic hydrolysis (HCl), slowly add a base (e.g., 1 M NaOH) while gently stirring until the pH of the solution is between 6.0 and 9.0.

    • If using basic hydrolysis (NaOH), slowly add an acid (e.g., 1 M HCl) while gently stirring until the pH of the solution is between 6.0 and 9.0.

    • Verify the final pH using pH indicator strips or a pH meter.[2]

  • Collection:

    • Once neutralized, transfer the solution to a designated aqueous waste container.

    • The container must be clearly labeled with its contents.

  • Final Disposal:

    • Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[3]

Disposal Workflow for this compound

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_start Start: this compound Waste cluster_aqueous Aqueous Waste Stream cluster_solid Solid Waste Stream cluster_end Final Disposal start Identify this compound Waste (Aqueous or Solid) inactivation Step 1: Inactivation (Acid/Base Hydrolysis for 24h) start->inactivation Aqueous Solution collect_solid Collect Contaminated Items (Vials, PPE, etc.) start->collect_solid Solid/Contaminated PPE neutralization Step 2: Neutralization (Adjust pH to 6.0-9.0) inactivation->neutralization collect_aqueous Step 3: Collect in Labeled Aqueous Waste Container neutralization->collect_aqueous storage Store Waste in Secure Secondary Containment collect_aqueous->storage container_solid Place in Designated, Labeled Solid Chemical Waste Container collect_solid->container_solid container_solid->storage ehs_pickup Arrange for Pickup by EHS or Licensed Contractor storage->ehs_pickup

Disposal workflow for this compound waste.

Guiding Principles for Safe Disposal

  • Avoid Environmental Release: Never dispose of peptides, even those considered non-hazardous, directly down the drain or in regular trash.[1]

  • Institutional Guidelines: The protocols provided here are general recommendations. Always prioritize your institution's specific guidelines for chemical waste disposal.[3]

  • Consult Safety Data Sheets (SDS): While a specific SDS for this compound may not be readily available, reviewing the SDS for similar research-grade chemicals can provide valuable handling and disposal information.[1]

  • Waste Segregation: Collect all used vials, contaminated PPE, and chemical waste in designated, properly labeled hazardous waste containers. Do not mix different waste streams unless explicitly permitted by your EHS office.[3][4]

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding environmental responsibility.

References

Personal protective equipment for handling H-Ser-Pro-OH

Author: BenchChem Technical Support Team. Date: December 2025

Recommended Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety when handling H-Ser-Pro-OH, the following personal protective equipment is recommended.

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side-shields or safety goggles.Protects against splashes or airborne particles entering the eyes.[1][2][3]
Skin Protection Chemical-resistant nitrile gloves and a standard laboratory coat.Prevents direct skin contact with the compound.[1][2][3]
Respiratory Protection Generally not required under normal use conditions with adequate ventilation. If handling large quantities of powder where dust may be generated, a NIOSH-approved particulate respirator is advised.[2]Minimizes inhalation of airborne powder.
Hand Hygiene Wash hands thoroughly with soap and water after handling.Removes any potential residual contamination.[1]

Operational Protocol: Handling and Weighing this compound

This protocol outlines the step-by-step procedure for safely handling and weighing this compound, which is typically a lyophilized powder.[4]

Materials:

  • This compound solid

  • Spatula

  • Weighing paper or boat

  • Analytical balance

  • Appropriate solvent (e.g., ultrapure water)

  • Vortex mixer or sonicator

  • Personal Protective Equipment (see table above)

Procedure:

  • Preparation: Ensure the work area, such as a chemical fume hood or a designated benchtop space, is clean and uncluttered.

  • Don PPE: Put on a lab coat, safety glasses, and nitrile gloves.

  • Equilibrate Compound: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing:

    • Place a clean weighing boat or paper on the analytical balance and tare.

    • Carefully use a clean spatula to transfer the desired amount of this compound powder to the weighing boat.

    • Record the mass.

  • Dissolution:

    • Transfer the weighed powder to an appropriate vial or tube.

    • Add the desired volume of solvent. Many short peptides are soluble in aqueous solutions.[4]

    • Cap the container securely and mix using a vortex or sonicator until the peptide is fully dissolved.

  • Storage: Store the stock solution as recommended, typically at -20°C or -80°C for long-term stability.[5][6]

  • Cleanup: Clean the spatula and work area. Dispose of any contaminated materials according to the disposal plan.

  • Doff PPE: Remove gloves and lab coat, and wash hands thoroughly.

Spill and Disposal Plan

Proper management of spills and waste is crucial for laboratory safety and environmental protection.

Spill Response:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Containment: For a solid spill, gently sweep up the material to avoid generating dust and place it in a sealed container for disposal. For a liquid spill, absorb it with an inert material (e.g., vermiculite or sand) and place the absorbed material into a sealed container for disposal.[7]

  • Decontamination: Clean the spill area with an appropriate solvent or detergent and water.

  • Waste Disposal: Dispose of all contaminated materials, including cleaning supplies and PPE, as hazardous waste.

Disposal Protocol: The primary method for the disposal of this compound and any contaminated materials is through a licensed professional waste disposal service.[7] Do not dispose of this chemical into drains or regular trash.

Waste TypeDisposal ContainerDisposal Procedure
Unused Solid this compound Labeled hazardous waste container.Collect in a clearly labeled, sealed container.
Solutions of this compound Labeled hazardous liquid waste container.Collect in a designated, sealed container. Do not mix with incompatible waste streams.
Contaminated Labware (e.g., pipette tips, tubes) Labeled solid hazardous waste container.Place all contaminated disposable items into a designated waste container.

Workflow for Handling and Disposal of this compound

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Work Area don_ppe 2. Don PPE (Lab Coat, Gloves, Safety Glasses) prep_area->don_ppe weigh 3. Weigh this compound don_ppe->weigh dissolve 4. Dissolve in Solvent weigh->dissolve spill Spill Occurs weigh->spill storage 5. Use or Store Solution dissolve->storage dissolve->spill cleanup 6. Clean Work Area storage->cleanup spill_response Spill Response Protocol spill->spill_response dispose 7. Dispose of Waste spill_response->dispose cleanup->dispose doff_ppe 8. Doff PPE & Wash Hands dispose->doff_ppe

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-Ser-Pro-OH
Reactant of Route 2
Reactant of Route 2
H-Ser-Pro-OH

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